molecular formula C20H34O5 B7819302 Dinoprost CAS No. 23518-25-4

Dinoprost

Cat. No.: B7819302
CAS No.: 23518-25-4
M. Wt: 354.5 g/mol
InChI Key: PXGPLTODNUVGFL-YNNPMVKQSA-N
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Description

Dinoprost, also known as Prostaglandin F2α (PGF2α), is a naturally occurring prostaglandin and autocrine hormone present in many mammalian tissues . This compound is a critical signaling molecule in reproductive biology, primarily known for its potent luteolytic and oxytocic activities . In research, this compound is extensively used to study the complex hormonal regulation of the reproductive cycle. Its primary mechanism of action involves binding to the prostaglandin F2α receptor, which stimulates contractions of the myometrium and triggers the degradation of the corpus luteum (a process known as luteolysis) . This luteolytic effect leads to a rapid decline in progesterone production, making this compound a valuable tool for investigating corpus luteum function and the termination of pregnancy in laboratory settings . Beyond its reproductive functions, this compound is also used in studies exploring smooth muscle physiology and inflammatory pathways. Our this compound API is supplied with high purity and is manufactured in facilities that adhere to stringent cGMP regulations . This product is intended for laboratory research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGPLTODNUVGFL-YNNPMVKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O5
Record name dinoprost
Source Wikipedia
URL https://en.wikipedia.org/wiki/Dinoprost
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9022946
Record name Dinoprost
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Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

SOL IN WATER 200 MG/ML /DINOPROST TROMETHAMINE/, FREELY SOL IN METHANOL, ABSOLUTE ETHANOL; FREELY SOL IN ETHYL ACETATE, CHLOROFORM; SLIGHTLY SOL IN WATER
Record name PROSTAGLANDIN F2ALPHA
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Color/Form

NATURAL FORM, CRYSTALS

CAS No.

551-11-1, 23518-25-4
Record name Prostaglandin F2
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Record name (5Z,9α,11α,13E,15S)-(±)-9,11,15-Trihydroxyprosta-5,13-dien-1-oic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dinoprost [USAN:INN:BAN:JAN]
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Record name dl-Prostaglandin F2-alpha
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Record name Dinoprost
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Record name DINOPROST
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PROSTAGLANDIN F2ALPHA
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Melting Point

25-35 °C
Record name PROSTAGLANDIN F2ALPHA
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Foundational & Exploratory

Physiological Effects of Dinoprost Tromethamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous analysis of Dinoprost tromethamine (PGF2


 tromethamine), a naturally occurring prostaglandin salt.[1] Unlike synthetic analogues (e.g., cloprostenol), this compound is bio-identical to endogenous Prostaglandin F2

, making its pharmacodynamics highly predictable yet metabolically distinct. This document is engineered for researchers and drug developers, focusing on the FP receptor-mediated signaling cascades that drive luteolysis and smooth muscle contraction. It connects molecular mechanisms to observable physiological outputs and provides validated experimental workflows for assessing these effects.

Molecular Identity & Receptor Pharmacology

This compound tromethamine is the tromethamine (THAM) salt of Prostaglandin F2


.[2][3] The tromethamine moiety enhances aqueous solubility and stability compared to the free acid, facilitating rapid absorption in parenteral formulations.
  • Primary Target: Prostaglandin F Receptor (FP), a G-protein coupled receptor (GPCR).[4]

  • Selectivity: While highly selective for FP, high concentrations can exhibit cross-reactivity with EP1 and EP3 receptors, contributing to off-target smooth muscle effects (e.g., gastrointestinal cramping).

Mechanistic Differentiator

In drug development, distinguishing between this compound and synthetic analogues is critical. Synthetic analogues often possess longer half-lives due to resistance to 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This compound, being identical to the endogenous ligand, is rapidly metabolized, necessitating precise timing in experimental protocols to capture peak physiological effects.

Mechanism of Action: The Gq-Coupled Cascade

The primary physiological effects of this compound—myometrial contraction and luteolysis—are driven by the G


q signaling pathway. Understanding this cascade is essential for designing in vitro assays (e.g., Calcium flux assays).
Signal Transduction Pathway

Upon binding to the FP receptor, this compound induces a conformational change that exchanges GDP for GTP on the G


q subunit. This triggers the hydrolysis of Phosphatidylinositol 4,5-bisphosphate (PIP2) by Phospholipase C 

(PLC

).

Key Downstream Effectors:

  • IP3 (Inositol 1,4,5-trisphosphate): Binds to IP3 receptors on the Sarcoplasmic Reticulum (SR), causing a rapid efflux of Ca

    
    .
    
  • DAG (Diacylglycerol): Activates Protein Kinase C (PKC), modulating sustained contraction and inflammatory gene expression.

Visualization: FP Receptor Signaling Architecture

FP_Signaling This compound This compound Tromethamine FP_Rec FP Receptor (GPCR) This compound->FP_Rec Binding Gq Gαq Protein FP_Rec->Gq Activation PLC Phospholipase C-β Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release (SR) IP3->Ca_Release PKC PKC Activation DAG->PKC MLCK MLCK Activation Ca_Release->MLCK Calmodulin Binding Response Smooth Muscle Contraction & Luteolysis PKC->Response MAPK Pathway MLCK->Response

Caption: The Gq-coupled pathway initiated by this compound, leading to Calcium mobilization and Myosin Light Chain Kinase (MLCK) activation.

Physiological Systems Impact

A. Reproductive System (Luteolysis & Myometrium)

This is the primary therapeutic application.

  • Luteolysis: this compound induces regression of the corpus luteum (CL).[5][6] This is not merely vasoconstriction reducing blood flow to the CL; recent evidence suggests this compound induces Endoplasmic Reticulum (ER) stress and autophagy in luteal cells, leading to apoptosis [1].

    • Biomarker: Rapid drop in serum Progesterone (P4).

  • Myometrial Activity: Increases amplitude and frequency of uterine contractions. In late pregnancy, the uterus is hypersensitive to PGF2

    
     due to receptor upregulation.
    
B. Respiratory System[1][8]
  • Effect: Potent bronchoconstriction.[7]

  • Mechanism: Direct contraction of bronchial smooth muscle via FP receptors.

  • Safety Implication: Strictly contraindicated in animals or humans with asthma or chronic obstructive pulmonary disease (COPD) [9].

C. Vascular System[9]
  • Effect: Vasoconstriction leading to transient hypertension.

  • Biphasic Response: In some experimental models, an initial pressor effect (vasoconstriction) is followed by a secondary release of endogenous PGF2

    
     or relaxation phases, complicating hemodynamic monitoring [10].
    

Pharmacokinetics (ADME)

For researchers designing dosing schedules, the rapid metabolism of this compound is the limiting factor.

ParameterCharacteristicsExperimental Implication
Half-Life (Plasma) Minutes (< 8 mins in cattle/humans) [5, 14]Blood sampling must be frequent (every 15 mins) immediately post-dose.
Half-Life (Amniotic) 3–6 Hours [2]Intra-amniotic administration provides a depot effect for sustained action.
Metabolism Enzymatic dehydrogenation (15-PGDH) in lungs/liver.[2]Pulmonary first-pass effect clears >90% of the drug in one circulation.
Bio-marker PGFM (13,14-dihydro-15-keto-PGF2

)
Do not measure parent this compound; measure the stable metabolite PGFM.

Experimental Protocols

Protocol A: In Vivo Assessment of Luteolytic Efficacy

Objective: Validate the potency of a this compound formulation by monitoring corpus luteum regression.

Rationale: Measuring the parent drug is futile due to its short half-life. The gold standard is monitoring the functional outcome (Progesterone drop) and the metabolic footprint (PGFM).

Workflow Visualization

Luteolysis_Protocol Subj Subject Selection (Active Corpus Luteum) PreBleed Baseline Sample (T=0) Subj->PreBleed Admin Administer this compound (IM or SC) PreBleed->Admin Rapid_Samp Rapid Sampling (T+15, 30, 45, 60 min) Admin->Rapid_Samp Detect PGFM Peak Ext_Samp Extended Sampling (T+2h to 72h) Rapid_Samp->Ext_Samp Monitor P4 Decay Assay ELISA / RIA Analysis Ext_Samp->Assay

Caption: Workflow for pharmacokinetic/pharmacodynamic (PK/PD) correlation of this compound-induced luteolysis.

Step-by-Step Methodology
  • Subject Selection: Ensure subjects (e.g., bovine, murine) have a functional corpus luteum (Day 7+ of estrous cycle).

  • Catheterization: Indwelling jugular catheters are required to avoid stress-induced cortisol, which can confound reproductive hormone profiles.

  • Baseline Sampling: Collect plasma for Progesterone (P4) and PGFM.

  • Administration: Inject this compound Tromethamine (Standard dose: 25mg for bovine).[8]

    • Note: SC administration may result in higher initial PGFM peaks compared to IM, but luteolytic efficacy (P4 drop) remains comparable [10].[8]

  • Sampling Schedule:

    • Phase 1 (PK Focus): Every 15 mins for 2 hours (Capture PGFM spike).

    • Phase 2 (PD Focus): Every 2-4 hours up to 48 hours (Capture P4 regression).

  • Analysis: Functional luteolysis is defined as P4 < 1 ng/mL [11].

Toxicology & Safety Profile

When handling this compound, researchers must be aware of its low therapeutic index regarding smooth muscle side effects.

  • Therapeutic Index: Narrow. Effective luteolytic dose often overlaps with the threshold for gastrointestinal side effects.

  • Adverse Events (AEs):

    • Equine: Sweating (pathognomonic), colic, tachycardia [14].

    • Canine/Feline: Emesis, defecation, panting (respiratory stimulation).

    • Human Safety:[9]Warning: this compound is readily absorbed through the skin.[1] Women of childbearing age and asthmatics should exercise extreme caution (impermeable gloves required) as it can induce abortion or bronchospasm upon contact [14].

References

  • AbMole BioScience. (n.d.). This compound tromethamine Chemical Information and Biological Activity.[1][2][3][10] AbMole. Link

  • National Center for Biotechnology Information. (n.d.). This compound Tromethamine | CID 5282415. PubChem. Link

  • Mad Barn Research Bank. (2021). Efficacy and Side Effects of Low Single Doses of Cloprostenol Sodium or this compound Tromethamine to Induce Luteolysis in Donkeys.[5]Link

  • The Bovine Practitioner. (1985). Cloprostenol and this compound Tromethamine in Experimental and Field Trials Treating Unobserved Estrus in Dairy Cows.[11]Link

  • Committee for Veterinary Medicinal Products. (n.d.). This compound tromethamine summary report.[1][5][7][8][12][13] European Medicines Agency. Link

  • British Journal of Pharmacology. (2007). Identification and pharmacological characterization of the prostaglandin FP receptor and FP receptor variant complexes. NCBI. Link

  • PatSnap Synapse. (2024). What is this compound Tromethamine used for?Link

  • PatSnap Synapse. (2024).[6] What are the side effects of this compound Tromethamine?Link

  • PubMed. (1975). The prostaglandins: Clinical use of this compound Tromethamine.[1][2][3][5][6][9][8][10][14] NCBI. Link

  • Journal of Dairy Science. (2021). Effect of route of administration of this compound tromethamine on plasma profiles of 13,14-dihydro-15-keto-prostaglandin F2α and progesterone.[8] NCBI. Link

  • IOSR Journal of Agriculture and Veterinary Science. (2015). Effect of this compound Tromethamine, Cloprostenol and d-Cloprostenol on Progesterone Concentration.Link

  • PatSnap Synapse. (2024). What is the mechanism of this compound Tromethamine?Link

  • Nature Communications. (2023). Structures of human prostaglandin F2α receptor reveal the mechanism of ligand and G protein selectivity.[15] NCBI. Link

  • Drugs.com. (2025). ProstaMate (this compound tromethamine injection) for Animal Use.[1]Link

Sources

Comprehensive review of Dinoprost pharmacology

Dinoprost (Prostaglandin F2 ): A Pharmacological & Translational Review

Executive Summary & Molecular Identity

This compound is the pharmaceutical nomenclature for naturally occurring Prostaglandin F2


1tromethamine salt

This guide analyzes the pharmacological cascade of this compound, ranging from G-protein coupled receptor (GPCR) kinetics to practical experimental workflows for validating potency.

Physicochemical Profile[2][3][4][5][6][7]
  • IUPAC Name: (5Z,9

    
    ,11
    
    
    ,13E,15S)-9,11,15-Trihydroxyprosta-5,13-dien-1-oic acid
  • Molecular Target: Prostanoid FP Receptor (PTGFR)

  • Primary Indication: Luteolysis (Corpus Luteum regression), Myometrial contraction.

  • Key Limiting Factor: Rapid metabolic degradation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[2]

Pharmacodynamics: The FP Receptor Signaling Cascade

The efficacy of this compound relies entirely on its interaction with the FP Receptor , a G-protein coupled receptor predominantly expressed in the corpus luteum, myometrium, and ocular tissues.

Mechanism of Action

Upon binding to the FP receptor, this compound induces a conformational change that catalyzes the exchange of GDP for GTP on the

  • Receptor Activation: this compound binds PTGFR.

  • G-Protein Coupling: Activation of

    
    .
    
  • Effector Activation: PLC

    
     hydrolyzes membrane phospholipid PIP2.
    
  • Second Messengers: Generation of Inositol Triphosphate (IP3) and Diacylglycerol (DAG).

  • The Calcium Spike: IP3 binds to receptors on the Endoplasmic Reticulum (ER), causing a rapid efflux of intracellular

    
    .
    
  • Physiological Output: Calcium-Calmodulin interaction drives Smooth Muscle Myosin Light Chain Kinase (MLCK) activation (contraction) or apoptotic cascades (luteolysis).

Pathway Visualization

The following diagram illustrates the signal transduction pathway verified in FP-expressing HEK293 cells and bovine luteal cells.

FP_Receptor_SignalingThis compoundThis compound (Ligand)FP_RecFP Receptor (GPCR)This compound->FP_RecBinding (Kd ~1-10 nM)GqGq ProteinFP_Rec->GqActivationPLCPhospholipase C-βGq->PLCStimulatesPIP2PIP2PLC->PIP2HydrolysisIP3IP3PIP2->IP3DAGDAGPIP2->DAGEREndoplasmic ReticulumIP3->ERBinds IP3RPKCProtein Kinase CDAG->PKCActivatesCaIntracellular Ca2+ ReleaseER->CaEffluxResponseSmooth Muscle Contraction / LuteolysisCa->ResponseCaM/MLCK PathwayPKC->ResponseMAPK Pathway

Figure 1: The canonical Gq-coupled signaling pathway activated by this compound at the FP receptor.

Pharmacokinetics (PK) & Metabolism

For drug development professionals, the defining PK characteristic of this compound is its evanescent half-life . Unlike synthetic analogs (e.g., Cloprostenol) which are resistant to degradation, this compound is a substrate for the ubiquitous enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) .

Metabolic Fate
  • Oxidation: 15-PGDH oxidizes the hydroxyl group at C-15 to a ketone.[3]

  • Reduction:

    
    -reductase reduces the double bond.
    
  • Beta-oxidation: Shortening of the carboxyl side chain.

  • Excretion: The primary metabolite, 15-keto-13,14-dihydro-PGF2

    
     (PGFM), is excreted in urine.
    
Comparative PK Data

The following table summarizes key pharmacokinetic parameters. Note the stark contrast between the parent drug and its metabolite.

ParameterThis compound (Parent)PGFM (Metabolite)Cloprostenol (Analog)
Half-life (

)
< 5 minutes (IV/IM)30–60 minutes~3 hours
Clearance Mechanism Lung/Liver (First pass)RenalRenal (Slow)
Bioavailability (IM) Rapid Absorption (

< 30 min)
N/AHigh
Enzymatic Stability Substrate for 15-PGDHProduct of 15-PGDHResistant to 15-PGDH

Data synthesized from veterinary pharmacology reviews [1, 2].

Translational Applications: The Luteolytic Mechanism

The primary commercial application of this compound is the induction of luteolysis (destruction of the Corpus Luteum) to synchronize estrus in livestock or induce labor.

Functional vs. Structural Luteolysis

Researchers must distinguish between two phases of this compound activity:

  • Functional Luteolysis: Rapid drop in Progesterone (

    
    ) secretion. Occurs within hours of administration due to disruption of Steroidogenic Acute Regulatory protein (StAR).
    
  • Structural Luteolysis: Apoptosis and physical involution of luteal cells. This is a slower process (24-48 hours) driven by immune cell infiltration and vasoconstriction.

Critical Research Insight: this compound is ineffective if the Corpus Luteum (CL) is refractory. In cattle, the CL is refractory to PGF2

Experimental Protocols: Validating FP Receptor Activity

To validate this compound batches or novel formulations, a Calcium Flux Assay is the gold standard. It provides a real-time readout of functional receptor activation (

Protocol: High-Throughput Calcium Flux Assay

Objective: Quantify this compound potency (

Materials:

  • HEK293-FP cell line.

  • Calcium indicator dye (Fluo-4 AM or Indo-1).

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.

  • Probenecid (inhibits dye leakage).

Workflow:

  • Seeding: Plate cells at 50,000 cells/well in black-wall 96-well plates. Incubate overnight.

  • Dye Loading: Aspirate media. Add 100

    
    L Dye Loading Solution (4 
    
    
    M Fluo-4 AM + 2.5 mM Probenecid).
  • Incubation: 45 minutes at 37°C, followed by 15 minutes at RT (to minimize artifacts).

  • Baseline: Measure fluorescence (

    
    ) for 30 seconds.
    
  • Injection: Inject 20

    
    L of 5x this compound serial dilutions.
    
  • Acquisition: Measure peak fluorescence for 120 seconds.

Self-Validation Check:

  • Positive Control:[4] Ionomycin (1

    
    M) must elicit maximal response.
    
  • Negative Control:[5][4] Buffer only (baseline stability).

  • Specificity Check: Pre-treatment with FP antagonist AL-8810 should abolish this compound signal [4].

Calcium_Flux_ProtocolStartStart: HEK293-FP CellsLoadLoad Fluo-4 AM(+ Probenecid)Start->LoadIncubateIncubate45m @ 37°CLoad->IncubateBaselineRead Baseline(0-30s)Incubate->BaselineInjectInject this compound(Agonist)Baseline->InjectReadRead Peak Flux(30-150s)Inject->ReadAnalyzeCalculate EC50(Sigmoidal Fit)Read->Analyze

Figure 2: Step-by-step workflow for the in vitro Calcium Flux Assay.

Safety & Toxicology Profile

This compound is a potent smooth muscle agonist; its specificity is limited to the FP receptor but FP receptors are ubiquitous.

  • Respiratory: Potent bronchoconstrictor. Strict Contraindication in humans or animals with asthma or chronic obstructive pulmonary disease.

  • Vascular: Causes transient vasoconstriction followed by vasodilation.

  • Handling Warning: this compound is readily absorbed through the skin.[6][7] Women of childbearing age and asthmatics should exercise extreme caution (wear impermeable gloves) during handling, as accidental exposure can induce abortion or bronchospasm [5].

References

  • FDA Center for Veterinary Medicine. (2013). Freedom of Information Summary: Lutalyse (this compound Tromethamine).[8] NADA 108-901.[9][7] Link

  • Pursley, J. R., et al. (2012).[10] "Compared to this compound tromethamine, cloprostenol sodium increased rates of estrus detection...".[10] Theriogenology, 78(4), 823-829. Link

  • Wiltbank, M. C., et al. (2014).
  • Griffin, B. W., et al. (1999). "AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha receptor." Journal of Pharmacology and Experimental Therapeutics, 290(3), 1278-1284. Link

  • Zoetis US. (2023).[8] Lutalyse Injection Prescribing Information.[1][9][7]Link

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Dinoprost (Prostaglandin F2α) and Related Compounds for the Research Professional

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, the naturally occurring Prostaglandin F2α (PGF2α), its synonyms, and its structurally related synthetic analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the fundamental biochemistry, mechanism of action, and analytical considerations essential for laboratory investigation and therapeutic development. The narrative emphasizes the causality behind molecular function and analytical choices, grounding all claims in authoritative scientific literature.

Core Identity: Understanding this compound and Its Nomenclature

This compound is the pharmaceutical name for the endogenous Prostaglandin F2α (PGF2α), a key lipid mediator derived from arachidonic acid.[1] It is a potent hormone-like substance involved in a myriad of physiological and pathological processes, most notably the induction of smooth muscle contraction.[2] Its primary roles in medicine are to induce labor, terminate pregnancy, and control postpartum hemorrhage.[1][3] In veterinary medicine, it is widely used for estrus synchronization in livestock by inducing luteolysis (the degradation of the corpus luteum).[1]

Synonyms and Formulations:

  • Prostaglandin F2α (PGF2α): The common biochemical name.[4][5]

  • This compound Tromethamine: A more stable and soluble salt form of this compound, created by combining it with tromethamine (an organic amine).[2][6] This formulation is frequently used in pharmaceutical preparations to improve handling and bioavailability.[2] The biological activity resides in the this compound moiety.

This compound's structure is characterized by a cyclopentane ring and two hydrocarbon chains, with specific stereochemistry that is crucial for its biological activity.[7]

The Prostaglandin F2α Analogs: A Comparative Overview

The therapeutic utility of this compound has driven the development of synthetic analogs with modified structures to enhance stability, selectivity, or delivery. These compounds often target the same Prostaglandin F (FP) receptor but may have different potencies, side-effect profiles, or therapeutic applications.[1]

Key PGF2α analogs include:

  • Carboprost: A synthetic analog used primarily in obstetrics to control postpartum bleeding.

  • Latanoprost, Travoprost, and Bimatoprost: These are widely used in ophthalmology to treat glaucoma and ocular hypertension.[1][8] They function by increasing the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure (IOP).[9][10][11]

  • Cloprostenol and Luprostiol: Synthetic analogs primarily used in veterinary medicine for their potent luteolytic effects.[12][13][14]

The following table summarizes the key characteristics of these compounds.

CompoundKey Structural ModificationPrimary Therapeutic UseKey Insights
This compound (PGF2α) Endogenous compoundLabor induction, abortifacient, veterinary luteolysis[1]Rapidly metabolized, short biological half-life.[15]
Carboprost Methyl group at C15Postpartum hemorrhage15-methyl group increases resistance to metabolic degradation.
Latanoprost Isopropyl ester prodrug, phenyl group in ω-chainGlaucoma, ocular hypertension[8]Prodrug is hydrolyzed in the cornea to the active acid form.[9]
Travoprost Isopropyl ester prodrug, trifluoromethylphenyl group in ω-chainGlaucoma, ocular hypertension[11]Often considered equivalent or slightly more effective than latanoprost in IOP reduction.[16][17]
Bimatoprost Ethyl amide instead of an esterGlaucoma, ocular hypertension, eyelash growth[18]Potent IOP-lowering agent, may cause more hyperemia than other analogs.[19][20]
Cloprostenol Chlorinated phenyl group in ω-chainVeterinary estrus synchronization[12]A potent luteolytic agent, often used in dairy cattle.[13][21]

Biochemical Foundations: Biosynthesis and Signaling

A thorough understanding of this compound requires examining its origin and its mechanism of action at the cellular level.

The Arachidonic Acid Cascade: PGF2α Biosynthesis

This compound is not stored pre-formed in cells but is synthesized on demand from arachidonic acid, a 20-carbon polyunsaturated fatty acid. The process is initiated by cellular stimuli such as hormonal signals or tissue injury.

The key steps are:

  • Liberation of Arachidonic Acid: Phospholipase A₂ (PLA₂) enzymes are activated and cleave arachidonic acid from the sn-2 position of membrane phospholipids.[1]

  • Cyclooxygenase (COX) Activity: Arachidonic acid is converted into the unstable intermediate Prostaglandin H₂ (PGH₂) by Prostaglandin H synthase, more commonly known as Cyclooxygenase (COX).[1][22] Both COX-1 and COX-2 isoforms can perform this step.

  • Terminal Synthesis: PGH₂ is then converted to PGF2α. This can occur via at least two pathways:

    • Direct Reduction: PGH₂ is directly reduced to PGF2α by an aldo-keto reductase (AKR), such as AKR1C3.[23][24]

    • Conversion from PGE₂: PGH₂ can first be isomerized to PGE₂, which is then converted to PGF2α by enzymes like AKR1C1 and AKR1C2.[23][24]

This cascade is a critical target for non-steroidal anti-inflammatory drugs (NSAIDs), which inhibit COX enzymes and block the production of all prostaglandins.[25]

G cluster_membrane Cell Membrane PL Membrane Phospholipids AA Arachidonic Acid PL->AA  Phospholipase A₂ (PLA₂) PGH2 Prostaglandin H₂ (PGH₂) AA->PGH2 Cyclooxygenase (COX-1/2) PGE2 Prostaglandin E₂ (PGE₂) PGH2->PGE2 PGE Synthase PGF2a This compound (PGF₂α) PGH2->PGF2a Aldo-Keto Reductase (e.g., AKR1C3) PGE2->PGF2a Carbonyl Reductase (e.g., AKR1C1/2)

Fig 1. Biosynthetic pathway of this compound (PGF2α).
Mechanism of Action: The FP Receptor Signaling Pathway

This compound and its analogs exert their effects by binding to the Prostaglandin F receptor (FP), a G-protein coupled receptor (GPCR).[25][26] The FP receptor is primarily coupled to the Gαq subunit.[27]

The signaling cascade proceeds as follows:

  • Ligand Binding: this compound binds to the extracellular domain of the FP receptor.

  • G-Protein Activation: This binding induces a conformational change, activating the associated heterotrimeric Gq protein. The Gαq subunit exchanges GDP for GTP and dissociates from the βγ subunits.

  • PLC Activation: The activated Gαq subunit stimulates the enzyme Phospholipase C (PLC).

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) in the cell membrane into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[27]

  • Downstream Effects:

    • IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[27]

    • DAG remains in the membrane and, along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC).

  • Cellular Response: The surge in intracellular calcium and activation of PKC leads to the phosphorylation of various downstream targets, ultimately resulting in cellular responses such as smooth muscle contraction.[28] In endometrial cancer cells, this pathway can also transactivate the Epidermal Growth Factor Receptor (EGFR) and trigger MAPK signaling, promoting proliferation.[29]

G PGF2a This compound (PGF₂α) FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor Gq Gq Protein FP_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP₂ PLC->PIP2 cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 ↑ Intracellular Ca²⁺ ER->Ca2 releases Ca2->PKC activates Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Response PKC->Response

Fig 2. FP Receptor signaling pathway.

Analytical Methodologies for Prostaglandin Quantification

Accurate quantification of this compound and its analogs in biological matrices is challenging due to their low endogenous concentrations, short half-lives, and structural similarity to other lipids. The gold-standard methodology is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[30]

Self-Validating Experimental Workflow: From Sample to Signal

A robust analytical protocol must incorporate self-validating systems to ensure accuracy and reproducibility. The cornerstone of this is the use of a stable isotope-labeled internal standard (e.g., this compound-d4) added at the very beginning of sample processing. This standard co-purifies with the analyte and corrects for variability in extraction recovery and matrix-induced ion suppression during MS analysis.

The workflow involves several critical stages:

  • Sample Collection & Stabilization: Prostaglandin synthesis can be artifactually induced by platelet activation during blood collection. Therefore, blood should be collected into tubes containing an anticoagulant and a COX inhibitor (e.g., indomethacin). Plasma should be separated promptly and stored at -80°C.

  • Internal Standard Spiking: A known amount of the deuterated internal standard (e.g., PGF2α-d4) is added to the plasma sample.

  • Protein Precipitation & Solid-Phase Extraction (SPE): Proteins are first precipitated with a solvent like acetonitrile. The supernatant is then diluted and subjected to SPE for sample cleanup and concentration. A reverse-phase sorbent (e.g., C18) is typically used to retain the lipophilic prostaglandins while salts and other polar interferences are washed away. The analytes are then eluted with an organic solvent.

  • LC-MS/MS Analysis: The purified extract is analyzed by LC-MS/MS. A reverse-phase C18 column is used to chromatographically separate the analytes. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, providing high specificity and sensitivity by monitoring a specific precursor-to-product ion transition for both the analyte and its internal standard.[31]

G cluster_sample_prep Sample Preparation cluster_spe SPE Detail cluster_analysis Analysis Sample Plasma Sample (+ COX Inhibitor) IS Spike with Internal Standard (e.g., PGF₂α-d4) Sample->IS PP Protein Precipitation (e.g., Acetonitrile) IS->PP SPE Solid-Phase Extraction (SPE) PP->SPE Load Load Sample Wash Wash (Aqueous) Load->Wash Elute Elute (Organic) Wash->Elute Dry Evaporate & Reconstitute Elute->Dry LC Reverse-Phase LC Separation Dry->LC MS Tandem Mass Spectrometry (MRM) LC->MS Data Data Analysis (Analyte/IS Ratio vs. Conc.) MS->Data

Sources

Technical Guide: PGF2α Mechanisms and Applications in Reproductive Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Prostaglandin F2α (PGF2α) is a pivotal eicosanoid in reproductive biology, governing luteolysis, ovulation, and parturition.[1][2][3][4][5][6][7] Its utility extends from basic mechanistic research to widespread clinical and veterinary applications, particularly in estrous synchronization and parturition induction. This guide provides a rigorous technical analysis of PGF2α signaling, validated experimental protocols for in vitro and ex vivo assessment, and translational insights for drug development.

Molecular Mechanisms & Signaling Architecture

The efficacy of PGF2α relies on its interaction with the F-prostanoid (FP) receptor, a G-protein-coupled receptor (GPCR).[8] Understanding this cascade is critical for designing agonists/antagonists and interpreting experimental data.

The FP Receptor Signal Transduction

Upon binding PGF2α, the FP receptor undergoes a conformational change that couples primarily to the Gαq/11 protein. This initiates the canonical Phospholipase C (PLC) pathway, but recent evidence suggests divergent signaling involving Rho/ROCK and MAPK pathways depending on the cell type (luteal vs. myometrial).

Key Pathway Nodes:

  • PLCβ Activation: Hydrolysis of PIP2 into IP3 and DAG.

  • Calcium Mobilization: IP3-mediated Ca2+ release from the ER is the immediate trigger for smooth muscle contraction and the initial apoptotic signal in luteal cells.

  • PKC Activation: DAG activates Protein Kinase C, which phosphorylates downstream targets including RAF/MEK/ERK.

  • Gene Regulation: In the corpus luteum (CL), this cascade induces Egr-1 and Nur77, leading to the upregulation of COX-2 (creating a positive feedback loop) and downregulation of StAR (steroidogenic acute regulatory protein).

Visualization of Signaling Topology

FP_Signaling PGF2a PGF2α (Ligand) FP_Rec FP Receptor (GPCR) PGF2a->FP_Rec Binding Gq Gαq/11 Protein FP_Rec->Gq Activation PLC Phospholipase C (PLCβ) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ IP3->Ca ER Release PKC Protein Kinase C (PKC) DAG->PKC Ca->PKC Contraction Myometrial Contraction (MLCK Activation) Ca->Contraction MAPK MAPK/ERK Pathway PKC->MAPK Luteolysis Luteolysis (StAR Inhibition / Apoptosis) MAPK->Luteolysis Gene Expression

Figure 1: Canonical Gq-coupled signaling cascade of the PGF2α FP receptor leading to divergent physiological outcomes.[9]

Validated Experimental Protocols

To ensure reproducibility and "self-validation," these protocols include specific checkpoints that distinguish experimental error from biological non-response.

Protocol A: In Vitro Functional Luteolysis Assay

Objective: Quantify the anti-steroidogenic effect of PGF2α or novel analogs on primary luteal cells.

Reagents:

  • Collagenase Type I (1 mg/mL) & DNase I.

  • Medium: M199 + 0.1% BSA + Antibiotics (Serum-free is critical to avoid confounding factors).

  • Treatment: PGF2α (10 nM – 1 µM).

Workflow:

  • Tissue Acquisition: Collect mid-cycle corpus luteum (bovine/porcine) within 20 mins of slaughter. Transport in cold PBS.

  • Dissociation: Minced tissue is digested with Collagenase/DNase for 60-90 mins at 37°C with agitation.

  • Purification: Filter through 70µm mesh. Perform Red Blood Cell (RBC) lysis if necessary.

  • Seeding: Plate 2x10⁵ cells/well in 24-well plates coated with collagen. Allow 24h attachment with 5% FBS.

  • Serum Starvation (Checkpoint 1): Wash cells and switch to serum-free M199 for 12h. Why? Removes endogenous growth factors that mask PGF2α effects.

  • Treatment: Add PGF2α (dose-response) ± LH (10 ng/mL). Incubate 24h.

  • Readout: Collect media for Progesterone (P4) ELISA. Perform MTT assay on cells to normalize P4 production to cell viability.

Self-Validating Criteria:

  • Basal P4 Check: Control wells must produce detectable P4 (>10 ng/mL) to prove cells are functional steroidogenic units.

  • LH Response: A positive control well with LH (10 ng/mL) must show >1.5-fold increase in P4. If not, the cells have dedifferentiated (lost LH receptors).

  • Cytotoxicity Check: If P4 drops but MTT also drops significantly (>20%), the effect is toxic, not specifically luteolytic.

Protocol B: Ex Vivo Myometrial Contractility (Organ Bath)

Objective: Assess the uterotonic potency of PGF2α formulations.

Workflow:

  • Preparation: Isolate longitudinal and circular myometrial strips (10x2 mm) from uterine tissue.

  • Mounting: Suspend in organ baths (Krebs-Henseleit solution, 37°C, pH 7.4) under 1g resting tension.

  • Equilibration (Checkpoint 2): Allow 60 mins equilibration, washing every 15 mins.

  • Priming: Challenge with 60 mM KCl to depolarize and verify muscle viability. Wash until baseline returns.

  • Agonist Challenge: Cumulative addition of PGF2α (10⁻⁹ M to 10⁻⁵ M).

  • Analysis: Measure Area Under Curve (AUC) and frequency of contractions.

Self-Validating Criteria:

  • KCl Reference: If the initial KCl contraction is <0.5g force, the tissue is necrotic; discard.

  • Solvent Control: Vehicle (DMSO/Ethanol) volume must not induce contraction.

Translational Applications & Drug Development

Comparative Pharmacology: Natural vs. Synthetic

In drug development, the choice between natural PGF2α (Dinoprost) and synthetic analogs (Cloprostenol) depends on the required half-life and receptor affinity.

FeatureThis compound (Natural Salt)Cloprostenol (Synthetic Analog)Implications for Research
Half-life Short (~minutes)Long (~3-4 hours)Analogs preferred for single-dose synchronization.
Metabolism Rapid lung clearanceResistant to lung metabolismAnalogs have higher systemic bioavailability.
Receptor Affinity High for FPHigh for FP, lower off-targetAnalogs often require lower microgram doses.
Side Effects Smooth muscle spasm (gut/bronchi)Reduced smooth muscle side effectsThis compound requires careful dosing in sensitive species (e.g., equine).
Estrous Synchronization Logic

The "Ovsynch" protocol exemplifies the precise temporal application of PGF2α.

Ovsynch Start Day 0: GnRH Injection Mid Day 7: PGF2α Injection Start->Mid Ovulation of dominant follicle Formation of new CL End Day 9: GnRH Injection Mid->End Lysis of CL (Luteolysis) Progesterone Drop AI Day 10: Timed AI End->AI Sync Ovulation

Figure 2: The Ovsynch protocol logic. PGF2α is effective only when a functional CL is present (Day 7), highlighting the need for the initial GnRH to ensure a CL exists.

Troubleshooting & Common Pitfalls

  • Plasticware Absorption: Prostaglandins are lipophilic and can adsorb to certain plastics. Solution: Use glass or low-binding polypropylene for serial dilutions.

  • Receptor Desensitization: Prolonged exposure to PGF2α causes FP receptor internalization (β-arrestin mediated). Solution: In organ bath assays, allow sufficient washout periods (>20 mins) between dose-response curves.

  • Refractory Period: In vivo, the CL is resistant to PGF2α during the first 4-5 days post-ovulation (lack of receptor expression). Solution: Do not administer PGF2α in early metestrus; it will fail to induce luteolysis.

References

  • Ginther, O. J., et al. (2009). Temporal associations among pulses of 13,14-dihydro-15-keto-PGF2alpha, luteal blood flow, and luteolysis in cattle. Biology of Reproduction.[3][10] Link

  • McCracken, J. A., Custer, E. E., & Lamsa, J. C. (1999). Luteolysis: a neuroendocrine-mediated event. Physiological Reviews. Link

  • Sugimoto, Y., et al. (1997). Failure of parturition in mice lacking the prostaglandin F receptor. Science. Link

  • Wiltbank, M. C., et al. (2014). Physiological and practical effects of progesterone on reproduction in dairy cattle. Animal.[3][6][7][10][11] Link

  • Arosh, J. A., et al. (2004). Molecular and cellular signaling pathways of prostaglandin F2alpha-mediated apoptosis in the bovine corpus luteum. Molecular Reproduction and Development. Link

Sources

The Role of Dinoprost (PGF2α) in the Initiation of Parturition: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Parturition is a complex physiological process orchestrated by a symphony of hormonal and mechanical signals culminating in the expulsion of the fetus. Central to this cascade is the prostaglandin F2α (PGF2α), commercially known as Dinoprost. This technical guide provides an in-depth exploration of the multifaceted role of this compound in initiating labor. We will dissect its molecular mechanism of action through the prostaglandin F receptor (FP receptor), leading to profound physiological changes in the uterus, including myometrial contractility, cervical ripening, and luteolysis. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of established knowledge and field-proven insights into the application of this compound in both clinical and research settings. Detailed experimental protocols and quantitative data are provided to support further investigation and application of this critical uterotonic agent.

Introduction: The Prostaglandin Prerequisite for Parturition

The transition from uterine quiescence to the powerful, coordinated contractions of labor is a tightly regulated process. Prostaglandins, a group of lipid compounds, are indispensable mediators in this transition.[1] Among them, this compound (PGF2α) emerges as a key protagonist, playing a pivotal role in the final common pathway leading to birth.[1] Its synthesis in uterine and fetal tissues escalates dramatically just before and during labor, acting locally to effect the profound changes necessary for delivery.

This guide will systematically unravel the contributions of this compound to parturition by examining its three primary functions:

  • Induction of Myometrial Contractions: The direct stimulation of uterine smooth muscle.

  • Promotion of Cervical Ripening: The biochemical and structural remodeling of the cervix to allow for dilation.

  • Induction of Luteolysis: The regression of the corpus luteum, a critical step in many species to remove the progesterone block on uterine activity.

Understanding these mechanisms is not only fundamental to reproductive biology but also crucial for the development and refinement of therapeutic strategies for labor induction and management of parturition-related disorders.

Molecular Mechanism of Action: The FP Receptor Signaling Cascade

This compound exerts its biological effects by binding to a specific G protein-coupled receptor (GPCR) known as the prostaglandin F receptor (FP receptor).[1] The activation of the FP receptor initiates a cascade of intracellular events that translate the hormonal signal into a physiological response.

Receptor Binding and Activation

The FP receptor is primarily coupled to the Gq/11 class of G proteins.[2] The binding of this compound induces a conformational change in the receptor, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[2]

Downstream Signaling Pathways

The generation of IP3 and DAG triggers divergent signaling pathways that converge to produce the characteristic effects of this compound on uterine cells:

  • Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, the cell's intracellular calcium store. This binding opens calcium channels, leading to a rapid increase in cytosolic free calcium (Ca2+). This surge in intracellular Ca2+ is a primary driver of myometrial contraction.

  • Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). Activated PKC phosphorylates a variety of target proteins, contributing to the sustained phase of uterine contraction and the regulation of gene expression related to labor.

  • MAPK and NF-κB Pathways: PGF2α has also been shown to activate mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways in myometrial cells.[2][3] These pathways are crucial for the inflammatory component of labor, leading to the expression of pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2), which further amplifies prostaglandin synthesis in a positive feedback loop.[2][3]

Diagram: this compound Signaling Pathway in a Myometrial Cell

Dinoprost_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound (PGF2α) FP_Receptor FP Receptor (GPCR) This compound->FP_Receptor Binds Gq11 Gαq/11 FP_Receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 ↑ [Ca2+]i SR->Ca2 Releases Ca2+ Ca2->PKC Co-activates Contraction Myometrial Contraction Ca2->Contraction Initiates PKC->Contraction Sustains Inflammation Inflammatory Gene Expression (COX-2) PKC->Inflammation Promotes

Caption: Signaling cascade initiated by this compound binding to the FP receptor.

Physiological Roles in the Initiation of Parturition

The molecular events triggered by this compound translate into three major physiological outcomes essential for the onset and progression of labor.

Myometrial Contraction

This compound is a potent uterotonic agent, directly stimulating contractions of the myometrium, the smooth muscle layer of the uterus. The increased intracellular calcium, initiated by IP3, binds to calmodulin. The Ca2+-calmodulin complex then activates myosin light-chain kinase (MLCK), which phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in muscle contraction.

Cervical Ripening

For a successful vaginal delivery, the firm, rigid cervix must undergo a dramatic transformation into a soft, compliant structure capable of dilating. This process, known as cervical ripening, is an inflammatory-like process actively promoted by this compound.[4] this compound stimulates the release of inflammatory mediators and enzymes, such as collagenase and matrix metalloproteinases (MMPs), within the cervical stroma.[4] These enzymes break down the collagen-rich extracellular matrix, leading to a decrease in cervical integrity and an increase in tissue water content, resulting in softening and effacement.

Luteolysis

In many mammalian species, including cattle and swine, the corpus luteum (CL) is the primary source of progesterone throughout pregnancy. Progesterone maintains uterine quiescence and is essential for the continuation of pregnancy. The initiation of parturition in these species requires the regression of the CL, a process termed luteolysis. This compound is the primary luteolytic hormone. It acts on the CL to inhibit progesterone synthesis and induce apoptosis of luteal cells, leading to a rapid decline in circulating progesterone. This "progesterone withdrawal" removes the block on uterine contractility, permitting the onset of labor.

Clinical and Veterinary Applications

The potent effects of this compound on the reproductive tract have led to its widespread use in both human and veterinary medicine for the induction of parturition and other reproductive manipulations.

Human Medicine: Induction of Labor

This compound tromethamine is used clinically for the induction of labor when there is a medical indication, such as post-term pregnancy, pre-eclampsia, or premature rupture of membranes.[5] It is typically administered locally to the cervix or vagina to promote cervical ripening and initiate uterine contractions.

Formulation Typical Dosage Administration Route Notes
Vaginal Insert10 mg released at ~0.3 mg/hourIntravaginalPlaced in the posterior fornix for up to 12 hours.[6][7]
Cervical Gel0.5 mgEndocervicalMay be repeated every 6 hours, with a maximum cumulative dose of 1.5 mg in 24 hours.[6]

It is critical to monitor uterine activity and fetal status continuously during administration to avoid complications such as uterine tachysystole.

Veterinary Medicine: Estrus Synchronization and Parturition Induction

In veterinary medicine, particularly in livestock production, this compound is a cornerstone for managing reproduction.

  • Estrus Synchronization in Cattle: this compound is used to induce luteolysis in cycling cows, bringing a group of animals into estrus at a predetermined time.[8] This facilitates the use of artificial insemination (AI) and improves breeding efficiency. A common protocol involves two injections of 25 mg this compound 11-14 days apart.[9][10]

  • Induction of Parturition in Swine: In sows, a single 10 mg injection of this compound administered within 3 days of the expected farrowing date will typically induce parturition within 20 to 30 hours. This allows for supervision of farrowing and can improve piglet survival.

Species Indication Typical Dosage Administration Route
CattleEstrus Synchronization25 mg (5 mL of 5 mg/mL solution)Intramuscular (IM)[8]
SwineParturition Induction10 mg (2 mL of 5 mg/mL solution)Intramuscular (IM)

Experimental Models and Research Methodologies

The study of this compound's effects on the uterus relies on a combination of in vitro and in vivo models.

In Vitro Myometrial Contractility Assay

This is a foundational technique to assess the direct effects of compounds on uterine smooth muscle contractility.

Step-by-Step Protocol:

  • Tissue Preparation: Obtain myometrial biopsies from consenting patients undergoing cesarean section or from animal models. Dissect the tissue into small strips (e.g., 10 x 2 x 2 mm) in physiological saline solution (e.g., Krebs-Henseleit solution).[11]

  • Mounting: Mount the tissue strips vertically in an organ bath chamber containing oxygenated (95% O2, 5% CO2) Krebs-Henseleit solution maintained at 37°C.[11][12] One end of the strip is fixed, and the other is attached to an isometric force transducer.

  • Equilibration: Allow the strips to equilibrate for 60-90 minutes under a basal tension (e.g., 1-2 g), with solution changes every 15-20 minutes, until stable, spontaneous contractions are observed.[11]

  • Treatment: Once a stable baseline of contractions is established, add this compound or other test compounds to the organ bath in a cumulative concentration-dependent manner (e.g., 10⁻¹⁰ to 10⁻⁵ M).[11]

  • Data Acquisition and Analysis: Record the contractile activity (frequency and amplitude) using a data acquisition system. The area under the curve (AUC) is often used as a measure of total contractile activity.

Diagram: Experimental Workflow for Myometrial Contractility Assay

Workflow A 1. Obtain Myometrial Biopsy B 2. Dissect into Strips (e.g., 10x2x2 mm) A->B C 3. Mount in Organ Bath (37°C, Oxygenated Saline) B->C D 4. Connect to Force Transducer C->D E 5. Equilibrate under Tension (60-90 min) D->E F 6. Record Baseline Spontaneous Contractions E->F G 7. Add this compound (Cumulative Doses) F->G H 8. Record Contractile Response G->H I 9. Analyze Data (Frequency, Amplitude, AUC) H->I

Caption: Workflow for an in vitro myometrial contractility study.

Cell Culture Models

Primary cultures of human myometrial cells or immortalized cell lines are invaluable for dissecting the intracellular signaling pathways activated by this compound.

Protocol Outline for Signaling Studies:

  • Cell Culture: Culture primary human myometrial smooth muscle cells or a suitable cell line (e.g., ULTR) in appropriate growth medium until they reach a desired confluency.

  • Serum Starvation: To reduce basal signaling activity, serum-starve the cells for a defined period (e.g., 12-24 hours) before treatment.

  • This compound Treatment: Treat the cells with this compound (e.g., 1 µM) for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Cell Lysis and Protein Analysis: Lyse the cells and collect the protein extracts. Analyze the activation of specific signaling proteins (e.g., phosphorylation of ERK, p38) using techniques like Western blotting or ELISA.

  • Gene Expression Analysis: Isolate RNA from treated cells and analyze the expression of target genes (e.g., COX-2, IL-8) using quantitative real-time PCR (qRT-PCR).

Conclusion and Future Directions

This compound (PGF2α) is a lynchpin in the complex process of parturition. Its well-defined roles in stimulating myometrial contractions, remodeling the cervix, and inducing luteolysis have established it as an essential tool in obstetrics and animal reproduction. The elucidation of its signaling pathways via the FP receptor has provided a molecular basis for its physiological effects and has opened avenues for the development of more specific therapeutic agents.

Future research should focus on:

  • Receptor Subtype Specificity: Investigating the potential for developing agonists or antagonists with greater selectivity for different prostanoid receptor subtypes to minimize off-target effects.

  • Personalized Medicine: Exploring genetic variations in the FP receptor and downstream signaling components that may influence an individual's response to this compound, allowing for more tailored induction of labor protocols.

  • Non-invasive Monitoring: Developing novel non-invasive methods to monitor the local uterine response to this compound administration, enabling more precise dose adjustments and improved safety.

A deeper understanding of the intricate role of this compound will continue to drive innovation in reproductive medicine, improving outcomes for both human and animal parturition.

References

  • Myometrial tissue strip contraction bioassay. Human myometrial samples,... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]

  • Dinoprostone (vaginal route) Dosage. (2025, April 1). Mayo Clinic. Retrieved from [Link]

  • Dinoprostone Topical Dosage. (2025, July 30). Drugs.com. Retrieved from [Link]

  • Xu, C., et al. (2015). Prostaglandin F2α regulates the expression of uterine activation proteins via multiple signalling pathways. Reproduction, 149(2), 139–146. [Link]

  • Riaposova, L., et al. (2023). Prostaglandin F2α requires activation of calcium-dependent signalling to trigger inflammation in human myometrium. Frontiers in Endocrinology, 14, 1150125. [Link]

  • Socha, M. W., et al. (2022). Signaling Pathways Regulating Human Cervical Ripening in Preterm and Term Delivery. Cells, 11(22), 3690. [Link]

  • Sharif, N. A., et al. (2003). Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells. Journal of ocular pharmacology and therapeutics, 19(6), 501–515. [Link]

  • Levrero, F., et al. (2019). A mathematical model to predict mean time to delivery following cervical ripening with dinoprostone vaginal insert. Scientific Reports, 9(1), 9910. [Link]

  • Hamshaw, I., et al. (2023). PGF2α induces a pro-labour phenotypical switch in human myometrial cells that can be inhibited with PGF2α receptor antagonists. Frontiers in Pharmacology, 14, 1283908. [Link]

  • Nguyen, T. H., et al. (2021). Dinoprostone Vaginal Insert for Induction of Labor in Women with Low-Risk Pregnancies: A Prospective Study. Medical science monitor basic research, 27, e931034. [Link]

  • Drugs.com. (n.d.). Dinoprostone. Retrieved from [Link]

  • Hamshaw, I., et al. (2023). PGF2α induces a pro-labour phenotypical switch in human myometrial cells that can be inhibited with PGF2α receptor antagonists. Frontiers in Pharmacology, 14. [Link]

  • Socha, M. W., et al. (2022). Signaling Pathways Regulating Human Cervical Ripening in Preterm and Term Delivery. Cells, 11(22), 3690. [Link]

  • Riaposova, L., et al. (2023). Prostaglandin F2α requires activation of calcium-dependent signalling to trigger inflammation in human myometrium. Frontiers in Endocrinology, 14. [Link]

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Methodological & Application

Application Notes and Protocols for PGF2α-Mediated Termination of Mid-Gestation Pregnancy in Mares

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction

The elective termination of mid-gestation pregnancy in mares is a critical procedure in equine reproductive management, often necessitated by circumstances such as mismatched breeding, fetal abnormalities, or health risks to the mare. Prostaglandin F2α (PGF2α) and its synthetic analogues are the primary pharmacotherapeutic agents employed for this purpose. Their efficacy hinges on a nuanced understanding of equine reproductive endocrinology, particularly the transition from ovarian to placental support of pregnancy that characterizes mid-gestation.

This guide provides a comprehensive overview of the physiological mechanisms, detailed experimental protocols, and critical management considerations for the use of PGF2α to terminate mid-gestation pregnancy in mares. It is designed to equip researchers and drug development professionals with the technical knowledge and field-proven insights necessary for the successful and safe application of these protocols.

Physiological Basis for PGF2α-Mediated Pregnancy Termination

Hormonal Control of Equine Pregnancy

Successful termination of pregnancy with PGF2α is intrinsically linked to the hormonal mechanisms that maintain gestation. In mares, this is a dynamic process involving a shift from ovarian to placental steroidogenesis.

  • Early Gestation (Up to Day 35): The primary corpus luteum (CL) on the ovary is the sole source of progesterone, the crucial hormone for maintaining pregnancy. A single injection of PGF2α during this period is highly effective at inducing luteolysis (the breakdown of the CL), leading to a rapid decline in progesterone and subsequent termination of the pregnancy.[1]

  • Formation of Endometrial Cups (Approx. Day 35-120): Around day 35, specialized cells from the conceptus invade the maternal endometrium to form endometrial cups. These structures secrete equine chorionic gonadotropin (eCG), which stimulates the formation of supplementary corpora lutea, thereby increasing progesterone production.[2] During this phase, mares become more resistant to the abortifacient effects of a single PGF2α injection, necessitating repeated administrations to ensure complete luteolysis of all primary and supplementary CLs.[3][4]

  • The Luteo-Placental Shift (Approx. Day 70-140): The feto-placental unit gradually begins to produce its own progestogens, which are metabolites of progesterone.[5] By approximately day 120 to 140 of gestation, the placenta is the primary source of progestogens, and the corpora lutea are no longer essential for pregnancy maintenance.[5] Consequently, PGF2α-based protocols are most reliable before this complete shift. Mid-gestation, for the purpose of this protocol, is generally considered to be between approximately day 35 and day 120.

Mechanism of Action of PGF2α

PGF2α and its analogues exert their effects through several key actions:

  • Luteolysis: PGF2α is the endogenous luteolysin in mares.[6] Administration of exogenous PGF2α induces the functional and morphological regression of the corpus luteum, leading to a sharp decrease in progesterone secretion.[7][8]

  • Myometrial Contraction: PGF2α is a potent stimulator of uterine smooth muscle contractions.[3][9] These contractions are essential for the expulsion of the fetus and fetal membranes. The duration of uterine contractions induced by PGF2α analogues can be up to 5 hours.[3]

The combined effect of progesterone withdrawal and increased uterine contractility results in the termination of the pregnancy.

PGF2α Analogues: A Comparative Overview

Several PGF2α analogues are used in equine practice. While their fundamental mechanism of action is similar, they differ in potency, duration of action, and side effect profile.

Analogue Common Trade Name(s) Key Characteristics
Dinoprost Tromethamine Lutalyse®, ProstaMate®The natural form of PGF2α. It has a very short half-life of only a few minutes.[7] Often associated with more pronounced side effects.
Cloprostenol Sodium Estrumate®A synthetic analogue. It has a longer biological half-life than this compound as it is more resistant to enzymatic degradation.[10] Generally considered to have a lower incidence of side effects.[3]
Fluprostenol Equimate®Another synthetic analogue with similar properties to cloprostenol.

Table 1: Comparison of Common PGF2α Analogues

The choice of analogue may be guided by availability, cost, and the practitioner's experience with the associated side effects.

Pre-Treatment Assessment and Protocol Selection

A thorough pre-treatment evaluation is essential to ensure the safety of the mare and the efficacy of the protocol.

Mandatory Pre-Treatment Evaluation
  • Confirmation of Pregnancy and Gestational Age: Transrectal ultrasonography is the gold standard for confirming fetal viability (presence of a heartbeat) and accurately determining the gestational age.

  • General Health Assessment: A complete physical examination should be performed to rule out any underlying health conditions, particularly acute or sub-acute disorders of the gastrointestinal or respiratory tracts, which are contraindications for PGF2α administration.

  • Reproductive Tract Examination: A careful examination of the reproductive tract should be conducted to identify any abnormalities that might complicate the procedure.

Selecting the Appropriate Protocol

The choice of protocol depends primarily on the gestational age of the fetus.

  • Early Mid-Gestation (Approx. Day 35-70): Repeated daily injections of PGF2α are typically effective.

  • Later Mid-Gestation (Approx. Day 70-120): More frequent administration (e.g., every 12 hours) may be necessary to overcome the increasing placental progestogen production.[11] If the initial PGF2α protocol is unsuccessful, adjunctive therapies may be considered.[1]

Detailed Experimental Protocols

Note: These protocols are intended for research and clinical settings and should be performed by or under the supervision of a qualified veterinarian.

Protocol 1: this compound Tromethamine Administration
  • Dosage: 5-10 mg, administered intramuscularly (IM).[3]

  • Frequency: Once to twice daily.

  • Procedure:

    • Administer the initial dose of this compound tromethamine.

    • Monitor the mare closely for side effects for the first hour post-injection.

    • Repeat the injection every 12-24 hours.

    • Continue daily transrectal ultrasonography to monitor fetal viability.

    • Continue treatment until fetal expulsion is confirmed. This typically occurs within 3-5 days.[7]

Protocol 2: Cloprostenol Sodium Administration
  • Dosage: 250 µg, administered IM.[7]

  • Frequency: Once to twice daily.

  • Procedure:

    • Administer the initial dose of cloprostenol sodium.

    • Monitor for side effects.

    • Repeat the injection every 12-24 hours.

    • Perform daily transrectal ultrasonography to assess fetal status.

    • Continue treatment until fetal expulsion. One study reported that six mares in mid-gestation (average 162 days) aborted approximately 47 hours after the initial injection, following an average of 5 treatments of 375 µg of cloprostenol every 6 or 12 hours.[12]

Adjunctive Therapy for Protocol Failure

If fetal expulsion has not occurred after 3-4 days of PGF2α administration, the following may be considered:

  • Oxytocin Administration: 30 minutes after a PGF2α injection, 20 IU of oxytocin can be administered IM to stimulate uterine contractions.[1]

Management of Side Effects and Complications

Common Side Effects

Transient side effects are common within 20 minutes of PGF2α administration and are generally dose-dependent. These include:

  • Profuse sweating

  • Abdominal discomfort (colic-like signs)

  • Increased heart and respiratory rates

  • Muscle tremors

  • Ataxia (incoordination)

  • Increased defecation[1]

These signs are typically self-limiting and resolve within an hour. However, mares should be monitored closely. Administration of a non-steroidal anti-inflammatory drug (NSAID) such as flunixin meglumine may be considered for managing more severe colic-like symptoms, but it's important to note that NSAIDs can inhibit prostaglandin synthesis.[13]

Potential Complications
  • Retained Fetal Membranes (RFM): This is a significant concern following mid-gestation abortion. The fetal membranes are considered retained if not passed within 3 hours of fetal expulsion.[14] RFM can lead to serious complications such as metritis, septicemia, and laminitis.

    • Management of RFM:

      • Oxytocin Administration: Small, frequent doses of oxytocin (10-20 IU, IM or IV) can be administered to encourage uterine contractions and expulsion of the membranes.[12][15]

      • Uterine Lavage: Flushing the uterus with large volumes of sterile isotonic saline can help to remove debris and stimulate uterine contractions.[15]

      • Systemic Antibiotics and NSAIDs: These may be indicated to control infection and inflammation, particularly if the mare shows signs of systemic illness.

Post-Abortion Monitoring and Care

Following fetal expulsion, the mare should be monitored closely for several days.

  • Daily Physical Examinations: Monitor temperature, pulse, respiration, and appetite.

  • Examination of Fetal Membranes: Once passed, the fetal membranes should be carefully examined to ensure they are complete.

  • Uterine Evaluation: Transrectal ultrasonography should be performed to ensure the uterus is involuting properly and there is no excessive fluid accumulation.

  • Return to Estrus: The return to estrus following a mid-gestation abortion can be variable and is often delayed, especially if the pregnancy was terminated after the formation of endometrial cups.[11]

Visualizations

Signaling Pathway for PGF2α-Induced Luteolysis and Myometrial Contraction

PGF2a_Mechanism cluster_PGF2a Exogenous PGF2α Administration cluster_Ovary Ovary cluster_Uterus Uterus cluster_Outcome Outcome PGF2a PGF2α Analogue (this compound, Cloprostenol) CL Corpus Luteum (CL) PGF2a->CL Induces Luteolysis Myometrium Myometrium PGF2a->Myometrium Stimulates Progesterone Progesterone Production CL->Progesterone Secretes Termination Pregnancy Termination (Fetal Expulsion) Progesterone->Myometrium Maintains Quiescence (Inhibition) Contraction Uterine Contractions Myometrium->Contraction Results in Contraction->Termination

Caption: Mechanism of PGF2α in terminating equine pregnancy.

Experimental Workflow for PGF2α Administration

PGF2a_Workflow start Start Protocol pretreatment Pre-Treatment Assessment - Confirm Pregnancy & Gestational Age - Physical Examination start->pretreatment administer_pgf Administer PGF2α Analogue (IM) (e.g., this compound or Cloprostenol) pretreatment->administer_pgf monitor_side_effects Monitor for Side Effects (1-2 hours post-injection) administer_pgf->monitor_side_effects daily_monitoring Daily Monitoring - Transrectal Ultrasonography - Physical Examination monitor_side_effects->daily_monitoring fetus_viable Fetus Viable? daily_monitoring->fetus_viable fetus_viable->administer_pgf Yes expulsion Fetal Expulsion Confirmed? fetus_viable->expulsion No expulsion->administer_pgf No post_abortion_care Post-Abortion Care - Monitor for RFM - Uterine Evaluation expulsion->post_abortion_care Yes end End Protocol post_abortion_care->end

Caption: Workflow for PGF2α-induced pregnancy termination in mares.

References

  • Kumar, S., Pal, Y., Legha, R.A., & Talluri, T.R. (2022). Successful termination of undesirable pregnancy during first trimester in mare. The Indian Journal of Animal Reproduction, 43(1), 86–89. [Link]

  • McCue, P. M. (2018). Induction of parturition and abortion (Proceedings). DVM360. [Link]

  • Douglas, R. H., & Ginther, O. J. (1975). Effects of prostaglandin F2alpha on the oestrous cycle and pregnancy in mares. Journal of Reproduction and Fertility. Supplement, (23), 257–261. [Link]

  • Martineau, R. (2003). This compound Versus Cloprostenol: Does Route of Injection Modulate their Efficacy in Dairy Cattle? The Bovine Practitioner, 37(1), 64-71. [Link]

  • van Leeuwen, W., Noden, P. A., & Dieleman, S. J. (1983). Induced abortion with two prostaglandin F2 alpha analogues in mares: plasma progesterone changes. The Veterinary quarterly, 5(3), 97–100. [Link]

  • DVM360. (n.d.). Induction of parturition and abortion (Proceedings). Retrieved from [Link]

  • Paccamonti, D. L. (1991). Elective termination of pregnancy in mares. Journal of the American Veterinary Medical Association, 198(4), 683–689. [Link]

  • European Medicines Agency. (1997). This compound tromethamine summary report. Committee for Veterinary Medicinal Products. [Link]

  • Canisso, I. F., et al. (2020). Assessment of peripheral markers and ultrasonographic parameters in pregnant mares receiving intramuscular or intrauterine cloprostenol. Theriogenology, 142, 132-139. [Link]

  • Penzhorn, B. L., Bertschinger, H. J., & Coubrough, R. I. (1986). Reconception of mares following termination of pregnancy with prostaglandin F2 alpha before and after day 35 of pregnancy. Equine veterinary journal, 18(3), 215–217. [Link]

  • Threlfall, W. R. (2018). Treatment of Retained Fetal Membranes in the Mare—A Practitioner Survey. Frontiers in Veterinary Science, 5, 135. [Link]

  • Squires, E. L., et al. (1980). Induction of Abortion in Mares with Equimate: Effect on Secretion of Progesterone, PMSG and Reproductive Performance. Journal of Animal Science, 50(3), 490-495. [Link]

  • Daels, P. F., et al. (1996). Effect of progesterone on prostaglandin F2 alpha secretion and outcome of pregnancy during cloprostenol-induced abortion in mares. American journal of veterinary research, 57(11), 1681-1687. [Link]

  • Pinto, C. R. F. (2013). The use of prostaglandin F2α (PGF) for controlling the mare's estrous cycle. In Proceedings of the 2013 AAEP Convention (pp. 1-10). [Link]

  • Allen, W. R. (2001). The Physiology of Early Pregnancy in the Mare. Proceedings of the Annual Convention of the AAEP, 47, 12-23. [Link]

  • Mad Barn. (2023, February 11). Retained Fetal Membranes (Placenta) in Mares: Signs, Causes & Treatment. [Link]

  • Conley, A. J. (2016). Review of the reproductive endocrinology of the pregnant and parturient mare. Theriogenology, 86(1), 355-365. [Link]

  • Matsumoto, T., et al. (1997). The prostaglandin E2 and F2 alpha receptor genes are expressed in human myometrium and are down-regulated during pregnancy. Biochemical and biophysical research communications, 238(3), 838-841. [Link]

  • LeBlanc, M. M. (2010). Strategies for Retained Fetal Membranes. AAEP Proceedings, 56, 67-73. [Link]

  • Troedsson, M. H. T., et al. (2001). Effect of Oxytocin and PGF2a on Luteal Formation, Function, and Pregnancy Rates in Mares. AAEP Proceedings, 47, 216-218. [Link]

  • Goulart, C. E. F., et al. (2018). A comparison of two protocols for pregnancy termination in mares. Journal of Equine Veterinary Science, 66, 103. [Link]

  • Krawczynski, K., et al. (2022). Prostaglandin pathways in equine myometrium regulations: endometrosis progression. Frontiers in Endocrinology, 13, 965584. [Link]

  • Mad Barn. (n.d.). Retained Fetal Membranes (Placenta) in Mares. Retrieved from [Link]

  • University of Guelph. (2016, July 7). Using Progesterone as a Diagnostic Tool during Equine Pregnancy. Equine Guelph. [Link]

  • Colorado State University. (n.d.). Placentation in Horses. Retrieved from [Link]

  • Kankaanranta, T., et al. (2015). Pregnancy outcomes in thoroughbred mares administered different doses of cloprostenol. Clinical Theriogenology, 7(3), 335. [Link]

  • Avet Health. (n.d.). Cloprostenol Injection for Cattle & Horses. Retrieved from [Link]

  • Drugs.com. (2022, November 30). ProstaMate (this compound tromethamine injection) for Animal Use. [Link]

  • Merck Manuals. (2021). Diseases Associated with Colic in Horses by Anatomic Location. [Link]

  • Davis, A. J., & Rantala, M. (2020). The Clinical Pharmacology and Therapeutic Evaluation of Non-Steroidal Anti-Inflammatory Drugs in Adult Horses. Animals : an open access journal from MDPI, 10(9), 1649. [Link]

  • University of California, Davis. (n.d.). Using Progesterone as a Diagnostic Tool during Equine Pregnancy. Retrieved from [Link]

  • Allen, W. R. (2001). The physiology of early pregnancy in the mare. Animal Reproduction Science, 68(3-4), 167-180. [Link]

Sources

Application Note: Handling and Storage Guidelines for Dinoprost Injectable Solution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dinoprost (Prostaglandin F2


 or PGF2

) is a potent physiological agent used primarily for its luteolytic effects and smooth muscle contraction capabilities.[1] While commercially available as a robust tromethamine salt solution (e.g., Lutalyse®), its handling in a research or drug development setting requires protocols that exceed standard veterinary package inserts. This guide addresses the physicochemical stability of the molecule, safety risks associated with its transdermal absorption, and precise storage architectures to maintain efficacy in experimental workflows.

Chemical Identity & Stability Mechanics

To handle this compound effectively, one must understand the vulnerabilities of the molecule. Unlike the highly labile E-series prostaglandins (which dehydrate rapidly in aqueous acid/base), PGF2


 is relatively stable due to the absence of the 

-hydroxy ketone moiety. However, it remains susceptible to specific degradation pathways.
Physicochemical Profile
PropertySpecificationApplication Note
Chemical Name This compound TromethamineSalt form enhances aqueous solubility and stability.
Molecular Formula

The tromethamine moiety acts as a buffer.
Solubility >200 mg/mL in WaterReadily soluble; no organic co-solvent needed for primary stocks.
pH Stability 7.0 – 9.0Acidic environments (< pH 4) accelerate dehydration.
Photosensitivity Low to ModerateWhile not acutely light-sensitive, prolonged UV exposure can induce radical oxidation.
Degradation Pathways

The primary threat to the injectable solution is not chemical hydrolysis, but microbial introduction and oxidative stress following repeated vial punctures.

  • Oxidation: The cis-double bonds at C5 and C13 are potential sites for oxidative attack, leading to chain cleavage or polymerization.

  • Precipitation: Freezing the tromethamine salt solution can cause the salt to precipitate or the glass vial to develop micro-fractures, compromising sterility.

Storage Architecture

A dual-tier storage strategy is required: one for the commercial stock and one for experimental aliquots.

Commercial Injectable Solution (Stock)
  • Temperature: Controlled Room Temperature (20°C to 25°C).

  • Excursions: Permitted between 0°C and 40°C, but must not exceed 12 weeks once punctured.[2]

  • Critical Constraint: Do NOT Freeze. Freezing destabilizes the buffered matrix and risks container integrity.

Research Dilutions (Working Reagents)

When this compound is diluted into physiological buffers (PBS, Tyrode’s) for in vitro assays, the stabilizing effect of tromethamine and benzyl alcohol (preservative) is diluted.

  • Storage: Diluted samples should be prepared fresh. If storage is unavoidable, store at 4°C for <24 hours.

  • Container: Use polypropylene or glass. Avoid low-density polyethylene (LDPE) as prostaglandins can adsorb to certain plastics over long durations.

Safety & Handling Protocol (HSE)

WARNING: this compound is biologically active in humans at femtomolar concentrations. It is readily absorbed through the skin.[3][4][5][6][7][8]

Risk Profile
  • Respiratory: Potent bronchoconstrictor. Asthmatics must strictly avoid handling.[1][4][5][6][7]

  • Reproductive: Induces uterine contraction and luteolysis. Pregnant women must not handle this compound.[1][6][7]

  • Systemic: Transdermal absorption can cause bronchospasm, hypotension, and abdominal cramping.

Handling Workflow

The following diagram outlines the mandatory safety logic for handling this compound in a laboratory setting.

HandlingWorkflow Start Start: Task Assessment RiskCheck Risk Check: Asthma? Pregnancy? Start->RiskCheck Stop STOP: Assign Alternate Personnel RiskCheck->Stop Yes PPE Don PPE: Nitrile Gloves (Double), Goggles, Lab Coat RiskCheck->PPE No Inspect Visual Inspection: Particulates? Discoloration? PPE->Inspect Discard Discard Vial (Biohazard) Inspect->Discard Yes Withdraw Aseptic Withdrawal: Alcohol Wipe Stopper Use Sterile Needle Inspect->Withdraw No (Clear) Admin Experimental Application or Dilution Withdraw->Admin Cleanup Decon: Wash surfaces with soap & water immediately Admin->Cleanup

Figure 1: Decision matrix for the safe handling of this compound, emphasizing exclusion criteria for high-risk personnel.

Experimental Preparation Protocol

Aseptic Withdrawal Technique

To prevent bacterial contamination which degrades the drug (via microbial enzymes) and introduces endotoxins into your assay:

  • Sanitize: Wipe the butyl rubber stopper with 70% isopropyl alcohol and allow it to dry (30 seconds).

  • Pressure Balance: Inject a volume of sterile air equivalent to the volume of liquid being withdrawn to prevent vacuum formation.

  • Limit Punctures: Commercial vials (e.g., Lutalyse) are rated for a maximum of 20 punctures . Track punctures on the vial label.

Dilution for Cell Culture/Assays

For in vitro smooth muscle contraction assays or receptor binding studies:

  • Vehicle: Use sterile PBS (pH 7.4).

  • Concentration: this compound is potent. Serial dilutions are usually required.

    • Stock: 5 mg/mL (Commercial Solution) = ~10.5 mM.

    • Target: Physiological range is typically 10 nM to 1

      
      M.
      
  • Procedure:

    • Perform serial dilutions in glass tubes (to minimize adsorption).

    • Do not filter-sterilize small volumes (<1 mL) through PVDF membranes without pre-wetting, as prostaglandins may bind to the membrane.

Stability Logic & Troubleshooting

The following diagram illustrates the causality between environmental stressors and drug failure.

StabilityLogic Freezing Freezing (<0°C) Precip Salt Precipitation / Vial Micro-cracks Freezing->Precip HighpH High pH (>10) Isom Epimerization HighpH->Isom Contam Microbial Ingress Enzym Enzymatic Breakdown Contam->Enzym Failure Loss of Biological Activity Precip->Failure Isom->Failure Enzym->Failure

Figure 2: Causal pathways leading to this compound degradation. Freezing is the most common handling error.

Troubleshooting Table
ObservationDiagnosisAction
Precipitate/Crystals Temperature excursion (Freezing) or solvent evaporation.Discard. Do not heat to redissolve; potency is compromised.
Yellow Discoloration Oxidation of benzyl alcohol or prostaglandin degradation.Discard.
Cloudiness Microbial contamination.Discard. Review aseptic technique.
Vial Coring Improper needle insertion angle.Filter solution (0.22

m) if critical, otherwise discard.

Waste Management

This compound is not classified as a P-listed acute hazardous waste by the EPA, but it is biologically active.

  • Liquids: Absorb with vermiculite or paper towels. Incinerate as chemical waste.

  • Vials: Dispose of as sharps/glass waste.

  • Spills: Wash area with soap and water immediately.[1][3][4][5][6][7] Do not use bleach alone as the primary cleaner for skin contact; surfactant action (soap) is needed to remove the lipophilic drug.

References

  • Zoetis Inc. (2023).[2] Lutalyse® HighCon Injection (this compound tromethamine injection) Prescribing Information. U.S. Food and Drug Administration. Link

  • Cayman Chemical. (2022). Prostaglandin F2

    
     Product Information & Safety Data Sheet. Link
    
  • National Institute for Occupational Safety and Health (NIOSH). (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. Centers for Disease Control and Prevention. Link

  • PubChem. (2023). This compound Tromethamine Compound Summary. National Library of Medicine. Link

Sources

Protocol for treating cell cultures with Dinoprost for signaling studies

Application Note: Protocol for Dinoprost (PGF2 ) Treatment in Cell Signaling Studies

Abstract & Introduction

This compound, pharmacologically known as Prostaglandin F2


 (PGF2

)
FP receptor1

This application note provides a rigorous, field-validated protocol for treating adherent cell cultures with this compound. Unlike generic reagent guides, this protocol emphasizes the kinetic windows and stoichiometric considerations necessary to capture transient signaling events (e.g., ERK1/2 phosphorylation) versus long-term phenotypic changes (e.g., hypertrophy).

Mechanistic Background

Upon binding this compound, the FP receptor undergoes a conformational change that couples to the




GThis compoundThis compound (PGF2α)FP_ReceptorFP Receptor (GPCR)This compound->FP_ReceptorBinding (Kd ~1-10nM)GqGαq/11FP_Receptor->GqActivationPLCPLCβGq->PLCPIP2PIP2PLC->PIP2IP3IP3PIP2->IP3HydrolysisDAGDAGPIP2->DAGCaCa2+ ReleaseIP3->CaER ReleasePKCPKCDAG->PKCCa->PKCActivationNFATNFAT / c-FosCa->NFATCalcineurin PathwayRafRafPKC->RafMEKMEKRaf->MEKERKERK1/2 (p44/42)MEK->ERKPhosphorylationNucleusNucleus (Gene Transcription)ERK->NucleusTranslocationNucleus->NFAT

Figure 1: The canonical Gq-signaling cascade activated by this compound. Note the bifurcation into Ca2+/NFAT and PKC/ERK pathways.

Pre-Experimental Preparation

Reagent Solubility and Stability

Scientific integrity begins with reagent handling. This compound is available as a free acid or a tromethamine salt. The free acid is hydrophobic and requires organic solvents, whereas the salt is water-soluble. This protocol assumes the use of this compound free acid , the standard for most signaling libraries.

Table 1: Reagent Specifications

Parameter Specification Critical Notes
Solvent Vehicle DMSO (Dimethyl Sulfoxide) Preferred over Ethanol due to lower volatility. Solubility >10 mg/mL.[2]
Stock Concentration 10 mM or 100 mM Prepare high concentration stocks to keep vehicle <0.1% in culture.

| Storage | -20°C (Aliquot) | Do not store in aqueous buffers >24h. PGF2

Stability
The "Serum Starvation" Imperative

Why this matters: Serum contains undefined growth factors (EGF, PDGF) that activate the same MAPK pathways as this compound. To attribute ERK phosphorylation specifically to the FP receptor, you must synchronize the cells and dampen basal signaling.

  • Protocol: Replace complete media with Serum-Free Media (SFM) or media containing 0.1% BSA (Bovine Serum Albumin) for 16–24 hours prior to treatment.

Core Protocol: this compound Treatment

This workflow is designed for a 6-well plate format. Scale reagents proportionally for other vessels.

Phase 1: Cell Seeding & Synchronization
  • Seed Cells: Plate cells (e.g., HEK293-FP, A7r5, or Neonatal Rat Cardiomyocytes) at a density of

    
     cells/well.
    
  • Culture: Incubate at 37°C / 5% CO

    
     in complete growth media (e.g., DMEM + 10% FBS) for 24 hours or until 70-80% confluence.
    
  • Wash: Aspirate media and wash gently 1x with warm PBS.

  • Starve: Add 2 mL of Serum-Free Media (supplemented with 0.1% fatty-acid-free BSA to prevent adsorption of PGF2

    
     to plastic).
    
  • Incubate: Starve cells for 16–24 hours.

Phase 2: Preparation of Working Solutions

Calculate the required volume. Example: 2 mL per well × 6 wells = 12 mL.

  • Thaw Stock: Thaw 10 mM this compound DMSO stock on ice.

  • Intermediate Dilution (Optional): If treating at low nanomolar concentrations, create a 100

    
    M intermediate dilution in PBS.
    
  • Final Dilution: Dilute this compound into warm Serum-Free Media to reach the target concentration.

    • Signaling Studies:100 nM – 1

      
      M  (EC
      
      
      is typically ~10-50 nM).
    • Hypertrophy Induction:[3][4][5]1

      
      M .
      
  • Vehicle Control: Prepare a matched control containing the same % DMSO (e.g., 0.01% v/v).

Phase 3: Treatment & Lysis (Time-Critical)

The kinetics of phosphorylation are rapid. Do not treat all plates at once if harvesting manually.

  • Aspirate: Remove starvation media from the wells.

  • Treat: Gently add 2 mL of the this compound Working Solution to the side of the well.

  • Incubate:

    • 5 – 15 Minutes: For Phospho-ERK1/2, Phospho-PKC (Peak signal).

    • 24 – 48 Hours: For Hypertrophy markers (ANP, BNP, cell size).

  • Harvest:

    • Place plate on ice immediately.

    • Aspirate media.

    • Wash 1x with ice-cold PBS containing Phosphatase Inhibitors (NaF, Na

      
      VO
      
      
      ).
    • Add Lysis Buffer (RIPA + Protease/Phosphatase Inhibitors).

WorkflowStep11. Seed Cells(Complete Media)Step22. Starvation(16-24h, 0.1% BSA)Step1->Step270% ConfluenceStep33. Induction(Add this compound)Step2->Step3Basal ResetStep44. Harvest(Lysis/Fixation)Step3->Step45-15 min (Signaling)24-48h (Hypertrophy)

Figure 2: Experimental timeline. The starvation step is the critical control point for signal-to-noise ratio.

Validation & Controls (Self-Validating System)

To ensure the observed effects are mediated by the FP receptor and not off-target effects (e.g., EP receptor cross-reactivity), you must include the following controls:

The Antagonist Check (AL-8810)

AL-8810 is a selective FP receptor antagonist (though technically a partial agonist with very low intrinsic activity, it functions as a competitive antagonist in the presence of full agonists).[6]

  • Protocol: Pre-treat cells with 10

    
    M AL-8810  for 30–60 minutes during the end of the starvation period before adding this compound.
    
  • Expected Result: AL-8810 should blunt the this compound-induced ERK phosphorylation or Calcium spike by >70%.

Western Blot Targets

For signaling verification, probe lysates for:

  • Phospho-p44/42 MAPK (ERK1/2) (Thr202/Tyr204): The primary readout.

  • Total ERK1/2: Loading control.

  • Phospho-PKC (Pan): Upstream validator.

Troubleshooting Guide

Table 2: Common Issues and Solutions

Symptom Probable Cause Corrective Action
High Basal Phosphorylation Incomplete starvation Increase starvation time to 24h; ensure BSA is fatty-acid free.
No Response to this compound Receptor downregulation Check FP receptor expression via qPCR. High passage cells may lose receptor expression.

| No Response (Chemical) | Stock degradation | PGF2

CytotoxicityVariable Results

References

  • Woodward, D. F., et al. (2011). The inflow and outflow of anti-glaucoma drugs. Trends in Pharmacological Sciences. Link

  • Adams, J. W., et al. (1996). Prostaglandin F2 alpha stimulates hypertrophic growth of cultured neonatal rat ventricular myocytes.[4][7] Journal of Biological Chemistry. Link

  • Griffin, B. W., et al. (1999).[8] AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor.[6] Journal of Pharmacology and Experimental Therapeutics. Link

  • Sales, K. J., et al. (2008). Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma. Cancer Research. Link

  • PubChem Compound Summary. (2024). This compound.[1][9][10] National Library of Medicine. Link

HPLC-MS/MS method for quantification of Dinoprost in plasma

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Quantification of Dinoprost (Prostaglandin F2


) in Plasma via UHPLC-MS/MS 

Executive Summary

This protocol details a validated, high-sensitivity method for the quantification of this compound (PGF2


) in human plasma using Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).

Why this method matters: this compound analysis is complicated by two factors:

  • Isomeric Interference: The presence of 8-iso-PGF2

    
     (an oxidative stress marker) which shares the same mass and fragmentation pattern.
    
  • Ex Vivo Artifacts: Platelet activation during blood collection can artificially elevate PGF2

    
     levels via COX-1 pathway activation.
    

This guide addresses these challenges through a specialized sample stabilization protocol and a chromatographic strategy designed to resolve critical isomers.

Part 1: Critical Pre-Analytical Considerations

The "Artificial Spike" Phenomenon Standard plasma collection is insufficient for this compound. Upon venipuncture, platelet activation releases arachidonic acid, which cyclooxygenases (COX) rapidly convert to prostaglandins. Without inhibition, PGF2


 levels can increase by 10-100 fold ex vivo, rendering the data useless.

Mandatory Stabilization Protocol:

  • COX Inhibition: Blood must be drawn into tubes containing Indomethacin (10 µM final concentration) or Aspirin to block enzymatic generation.

  • Antioxidant Addition: BHT (Butylated hydroxytoluene) should be added to prevent non-enzymatic peroxidation (isoprostane formation).

  • Temperature: Immediate centrifugation at 4°C is required.

Part 2: Method Development Strategy

Chromatographic Resolution of Isomers

PGF2


 and 8-iso-PGF2

are diastereomers. On standard C18 columns, they often co-elute.
  • Solution: Use of a high-strength silica (HSS) T3 column or a PFP (Pentafluorophenyl) phase. This protocol utilizes a C18 Core-Shell column with a shallow gradient , which provides baseline resolution where 8-iso-PGF2

    
     typically elutes before this compound.
    
Ionization & Detection

This compound contains a carboxylic acid moiety, making Negative Electrospray Ionization (ESI-) the mode of choice.

  • Precursor: [M-H]⁻ at m/z 353.2.

  • Product: The cleavage of the cyclopentane ring yields the characteristic fragment at m/z 193.1.

Part 3: Experimental Protocol

A. Chemicals & Reagents
  • Target Analyte: this compound (PGF2

    
    ) Standard.
    
  • Internal Standard (IS): PGF2

    
    -d4 or d9 (Deuterated standards are essential to correct for matrix effects and ionization suppression).
    
  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA).

  • Stabilizer: Indomethacin (Sigma-Aldrich).

B. Sample Preparation (Solid Phase Extraction)

Liquid-Liquid Extraction (LLE) is possible but often yields lower recovery for polar prostaglandins. We utilize HLB (Hydrophilic-Lipophilic Balanced) Solid Phase Extraction for superior cleanliness.

Workflow Visualization:

SamplePrep cluster_SPE Solid Phase Extraction (HLB) Start Whole Blood Collection Stabilize Add Indomethacin (10µM) + EDTA Start->Stabilize Centrifuge Centrifuge 2000xg, 4°C, 10 min Stabilize->Centrifuge Spike Aliquot Plasma (200µL) + Add IS (PGF2α-d4) Centrifuge->Spike Acidify Acidify: Add 200µL 0.1% Formic Acid Spike->Acidify Cond Condition: 1mL MeOH Equilibrate: 1mL Water Acidify->Cond Load Load Sample Cond->Load Wash Wash: 1mL 5% MeOH (Remove salts/proteins) Load->Wash Elute Elute: 1mL MeOH Wash->Elute Dry Evaporate to Dryness (N2 gas) Elute->Dry Recon Reconstitute in Mobile Phase (100µL) Dry->Recon

Caption: Figure 1.[1][2] Optimized Sample Preparation Workflow ensuring analyte stability and matrix cleanup.

C. UHPLC Conditions
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7 µm) or Waters BEH C18.

  • Column Temp: 40°C.

  • Flow Rate: 0.3 mL/min.

  • Injection Vol: 10 µL.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (100%).

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 25 Initial Hold
1.0 25 Isocratic loading
6.0 45 Isomer Separation Zone
6.1 95 Wash
8.0 95 Wash Hold
8.1 25 Re-equilibration

| 10.0 | 25 | End of Run |

Note: The shallow gradient from 1.0 to 6.0 min is critical to separate 8-iso-PGF2


 (RT ~3.8 min) from this compound (RT ~4.2 min).
D. MS/MS Parameters
  • Instrument: Sciex Triple Quad 6500+ or Thermo Altis.

  • Source: ESI Negative Mode.

  • Spray Voltage: -4500 V.

  • Source Temp: 500°C.

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) Dwell (ms) CE (V) Role
This compound 353.2 193.1 50 -30 Quantifier
This compound 353.2 309.2 50 -22 Qualifier 1
This compound 353.2 291.2 50 -24 Qualifier 2

| PGF2


-d4  | 357.2 | 197.1 | 50 | -30 | Internal Std |

Part 4: Method Validation & Performance

1. Linearity & Sensitivity

  • Range: 10 pg/mL to 5000 pg/mL.

  • LLOQ: 10 pg/mL (S/N > 10).

  • Curve Fit: Linear regression, 1/x² weighting.

2. Specificity (Isomer Check) You must inject a neat standard of 8-iso-PGF2


 during validation to confirm its retention time relative to this compound. If they overlap, the gradient slope between minute 1 and 6 must be flattened further.

3. Matrix Effect Calculate the Matrix Factor (MF) using the post-extraction spike method.



Acceptance: MF should be between 0.85 and 1.15. If suppression is high (< 0.8), consider switching to a PFP column or adding an extra wash step (5% ACN) in SPE.

Part 5: Troubleshooting & Optimization

Decision Logic for Low Sensitivity:

Troubleshooting Start Issue: Low Sensitivity (High LLOQ) Check1 Check Recovery Start->Check1 Check2 Check Suppression Start->Check2 Action1 Loss during SPE? Ensure Load pH < 4 Check1->Action1 Low Area in Spike Action3 Adsorption? Use Low-Bind Vials Check1->Action3 Tailing Peaks Action2 Ion Suppression? Improve Wash Step Check2->Action2 Low IS Response

Caption: Figure 2. Troubleshooting logic for sensitivity issues in prostaglandin analysis.

References

  • Basu, S. (1998). Radioimmunoassay of 8-iso-prostaglandin F2alpha: an index for oxidative injury via free radical catalysed lipid peroxidation. Biochemical Journal, 334(Pt 2), 497. Link

  • Milne, G. L., et al. (2007). Quantification of F2-isoprostanes as a biomarker of oxidative stress.[3][4][5][6] Nature Protocols, 2(1), 221-226. Link

  • FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. Link

  • Wang, Y., et al. (2015). A sensitive LC-MS/MS method for the quantification of prostaglandin F2alpha in human plasma.[4][6][7] Journal of Chromatography B, 997, 1-8. (Contextual citation for method parameters).

  • Morrow, J. D., & Roberts, L. J. (1997). The isoprostanes: unique bioactive products of lipid peroxidation.[5] Progress in Lipid Research, 36(1), 1-21. Link

Sources

Application Notes and Protocols for Timed Artificial Insemination in Dairy Cows Utilizing Dinoprost

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Imperative for Synchronized Breeding in Modern Dairy Operations

Efficient reproductive management is a cornerstone of profitability and sustainability in the dairy industry. The success of artificial insemination (AI) programs is, however, often hampered by the challenges of accurate estrus (heat) detection.[1] This issue is particularly pronounced in high-producing dairy cows, where increased metabolic clearance of steroid hormones can lead to less overt signs of estrus.[1] Timed artificial insemination (TAI) protocols have emerged as a critical technology to overcome these limitations. By hormonally controlling the estrous cycle, TAI allows for the insemination of a large number of animals at a predetermined time, eliminating the need for estrus detection and ensuring that all eligible cows are inseminated within a desired timeframe.

At the heart of many of these protocols is the strategic use of prostaglandin F2α (PGF2α), with Dinoprost tromethamine being a widely utilized formulation of the naturally occurring PGF2α. This guide provides a detailed exploration of TAI protocols in dairy cows with a focus on the application of this compound, delving into the physiological mechanisms, practical applications, and comparative efficacy of various established protocols.

The Pharmacology of this compound (PGF2α) in Bovine Estrous Cycle Manipulation

This compound, as a potent luteolytic agent, is fundamental to the synchronization of ovulation. Its primary mechanism of action is the induction of luteolysis, which is the structural and functional regression of the corpus luteum (CL). The CL is a transient endocrine structure that forms on the ovary after ovulation and is responsible for producing progesterone, the hormone that maintains pregnancy.

In a non-pregnant cow, the uterus naturally releases PGF2α to regress the CL and allow a new estrous cycle to begin. By administering an exogenous source of PGF2α like this compound, we can strategically induce luteolysis, provided a mature CL is present. This targeted regression of the CL leads to a rapid decline in progesterone concentrations, which in turn permits the final maturation of a dominant ovarian follicle, the onset of estrus, and subsequent ovulation.

The following diagram illustrates the key hormonal players and their interactions in the bovine estrous cycle, highlighting the critical role of PGF2α in initiating the follicular phase.

Estrous_Cycle_Hormones Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary GnRH (+) Ovary Ovary Pituitary->Ovary FSH (+) Follicle Dominant Follicle Pituitary->Follicle LH (+) CL Corpus Luteum Ovary->CL Ovulation Uterus Uterus Uterus->CL PGF2α (-) CL->Hypothalamus Progesterone (-) CL->Uterus Progesterone (+) Follicle->Hypothalamus Estradiol (+/-) Follicle->Uterus Estradiol (+)

Caption: Hormonal interplay in the bovine estrous cycle.

Core Timed Artificial Insemination Protocols Employing this compound

A variety of TAI protocols have been developed and refined to optimize fertility in dairy herds. The foundational "Ovsynch" protocol has served as a blueprint for numerous modifications designed to improve synchronization and pregnancy rates.

The Ovsynch Protocol: A Foundational Approach

Developed in the 1990s, the Ovsynch protocol is designed to synchronize follicular wave emergence, luteolysis, and ovulation.[1][2]

Protocol Steps:

  • Day 0: Administer Gonadotropin-releasing hormone (GnRH).

    • Rationale: The initial GnRH injection induces a luteinizing hormone (LH) surge, which can cause ovulation of a dominant follicle if one is present.[2] More importantly, it initiates a new follicular wave in the majority of cows, leading to a more homogenous population of follicles at the time of the subsequent PGF2α injection.[2]

  • Day 7: Administer this compound (PGF2α).

    • Rationale: This injection induces luteolysis of the CL, leading to a decline in progesterone. This is effective for the original CL and any accessory CL that may have formed in response to the first GnRH injection.

  • Day 9 (56 hours after PGF2α): Administer a second dose of GnRH.

    • Rationale: With progesterone levels low, the dominant follicle of the new wave has matured. This second GnRH injection induces a precisely timed LH surge, triggering ovulation of this mature follicle approximately 24 to 32 hours later.[2]

  • Day 10 (16 hours after second GnRH): Perform timed artificial insemination.

    • Rationale: This timing is designed to ensure that viable sperm are present in the oviduct when the newly ovulated oocyte arrives, maximizing the opportunity for fertilization.

Ovsynch_Protocol Day0 Day 0 GnRH Injection Day7 Day 7 PGF2α (this compound) Day0->Day7 7 days Day9 Day 9 (56h later) Second GnRH Day7->Day9 56 hours Day10 Day 10 (16h later) Timed AI Day9->Day10 16 hours

Sources

Application Notes & Protocols: Intravaginal Dinoprostone for Cervical Ripening

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The induction of labor is a critical intervention in modern obstetrics, indicated when the continuation of pregnancy poses a greater risk to the mother or fetus than the intervention itself. A prerequisite for successful labor induction is a favorable, or "ripe," cervix. Dinoprostone, a synthetic analog of endogenous Prostaglandin E2 (PGE2), is a cornerstone pharmacologic agent for inducing cervical ripening. This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the intravaginal administration of Dinoprostone. It details the underlying biochemical mechanisms, presents validated clinical protocols, outlines critical safety and monitoring procedures, and compares available formulations to ensure safe and effective application.

Part 1: Foundational Science and Mechanism of Action

The Biochemical Basis of Cervical Ripening

Cervical ripening is an active and complex biochemical process that transforms the cervix from a rigid, closed structure to one that is soft, compliant, and ready for dilation.[1][2] This remodeling process involves a profound alteration of the cervical extracellular matrix (ECM), which is primarily composed of collagen, proteoglycans, and glycosaminoglycans.[3][4]

Dinoprostone (PGE2) orchestrates this transformation by mimicking the natural physiological cascade.[5] As a lipid compound derived from arachidonic acid, it exerts its effects by binding to a family of G-protein coupled receptors known as EP receptors (EP1, EP2, EP3, and EP4), initiating distinct downstream signaling pathways.[6]

  • ECM Degradation: Activation of EP receptors leads to increased collagenase activity.[6] This enzymatic action breaks down the highly organized and cross-linked collagen fibrils that provide the cervix with its tensile strength.[6][7]

  • Inflammatory Cascade: Dinoprostone stimulates the production of inflammatory cytokines like Interleukin-8 (IL-8).[8] This acts as a chemoattractant for neutrophils, which infiltrate the cervical stroma and release degradative enzymes such as elastase, further contributing to ECM breakdown.[1][8]

  • Proteoglycan and Water Content Alteration: The process involves significant changes in proteoglycan metabolism, leading to an increase in submucosal water content.[1][9] This hydration is crucial for the characteristic softening of the cervix.

  • Myometrial Effects: In addition to its local effects on the cervix, Dinoprostone also acts on the uterine smooth muscle (myometrium). It increases intracellular calcium levels, which stimulates uterine contractions, helping to initiate the labor process.[6]

Pharmacokinetics of Intravaginal Formulations

Dinoprostone is administered locally to maximize its effect on the cervix while minimizing systemic side effects. It is rapidly absorbed through the vaginal mucosa.[6] The pharmacokinetic profile varies significantly between the two primary formulations:

FeatureDinoprostone Cervical GelDinoprostone Vaginal Insert
Description A gel for intracervical or posterior fornix application.A controlled-release hydrogel polymer matrix within a retrieval system.[10]
Total Dose 0.5 mg per application.[10][11]10 mg total.[11][12]
Release Profile Rapid release and absorption.Controlled, slow release of approx. 0.3 mg/hour.[10][11]
Peak Plasma Time 30–45 minutes.[10][12]Gradual increase over the 12-hour application period.[5]
Metabolism Rapidly metabolized with a terminal half-life of 2.5–5 minutes.[5][13]Rapidly metabolized with a terminal half-life of 2.5–5 minutes.[5][13]
Visualized Signaling Pathway

The following diagram illustrates the key molecular events initiated by Dinoprostone in the cervical stroma.

G cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_effects Cellular & Tissue Response Dinoprostone Dinoprostone (PGE2) EP_Receptors EP Receptors (EP1, EP2, EP3, EP4) Dinoprostone->EP_Receptors Binding G_Protein G-Protein Activation EP_Receptors->G_Protein Second_Messengers Second Messengers (↑ Ca²⁺, ↑ cAMP) G_Protein->Second_Messengers Collagenase ↑ Collagenase Activity Second_Messengers->Collagenase Inflammation ↑ Inflammatory Mediators (e.g., IL-8) Second_Messengers->Inflammation Proteoglycan Altered Proteoglycan Metabolism Second_Messengers->Proteoglycan ECM_Remodeling ECM Remodeling Collagenase->ECM_Remodeling Inflammation->ECM_Remodeling Proteoglycan->ECM_Remodeling Cervical_Softening Cervical Softening, Effacement, Dilation ECM_Remodeling->Cervical_Softening

Caption: Dinoprostone signaling cascade leading to cervical ripening.

Part 2: Application Protocols and Methodologies

Patient Selection and Pre-Administration Evaluation

The success and safety of Dinoprostone administration hinge on appropriate patient selection.

A. Indications for Use: Dinoprostone is indicated for cervical ripening in pregnant patients at or near term who have a medical or obstetrical need for labor induction and an unfavorable cervix.[10][14]

B. Cervical Assessment (Bishop Score): The Bishop Score is the standard method for assessing cervical favorability. A score of ≤6 is generally considered unfavorable and an indication for cervical ripening.[15]

Parameter0123
Position PosteriorMidAnterior-
Consistency FirmMediumSoft-
Effacement (%) 0-3040-5060-70≥80
Dilation (cm) Closed1-23-4≥5
Fetal Station -3-2-1, 0+1, +2

C. Absolute Contraindications: Administration is contraindicated in the following scenarios:

  • History of previous cesarean section or other major uterine surgery (e.g., myomectomy).[16][17][18]

  • Known hypersensitivity to Dinoprostone or other prostaglandins.[16][17]

  • Evidence of fetal distress where delivery is not imminent.[16][17]

  • Unexplained vaginal bleeding during the current pregnancy.[16][18]

  • Marked cephalopelvic disproportion.[16][17]

  • Concurrent use of intravenous oxytocic agents.[16][17]

  • Conditions where vaginal delivery is not indicated (e.g., placenta previa, active genital herpes).[18]

  • Six or more previous term pregnancies.[16][18]

Experimental Workflow: From Assessment to Administration

G A Patient Assessment (Indication for Induction) B Calculate Bishop Score A->B C Check Contraindications B->C D Bishop Score > 6? C->D J STOP: Contraindicated C->J Yes E Proceed with Oxytocin (No Ripening Needed) D->E Yes F Select Dinoprostone Formulation (Gel vs. Insert) D->F No G Baseline Fetal & Maternal Monitoring (≥30 min) F->G H Administer Dinoprostone (Per Protocol) G->H I Post-Administration Monitoring H->I

Sources

Troubleshooting & Optimization

Dinoprost Tromethamine Technical Support Center: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for researchers, scientists, and drug development professionals utilizing Dinoprost Tromethamine in livestock. It provides in-depth, species-specific information on common side effects, troubleshooting protocols, and frequently asked questions to ensure experimental integrity and animal welfare.

Section 1: Core Principles of this compound Tromethamine Action and Side Effects

This compound tromethamine is a synthetic analog of the naturally occurring prostaglandin F2-alpha (PGF2α).[1][2] Its primary mechanism of action involves binding to prostaglandin receptors on smooth muscle cells, leading to uterine contractions and luteolysis (the breakdown of the corpus luteum).[1] This action is fundamental to its use in estrus synchronization, induction of parturition, and treatment of uterine conditions.[1][3] However, the systemic distribution of this compound can lead to off-target effects, which are the basis of the observed side effects. These effects are generally transient due to the drug's short half-life of only a few minutes.[2]

Section 2: Species-Specific Side Effect Profiles and Troubleshooting

Cattle

The side effects of this compound tromethamine in cattle are typically mild and transient.[3]

Commonly Observed Side Effects in Cattle:

  • Increased Rectal Temperature: A slight and temporary increase in body temperature (pyrexia) is the most common side effect.[3]

  • Increased Salivation: Mild frothing or drooling may be observed.[3]

  • Respiratory Changes: A slight increase in the rate of respiration can occur.[3]

  • Injection Site Reactions: Minor and temporary swelling at the injection site is possible.[3]

  • Gastrointestinal Disturbances: While less common, mild diarrhea may occur.[4]

Troubleshooting Guide for Cattle:

Observed Issue Potential Cause Recommended Action
Rectal temperature increase of 1-2°F (0.5-1°C) Normal physiological response to prostaglandin administration.Monitor the animal. The temperature should return to normal within a few hours. No intervention is typically necessary.[3]
Excessive salivation Common, mild side effect.Ensure the animal has access to fresh water. The salivation should resolve on its own.
Persistent swelling or heat at the injection site Potential for localized infection or severe inflammation.Consult a veterinarian. Although rare, severe localized clostridial infections have been reported.[5]
Swine

Side effects in swine are also generally transient but can be more pronounced than in cattle.

Commonly Observed Side Effects in Swine:

  • Increased Body Temperature: A temporary increase in rectal temperature is common.[3]

  • Erythema: Reddening or flushing of the skin may be observed.[3]

  • Increased Respiration Rate: An elevated breathing rate is a frequent side effect.[3]

  • Increased Salivation: Drooling is a common observation.[3]

  • Behavioral Changes: Nervousness, restlessness, scratching, and pawing are common.[3] Sows may also exhibit increased vocalization.[3]

  • Gastrointestinal Stimulation: Abdominal muscle contractions (pressing) and defecation can occur.[3]

  • Other Signs: Itching, urination, tail movements, and in high doses, vomiting have been noted.[6]

Troubleshooting Guide for Swine:

Observed Issue Potential Cause Recommended Action
Multiple transient side effects occurring simultaneously (e.g., erythema, vocalization, restlessness) Normal, expected response in swine.These effects are typically short-lived, lasting from 10 minutes to 3 hours.[7] Provide a calm and comfortable environment. Monitor for resolution.
Prolonged or severe respiratory distress Potential for a more severe reaction.While usually transient, severe breathing difficulty warrants immediate veterinary consultation.[4]
Vomiting Can be dose-related.Document the dosage and the reaction. If it persists or is severe, consult a veterinarian.
Horses

Horses often exhibit more noticeable side effects compared to cattle and swine.[4]

Commonly Observed Side Effects in Horses:

  • Sweating: This is one of the most frequently observed side effects.[7][8][9]

  • Decreased Rectal Temperature: Unlike cattle and swine, a transient decrease in body temperature can occur.[7][8][9]

  • Cardiovascular and Respiratory Changes: An increase in heart rate and respiration rate is common.[7][8][9]

  • Gastrointestinal Discomfort: Mild, transient colic-like signs are frequently reported.[10][11]

  • Musculoskeletal Effects: Locomotor incoordination (ataxia) or weakness, sometimes leading to the mare lying down, can be seen.[7][8][9][10]

Troubleshooting Guide for Horses:

Observed Issue Potential Cause Recommended Action
Sweating, increased heart rate, and mild abdominal discomfort appearing within 15 minutes of injection Typical and expected side effects in mares.These signs usually resolve within one hour.[7][8][9] Allow the mare to rest in a comfortable space. Most mares will continue to eat during this time.[7][8][9]
Severe or persistent colic While rare, it could indicate a more serious issue.Immediate veterinary attention is required to rule out life-threatening complications.[4]
Ataxia or lying down A known, transient side effect.Ensure the mare is in a safe area where she will not injure herself. The incoordination should resolve within an hour.

Section 3: Data Summary and Visualization

Table 1: Comparative Overview of Common Side Effects

Side Effect Cattle Swine Horses Typical Onset and Duration
Change in Body Temperature Slight, transient increase[3]Transient increase[3]Transient decrease[7][8][9]Onset within minutes, duration up to a few hours.
Sweating Not commonNot commonVery common[7][8][9]Onset within 15 minutes, duration up to one hour.[7][8][9]
Increased Salivation Mildly common[3]Common[3]Less commonTransient.
Increased Respiration Rate Slight increase[3]Common[3]Common[7][8][9]Transient.
Gastrointestinal Effects Limited salivation, rare diarrhea[4][5]Abdominal pressing, defecation[3]Mild, transient colic[10][11]Onset within minutes, duration up to a few hours.
Behavioral Changes Not commonRestlessness, vocalization, nesting[3][6]Lying down, locomotor incoordination[7][8][9]Transient.

Diagram 1: Troubleshooting Workflow for Adverse Events

A Administer this compound Tromethamine B Observe Animal for Adverse Reactions A->B C Are side effects mild and transient? B->C D Continue Monitoring Until Resolution C->D Yes E Are side effects severe or persistent? C->E No H Document Dosage, Route, and Reaction D->H F Provide Supportive Care (e.g., calm environment, access to water) E->F No G Consult Veterinarian Immediately E->G Yes F->H G->H

Caption: Workflow for managing potential side effects.

Section 4: Frequently Asked Questions (FAQs)

Q1: Can the route of administration affect the side effects?

A: While the approved routes of administration are generally intramuscular and subcutaneous, the specific impact on the side effect profile is not extensively detailed in common literature.[12] However, proper injection technique is crucial to avoid severe localized clostridial infections, which have been reported in rare instances.[5]

Q2: Are there any contraindications I should be aware of?

A: Yes. This compound tromethamine should not be used in pregnant animals unless the goal is to induce parturition or abortion.[1] It should also be used with caution in animals with pre-existing cardiovascular or respiratory disorders.[1][4] In mares, it should not be used if they suffer from acute or subacute disorders of the vascular system, gastrointestinal tract, respiratory system, or reproductive tract.[5]

Q3: What should I do in case of an accidental overdose?

A: An overdose can lead to more severe reactions such as intense abdominal distress (colic), profuse diarrhea, severe respiratory distress, and collapse.[10] There is no specific antidote for a this compound overdose.[10] Treatment is symptomatic and supportive and requires immediate veterinary intervention.[10]

Q4: Can the dosage be adjusted to minimize side effects?

A: Research has shown that reducing the dose of this compound tromethamine can lead to fewer adverse effects while still being effective for inducing luteolysis, at least in donkeys.[13] Any deviation from the labeled dosage should be done under veterinary guidance and with a clear understanding of the potential impact on efficacy.

Q5: How should this product be handled to avoid human exposure?

A: this compound tromethamine can be absorbed through the skin and may cause bronchospasms or abortion.[5] It is crucial for women of childbearing age, asthmatics, and individuals with other respiratory problems to handle this product with extreme caution.[5] Any accidental spillage on the skin should be washed off immediately with soap and water.[5]

References

  • What are the side effects of this compound Tromethamine? - Patsnap Synapse. (2024, July 12).
  • The Side Effects of LUTALYSE (Veterinary Use) - Biomedicus. (2025, August 18).
  • The Side Effects of Dinolytic (Veterinary Use) - Biomedicus. (2025, August 14).
  • lutalyse-injection-for-equine-prescribing-information.pdf - Zoetis.
  • Lutalyse Sterile Solution for Animal Use (Canada) - Drugs.com. (2025, November 30).
  • ProstaMate™(this compound tromethamine)Sterile Solution - DailyMed. (2021, September 1).
  • What is this compound Tromethamine used for? (2024, June 14).
  • LUTALYSE STERILE- this compound tromethamine injection, solution - DailyMed - NIH.
  • Efficacy and Side Effects of Low Single Doses of Cloprostenol Sodium or this compound Tromethamine to Induce Luteolysis in Donkeys. | Research Bank - Mad Barn. (2021, September 20).
  • This compound tromethamine summary report - COMMITTEE FOR VETERINARY MEDICINAL PRODUCTS.
  • ProstaMate (this compound tromethamine injection) for Animal Use - Drugs.com. (2025, November 30).
  • Prostaglandins: Reducing Drug Costs and Side Effects - TheHorse.com. (2005, February 14).
  • Effect of route of administration of this compound tromethamine on plasma profiles of 13,14-dihydro-15-keto-prostaglandin F2α and progesterone in lactating Holstein cows - NIH.

Sources

Technical Support Center: Troubleshooting Luteolysis Failure with Dinoprost Tromethamine

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Subject: Diagnostic and Remediation Protocols for Non-Responsive Luteal Tissue Audience: Research Scientists, Veterinary Pharmacologists, and Reproductive Physiologists

Introduction: Defining the Failure State

As researchers, we often treat Dinoprost (natural Prostaglandin F2


) as a binary switch: inject 

luteolysis. However, biological systems are rarely binary. When you observe a failure of luteolysis—defined as the maintenance of serum Progesterone (P4)

ng/mL at 72 hours post-treatment—you are likely encountering one of three distinct failure modes: Refractory Timing , Pharmacokinetic Insufficiency , or Physiological Antagonism .

This guide moves beyond basic "check the expiration date" advice. We will dissect the molecular and physiological barriers preventing this compound from inducing structural and functional regression of the Corpus Luteum (CL).

Module 1: The Refractory Window (Temporal Resistance)

The most common cause of experimental failure is administering this compound during the CL’s refractory period. Unlike synthetic analogs, this compound requires a fully responsive FP receptor system coupled to downstream apoptotic machinery.

The Mechanism of Action & Resistance

This compound binds to the G-protein coupled FP receptor on large luteal cells. This triggers the Phospholipase C (PLC) pathway, increasing intracellular Calcium (


) and activating Protein Kinase C (PKC).

Why it fails early (Days 0–5): In the early CL (Metestrus), FP receptors are present, but the downstream signaling is often uncoupled or insufficient to trigger the apoptotic cascade (Bax/Bcl-2 ratio shift). Furthermore, the early CL has high angiogenic factors (VEGF, FGF) that actively protect luteal cells from apoptosis, overriding the PGF2


 signal.
Visualization: The PGF2 Signaling Cascade

G This compound This compound (Exogenous PGF2α) FP_Receptor FP Receptor (Luteal Cell Membrane) This compound->FP_Receptor Binding G_Protein Gq Protein Activation FP_Receptor->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC IP3 IP3 Production PLC->IP3 Calcium Intracellular Ca2+ Spike IP3->Calcium PKC Protein Kinase C Activation Calcium->PKC StAR_Inhib Inhibition of StAR/P450scc (Functional Luteolysis) PKC->StAR_Inhib Rapid P4 Drop Apoptosis Apoptosis/Structural Regression (Structural Luteolysis) PKC->Apoptosis Delayed Effect Refractory REFRACTORY BLOCK: High VEGF/FGF Protection Day 0-5 Refractory->Apoptosis Inhibits

Figure 1: The signal transduction pathway of this compound. Note the "Refractory Block" where early-stage angiogenic factors prevent the final apoptotic step despite receptor binding.

Module 2: Pharmacokinetics (The "Half-Life" Trap)

Researchers often interchange this compound (natural salt) with Cloprostenol (synthetic analog) in protocols. This is a critical error in troubleshooting.

This compound is rapidly metabolized by the lungs via 15-hydroxyprostaglandin dehydrogenase (15-PGDH) . If your animal model has a high metabolic rate (e.g., high-yielding dairy cattle), the active compound may be cleared before it can saturate the luteal receptors for the required duration.

Comparative Pharmacokinetics Table
FeatureThis compound TromethamineCloprostenol SodiumImplications for Failure
Nature Natural PGF2

Salt
Synthetic AnalogThis compound is "identical to nature" but fragile.
Half-Life (

)
~7–8 Minutes ~3 Hours This compound requires precise injection; no room for error.
Metabolism Rapid (Lung 15-PGDH)Resistant to endogenous metabolismHigh-metabolism animals may clear this compound too fast.
Potency Lower (mg dosing)Higher (

g dosing)
Volume errors are more forgiving with this compound.
Clearance >90% in first pass (Lungs)Slow systemic clearanceIV injection of this compound is futile due to lung clearance.
FAQ: Pharmacokinetic Issues

Q: I injected this compound IV to ensure rapid delivery. Why did it fail? A: Paradoxically, IV administration of this compound is often less effective than IM. Because PGF2


 is metabolized in the lungs, an IV bolus passes directly through the pulmonary circulation where up to 90% is inactivated by 15-PGDH before reaching the ovary. IM administration creates a "depot effect," releasing the drug slowly and bypassing the initial lung "first-pass" spike.

Q: My animals are high-producing dairy cows. Is the standard dose sufficient? A: Often, no. High dry matter intake increases hepatic blood flow, which accelerates the metabolism of steroid hormones and exogenous drugs. In these cases, the "functional half-life" of this compound may be even shorter than 7 minutes.

  • Corrective Action: Consider a split-dose protocol (see Module 4) or switching to a synthetic analog (Cloprostenol) which resists enzymatic degradation.

Module 3: Troubleshooting & Rescue Protocols

When a single treatment fails, do not simply repeat the same dose. You must interrogate the physiological status of the subject.

The "Incomplete Luteolysis" Phenomenon

Approximately 15-20% of cows treated with this compound exhibit "incomplete luteolysis."[1][2] Progesterone drops initially (functional response) but the CL tissue recovers (structural survival), and P4 rebounds within 48 hours. This is most common in "older" CLs (Day 12+) or "young" CLs (Day 6-7).

Diagnostic Workflow

Troubleshooting Start Luteolysis Failure Detected (P4 > 1ng/mL at 72h) CheckTime Step 1: Verify Cycle Day Start->CheckTime Day0_5 Day 0-5 (Early CL) CheckTime->Day0_5 Day6_16 Day 6-16 (Mature CL) CheckTime->Day6_16 Refractory Cause: Refractory Period Action: Wait 48h, Retest Day0_5->Refractory CheckAdmin Step 2: Check Administration Day6_16->CheckAdmin IV_Route Route: IV? CheckAdmin->IV_Route IM_Route Route: IM? CheckAdmin->IM_Route Fail_IV Cause: Lung Clearance Action: Switch to IM IV_Route->Fail_IV CheckMeta Step 3: Metabolic Status (High Yield/High Intake?) IM_Route->CheckMeta HighMeta High Metabolism CheckMeta->HighMeta NormalMeta Normal Metabolism CheckMeta->NormalMeta Rescue Rescue Protocol: Double Dose (24h interval) HighMeta->Rescue CheckPath Check Pathology: Pyometra? Cystic? NormalMeta->CheckPath

Figure 2: Diagnostic decision tree for isolating the root cause of this compound failure.

Scientist-to-Scientist: The "24-Hour Rescue" Protocol

If you suspect incomplete luteolysis (partial response), the most evidence-backed solution is not increasing the dosage volume, but increasing the frequency .

The Protocol:

  • T=0: Administer standard dose this compound (IM).

  • T=24h: Administer a second standard dose this compound (IM).

Why this works: The first dose may not kill the CL but often lowers the angiogenic protection (VEGF/FGF) and "primes" the tissue. The second dose, hitting a now-compromised CL 24 hours later, raises the complete regression rate from ~80% to >95%.

References

  • Wiltbank, M. C., et al. (2014). Physiological classification of anovulatory conditions in cattle. Theriogenology.[3]

    • Context: Defines the refractory n
  • Bierk, M. D., et al. (1989). Comparative pharmacokinetics of this compound and cloprostenol in heifers.[3][4] Journal of Veterinary Pharmacology and Therapeutics.

    • Context: Establishes the 7-8 minute half-life of this compound vs. 3 hours for Cloprostenol.[1][5][6]

  • Brusveen, D. J., et al. (2009).[1] Effects of additional prostaglandin F2alpha and estradiol-17beta during Ovsynch in lactating dairy cows. Journal of Dairy Science.[4]

    • Context: Validates the "double-dose" (24h interval) rescue protocol to fix incomplete luteolysis.
  • Levy, T. S., et al. (2018). Involution of the corpus luteum: molecular and cellular mechanisms. Reproduction.[1][2][3][4][5][6][7][8][9][10]

    • Context: Mechanistic detail on the FP receptor and apoptotic p
  • Martins, J. P. N., et al. (2011). Luteolysis and pregnancy outcomes in lactating dairy cows treated with cloprostenol sodium or this compound tromethamine.[1][2][3][6][8] Journal of Dairy Science.[4]

    • Context: Direct comparison of failure rates between n

Sources

Technical Support Center: Optimizing Dinoprost Dosage to Minimize Gastrointestinal Side Effects

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Dinoprost (prostaglandin F2α) and its analogues are potent pharmacological tools widely used in reproductive medicine and research. However, their clinical and experimental utility is often hampered by significant gastrointestinal (GI) side effects, including nausea, vomiting, and diarrhea. This technical support center is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on understanding, mitigating, and troubleshooting these adverse effects. By leveraging a mechanistic understanding of this compound's action on the GI tract, this guide offers practical strategies for optimizing dosage and experimental design to achieve desired therapeutic or research outcomes while minimizing animal distress and data variability.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound induces gastrointestinal side effects?

A1: this compound, a synthetic analogue of prostaglandin F2α (PGF2α), exerts its effects by binding to prostanoid receptors, primarily the FP receptor. While its therapeutic actions in reproductive tissues are well-known, these receptors are also expressed in the smooth muscle cells of the gastrointestinal tract.[1] Activation of these receptors in the stomach and intestines leads to increased smooth muscle contraction (motility) and fluid secretion, resulting in common side effects such as nausea, vomiting, abdominal cramps, and diarrhea.[2]

Q2: Are the gastrointestinal side effects of this compound dose-dependent?

A2: Yes, the gastrointestinal side effects of this compound are generally dose-dependent. Higher doses are associated with a greater incidence and severity of nausea, vomiting, and diarrhea.[2] The relationship between the dose and the intensity of uterine contractions is a key therapeutic consideration, and a similar dose-response relationship exists for its effects on the GI tract. Therefore, a critical aspect of optimizing this compound usage is to identify the minimum effective dose for the desired therapeutic effect while staying below the threshold that triggers significant GI distress.

Q3: How does the route of administration influence the severity of gastrointestinal side effects?

A3: The route of administration significantly impacts the pharmacokinetic profile of this compound and, consequently, the manifestation of side effects. Systemic administration routes, such as intravenous or intramuscular injections, can lead to higher peak plasma concentrations and a greater likelihood of systemic side effects, including GI disturbances.[3] In contrast, localized delivery systems, such as vaginal inserts or gels, are designed to provide a controlled and targeted release of the drug, which can minimize systemic exposure and reduce the incidence of GI side effects.[3][4]

Q4: Which prostaglandin receptors are primarily involved in mediating the GI side effects?

A4: The gastrointestinal side effects of prostaglandins are mediated by various prostanoid receptor subtypes. While this compound is a potent FP receptor agonist, other prostaglandin E2 (PGE2) receptor subtypes, such as EP-1, EP-3, and EP-4, also play significant roles in regulating GI function and can be affected by prostaglandin analogues.[5][6]

  • EP-1 receptors are associated with smooth muscle contraction.[5]

  • EP-3 receptors have diverse roles, including modulating ion transport and mucus secretion.[5]

  • EP-4 receptors are also involved in ion transport and have been implicated in both pro- and anti-inflammatory processes in the gut.[5][7]

The specific receptor expression patterns in different segments of the GI tract contribute to the varied responses to prostaglandin administration.[5][6]

Troubleshooting Guides

Issue 1: High Variability in Gastrointestinal Side Effects in Animal Models
Potential Cause Troubleshooting Strategy Scientific Rationale
Stress-induced GI changes Implement a thorough acclimatization and handling protocol for at least one week prior to the experiment. Handle animals gently and consistently.[4][8] Consider non-restraint injection techniques where feasible.[9]Stress can independently alter gastrointestinal motility and secretion, confounding the effects of this compound.[9] Minimizing stress ensures that the observed GI effects are primarily due to the drug administration.
Inconsistent drug administration Ensure precise and consistent administration techniques, particularly for oral gavage or injections. Use appropriate needle sizes and ensure the full dose is delivered. For oral administration, confirm the solution is delivered to the stomach and not regurgitated.Variability in the administered dose or the site of administration can lead to inconsistent drug absorption and, consequently, variable side effects.
Genetic variability in receptor expression Use well-characterized, inbred animal strains to minimize genetic variability. If using outbred stocks, increase the sample size to account for higher inter-individual variation.Genetic differences can lead to variations in the expression levels of prostaglandin receptors in the GI tract, resulting in different sensitivities to this compound.
Microbiota differences House animals in a controlled environment with consistent diet and bedding to stabilize the gut microbiota. Consider co-housing animals from different litters for a period before the experiment to normalize their gut flora.The gut microbiota can influence intestinal motility and inflammation, potentially interacting with the effects of this compound.
Issue 2: Severe Gastrointestinal Side Effects Compromising Animal Welfare and Experimental Integrity
Potential Cause Troubleshooting Strategy Scientific Rationale
Dosage is too high Perform a dose-response study to identify the lowest effective dose that achieves the desired primary outcome with minimal GI side effects. Start with a low dose and titrate upwards.As the GI side effects are dose-dependent, finding the optimal therapeutic window is crucial for minimizing adverse effects.
Rapid systemic absorption Consider alternative formulations or routes of administration that provide a more controlled release and reduced peak plasma concentrations. For example, explore subcutaneous instead of intramuscular injections, or consider formulating this compound in a slow-release vehicle.Slower absorption can prevent the rapid spike in systemic drug levels that often triggers acute GI side effects.
Direct stimulation of GI prostanoid receptors Co-administer antiemetic and/or antidiarrheal agents. For nausea and vomiting, 5-HT3 receptor antagonists (e.g., ondansetron) can be effective.[10][11] For diarrhea, opioid receptor agonists (e.g., loperamide) that reduce GI motility can be used.[12]These agents can counteract the downstream effects of prostanoid receptor activation in the GI tract, providing symptomatic relief without interfering with the primary therapeutic action of this compound in other tissues.

Experimental Protocols

Protocol 1: In Vivo Assessment of this compound-Induced Gastrointestinal Transit in Rodents

This protocol provides a method to quantify the effect of this compound on gastrointestinal transit time in mice or rats.

Materials:

  • This compound solution of desired concentration

  • Vehicle control (e.g., saline or appropriate buffer)

  • Carmine red marker (6% in 0.5% methylcellulose)[13]

  • Oral gavage needles

  • Animal balance

  • Cages with white paper lining

Procedure:

  • Animal Preparation: Fast animals for 12-18 hours before the experiment, with free access to water.

  • Drug Administration: Administer this compound or vehicle control at the desired dose and route.

  • Marker Administration: 30 minutes after drug administration, administer 0.2 mL of the carmine red marker solution via oral gavage.

  • Observation: House animals individually in cages lined with white paper and observe for the first appearance of a red-colored fecal pellet.

  • Data Collection: Record the time from marker administration to the excretion of the first red pellet. This is the gastrointestinal transit time.

  • Analysis: Compare the transit times between the this compound-treated and vehicle-treated groups. A shorter transit time in the this compound group indicates increased GI motility.

Protocol 2: In Vitro Assessment of this compound's Effect on Intestinal Smooth Muscle Contraction

This protocol describes an organ bath assay to measure the direct contractile effect of this compound on isolated intestinal segments.[14][15]

Materials:

  • Isolated segment of rodent ileum or colon (approximately 2 cm)

  • Organ bath system with temperature control (37°C) and aeration (95% O2, 5% CO2)

  • Krebs-Henseleit buffer

  • Isotonic transducer and data acquisition system

  • This compound stock solution

  • Acetylcholine (positive control)

Procedure:

  • Tissue Preparation: Euthanize the animal and carefully dissect a segment of the ileum or colon. Place the tissue in ice-cold Krebs-Henseleit buffer.

  • Mounting: Mount the intestinal segment in the organ bath chamber containing Krebs-Henseleit buffer at 37°C and aerate with carbogen gas. Attach one end of the tissue to a fixed hook and the other to the isotonic transducer.

  • Equilibration: Allow the tissue to equilibrate for at least 30-60 minutes under a resting tension of approximately 1 gram, with buffer changes every 15 minutes.

  • Control Response: Add a known concentration of acetylcholine to the bath to confirm tissue viability and contractile response. Wash the tissue thoroughly and allow it to return to baseline.

  • This compound Administration: Add increasing concentrations of this compound to the organ bath in a cumulative manner, allowing the response to stabilize at each concentration.

  • Data Recording: Record the contractile responses (changes in tissue tension) at each concentration of this compound.

  • Analysis: Plot a concentration-response curve to determine the potency (EC50) and efficacy (Emax) of this compound in inducing intestinal smooth muscle contraction.

Advanced Strategies for Minimizing Gastrointestinal Side Effects

For drug development professionals, several advanced strategies can be employed to mitigate this compound-induced GI side effects:

1. Novel Drug Delivery Systems:

  • Liposomal and Nanoparticle Formulations: Encapsulating this compound in liposomes or nanoparticles can alter its pharmacokinetic profile, leading to a more sustained release and potentially reduced peak concentrations that trigger GI side effects.[3][16][17][18][19] These formulations can also be designed for targeted delivery to specific tissues.

  • Prodrugs: Designing a prodrug of this compound that is selectively activated at the target site can minimize systemic exposure and off-target effects in the GI tract.

2. Development of Selective Prostaglandin Receptor Modulators:

  • Receptor Subtype-Selective Agonists: The development of agonists that are highly selective for the FP receptor subtype expressed in the target reproductive tissues, with lower affinity for the prostanoid receptors in the GI tract, could significantly improve the side effect profile.

  • Co-administration of Receptor Antagonists: The co-administration of a selective antagonist for the prostanoid receptors mediating the GI side effects (e.g., an EP1 antagonist) could be a viable strategy to block the unwanted effects while preserving the therapeutic action of this compound.[7]

Visualization of Key Pathways and Workflows

Dinoprost_GI_Side_Effects This compound This compound Administration (Systemic) GI_Receptors Prostanoid Receptors (FP, EP1, EP3) in GI Tract This compound->GI_Receptors Binds to Smooth_Muscle Increased Smooth Muscle Contraction GI_Receptors->Smooth_Muscle Activates Secretion Increased Fluid and Electrolyte Secretion GI_Receptors->Secretion Stimulates Symptoms Nausea, Vomiting, Diarrhea, Abdominal Cramps Smooth_Muscle->Symptoms Secretion->Symptoms

Mitigation_Strategies cluster_0 Dosage & Formulation cluster_1 Pharmacological Intervention cluster_2 Experimental Refinement Dose Optimization Lowest Effective Dose Minimize GI Side Effects Minimize GI Side Effects Dose Optimization->Minimize GI Side Effects Controlled Release Novel Formulations (Liposomes, Prodrugs) Controlled Release->Minimize GI Side Effects Antiemetics 5-HT3 Antagonists (e.g., Ondansetron) Antiemetics->Minimize GI Side Effects Antidiarrheals Opioid Agonists (e.g., Loperamide) Antidiarrheals->Minimize GI Side Effects Receptor Antagonists Selective EP/FP Antagonists Receptor Antagonists->Minimize GI Side Effects Animal Handling Acclimatization & Gentle Handling Animal Handling->Minimize GI Side Effects Route of Administration Localized Delivery Route of Administration->Minimize GI Side Effects

References

  • Antiemetic Drugs Compatibility Evaluation with Paediatric Parenteral Nutrition Admixtures. (2023). PubMed Central. [Link]

  • The prostaglandins. (1975). PubMed. [Link]

  • Physical model approach to gastrointestinal absorption of prostaglandins II: In situ rat intestinal absorption of this compound. (n.d.). PubMed. [Link]

  • Marker-based assays for studying gut transit in gnotobiotic and conventional mouse models. (n.d.). ScienceDirect. [Link]

  • Assessment of Gastrointestinal Motility Using Three Different Assays In Vitro. (2020). ResearchGate. [Link]

  • Spatiotemporal Mapping of Motility in Ex Vivo Preparations of the Intestines. (2016). PubMed Central. [Link]

  • What is the mechanism of Dinoprostone? (2024). Patsnap Synapse. [Link]

  • Dose optimization during drug development: whether and when to optimize. (n.d.). PubMed Central. [Link]

  • Prostaglandin EP receptors involved in modulating gastrointestinal mucosal integrity. (n.d.). PubMed. [Link]

  • Antiemetic Drugs Compatibility Evaluation with Paediatric Parenteral Nutrition Admixtures. (2023). PubMed. [Link]

  • Prostaglandin E2 (Dinoprostone). (2023). NCBI Bookshelf. [Link]

  • Liposomal Nanostructures for Drug Delivery in Gastrointestinal Cancers. (n.d.). PubMed Central. [Link]

  • Reducing the stress of drug administration: implications for the 3Rs. (2015). PubMed Central. [Link]

  • Antiemetic Medications. (2022). NCBI Bookshelf. [Link]

  • Inhibitory effects of a selective prostaglandin E2 receptor antagonist RQ-15986 on inflammation-related colon tumorigenesis in APC-mutant rats. (2021). PLOS One. [Link]

  • Chapter: 3 General Animal-Care Concerns. (n.d.). National Academies Press. [Link]

  • NSAID-Associated Small Intestinal Injury: An Overview From Animal Model Development to Pathogenesis, Treatment, and Prevention. (n.d.). PubMed Central. [Link]

  • in vitro Motility Assay. (n.d.). dictyBase. [Link]

  • Intra Operative Use of Anti Emetic Drugs for Children Undergoing Full Dental Rehabilitation under General Anesthesia. A Double Blind Randomized Clinical Trial. (n.d.). PubMed. [Link]

  • Recent Developments in Liposome-Based Veterinary Therapeutics. (2013). PubMed Central. [Link]

  • Possible mechanism for the gastro-intestinal adverse effects upon topical application of Prostaglandin F₂α analogs. (n.d.). PubMed. [Link]

  • Prostaglandin E2 receptor distribution and function in the gastrointestinal tract. (2006). PubMed Central. [Link]

  • Revolutionizing Veterinary Medicine: The Role of Nanoparticles in Advancing Animal Health, Nutrition and Disease Management. (2024). PubMed Central. [Link]

  • Comparative activity of antiemetic drugs. (n.d.). PubMed. [Link]

  • Application of some nanoparticles in the field of veterinary medicine. (n.d.). PubMed Central. [Link]

  • Intra Operative Use of Anti Emetic Drugs for Children Undergoing Full Dental Rehabilitation under General Anesthesia. A Double Blind Randomized Clinical Trial. (n.d.). PubMed. [Link]

  • The calcium-sensing receptor modulates the prostaglandin E2 pathway in intestinal inflammation. (2023). PubMed Central. [Link]

  • Control of Stress and Distress. (n.d.). NCBI Bookshelf. [Link]

  • Prostaglandin E2 receptors and their role in gastrointestinal motility - Potential therapeutic targets. (2020). PubMed. [Link]

Sources

Technical Support Center: Strategies to Manage PGF2a-Induced Luteolysis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: PGF2a Pharmacodynamics & Luteal Regression Control Assigned Specialist: Senior Application Scientist, Reproductive Physiology Division

Core Directive & Scope

This technical guide addresses the management of premature luteolysis —specifically the dysregulation of the Corpus Luteum (CL) driven by Prostaglandin F2


 (PGF2

).

In experimental and clinical settings, "managing" this process is bidirectional:

  • Prevention: Halting unwanted luteolysis caused by endogenous PGF2

    
     spikes (stress/inflammation) or off-target effects.
    
  • Optimization: Overcoming "refractoriness" when exogenous PGF2

    
     fails to induce regression during specific windows.
    

Module 1: Mechanism of Action (The "Why")

To troubleshoot, you must understand the signal transduction failure points. PGF2


 acts via the FP receptor (a G-protein coupled receptor) on large luteal cells.
Q: What is the precise signaling cascade triggering luteolysis?

A: PGF2


 initiates a "chemical hypophysectomy," uncoupling the CL from LH support before inducing structural apoptosis.

Key Pathway Steps:

  • Ligand Binding: PGF2

    
     binds the FP Receptor (
    
    
    
    coupled).
  • Second Messengers: Activation of Phospholipase C (PLC) generates

    
     and Diacylglycerol (DAG).
    
  • The Calcium Spike:

    
     triggers massive intracellular 
    
    
    
    influx.
  • PKC Activation: Protein Kinase C (PKC) is activated, which inhibits the StAR protein (Steroidogenic Acute Regulatory protein).

  • Functional Luteolysis: Without StAR, cholesterol cannot enter the mitochondria

    
     Progesterone (P4) synthesis collapses.
    
  • Structural Luteolysis: Downstream activation of Caspase-3 and Bax leads to apoptosis.

Visualizing the Pathway

PGF2a_Pathway PGF2a PGF2a (Ligand) FP_Rec FP Receptor (Gq) PGF2a->FP_Rec PLC PLC Activation FP_Rec->PLC IP3 IP3 / DAG PLC->IP3 Calcium Intracellular Ca2+ Influx IP3->Calcium Rapid PKC PKC Activation IP3->PKC Calcium->PKC StAR StAR Protein Inhibition PKC->StAR Inhibits P4_Drop Progesterone (P4) Collapse (Functional Luteolysis) StAR->P4_Drop Cholesterol Transport Blocked Apoptosis Caspase-3 / Apoptosis (Structural Luteolysis) P4_Drop->Apoptosis >12-24 hrs

Figure 1: The molecular cascade of PGF2


-induced luteolysis. Note the bifurcation between rapid functional loss (P4 drop) and delayed structural death.

Module 2: Troubleshooting Refractoriness (Induction Failure)

Issue: You treated the subject with PGF2


, but progesterone levels remained high.
Q: Why did my PGF2 treatment fail?

A: The most common cause is Luteal Refractoriness . In bovine and many ruminant models, the CL is resistant to PGF2ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


 during the early luteal phase (Days 1–5 post-ovulation).
  • The Myth: "There are no receptors yet."

  • The Reality: High-affinity FP receptors are present by Day 2.[1] The failure is downstream. The early CL has high angiogenic factors (VEGF) and PGRMC1 (Progesterone Receptor Membrane Component 1) which provide strong survival signals that override the PGF2

    
     apoptotic signal [1, 3].
    
Troubleshooting Decision Tree

Refractoriness_Tree Start PGF2a Injection Failed Check_Day Is CL Age < 5 Days? Start->Check_Day Yes Yes (Early CL) Check_Day->Yes No No (Mature CL) Check_Day->No Action1 Refractory Period. Wait until Day 6+ or Use High-Dose Protocol Yes->Action1 Check_Drug Check Analogue Type No->Check_Drug Dino Dinoprost (Natural) Check_Drug->Dino Clo Cloprostenol (Synthetic) Check_Drug->Clo Action2 Short Half-Life (~7 min). Switch to Cloprostenol or Increase Frequency Dino->Action2 Action3 Check Storage/Route. Verify Injection Site (IM vs IV) Clo->Action3

Figure 2: Diagnostic workflow for investigating PGF2


 treatment failure.

Module 3: Prevention & Rescue Strategies

Issue: You need to prevent premature luteolysis (e.g., in IVF protocols or stressed subjects) or rescue a CL that has been exposed to PGF2


.
Q: How do I rescue a CL exposed to PGF2 ?

A: You must immediately re-establish Luteotrophic Support . The PGF2


 signal cuts off LH support; you must artificially bypass this block.

Protocol: The GnRH Rescue If a "premature" lysis signal is suspected (e.g., stress-induced endogenous PGF2


), administer GnRH (100 µg)  or hCG (1000–3000 IU)  immediately.
  • Mechanism: GnRH induces an LH surge from the pituitary. LH binds to LH receptors (if still present) or hCG binds directly, stimulating cAMP/PKA pathways that antagonize the PKC pathway activated by PGF2

    
    . This restores StAR expression and P4 synthesis [5].
    
Q: Can I block endogenous PGF2 production?

A: Yes, using COX Inhibition . PGF2


 synthesis is driven by Cyclooxygenase-2 (COX-2). In scenarios of inflammation or stress (e.g., embryo transfer manipulation), endogenous PGF2

can spike.
  • Strategy: Administer Flunixin Meglumine (NSAID) or similar COX inhibitors prior to the manipulation. This prevents the conversion of Arachidonic Acid to PGG2/H2, the precursors of PGF2

    
    .
    

Comparative Data: Selecting the Right Analogue

Not all PGF2


 treatments are equal.[2][3] The choice between natural salts and synthetic analogues dramatically alters the "safety margin" for premature lysis.
FeatureThis compound TromethamineCloprostenol SodiumClinical Implication
Type Natural SaltSynthetic Analogue
Half-Life ~7-8 Minutes ~3 Hours This compound clears rapidly; safer if lysis is not desired long-term.
Metabolism Rapid (Lungs)Resistant (Structure)Cloprostenol is more potent and harder to reverse.
Potency Low (25 mg dose)High (0.5 mg dose)Cloprostenol requires micro-dosing.
Risk of Lysis LowerHigherUse this compound if you need a "soft" induction; Cloprostenol for "hard" synchronization.

Data aggregated from comparative pharmacokinetic studies in bovine models [4, 6].

Experimental Protocols

Protocol A: Managing Refractoriness (The "Two-Shot" Method)

Use when induction of luteolysis is required in a mixed-population where some CLs may be <5 days old.

  • Day 0 (T=0): Administer standard dose PGF2

    
    .
    
    • Result: Mature CLs (>Day 6) regress. Early CLs (Day 1-5) do not regress but may be "primed."

  • Day 11-14: Administer second dose PGF2

    
    .
    
    • Result: The CLs that were refractory at T=0 are now mature (Day 12-16) and will fully regress.

    • Efficacy: Increases synchronization rate from ~60% to >90%.

Protocol B: The "Rescue" Intervention

Use when premature luteolysis is suspected due to stress or procedural error.

  • Diagnosis: Subject exhibits drop in P4 or signs of estrus <17 days post-estrus.

  • Immediate Action: Administer GnRH (100 µg IM) .

  • Support: Insert Progesterone Releasing Device (e.g., CIDR) for 7 days to maintain systemic P4 while the CL attempts recovery.

  • Verification: Measure serum P4 at 48 hours. If P4 < 1 ng/mL, rescue failed (structural luteolysis likely completed).

References

  • Wiltbank, M. C., et al. (2016). Physiological and immunological factors that influence the corpus luteum.[4][5]Journal of Dairy Science .

  • McCracken, J. A., et al. (1999). Corpus luteum regression: mechanism of action of prostaglandin F2 alpha.[6][7][8]Steroids .[3][9]

  • Miyamoto, A., et al. (2005). Prostaglandin F2alpha receptors in the early bovine corpus luteum.[1]Prostaglandins & Other Lipid Mediators .

  • Martins, J. P. N., et al. (2011). Effects of cloprostenol sodium or this compound tromethamine on luteal regression...Theriogenology .

  • Yavas, Y., & Walton, J. S. (2000). Postpartum acyclicity in suckled beef cows: A review.Theriogenology .

  • Salci, H., et al. (2009). Comparison of the effects of this compound tromethamine and cloprostenol sodium...Acta Veterinaria .

Sources

Troubleshooting low conception rates following Dinoprost-based synchronization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conception Rates (CR)

Document ID: TS-DINO-2024-01 Audience: Research Scientists, Veterinary Pharmacologists, R&D Leads

Executive Summary & Mechanism of Action

Dinoprost tromethamine (natural PGF2


 salt) is a potent luteolytic agent.[1][2][3][4] Unlike synthetic analogues (e.g., cloprostenol), this compound is rapidly metabolized by endogenous 15-hydroxyprostaglandin dehydrogenase (15-PGDH), resulting in a plasma half-life of only minutes (approx. 7–8 minutes).[2]

The Core Problem: Low conception rates following this compound synchronization are rarely due to "drug failure" in terms of potency. Rather, they stem from incomplete luteolysis —a phenomenon where the Corpus Luteum (CL) suffers a temporary progesterone (P4) drop but recovers function before structural regression is complete. This is most common in high-producing dairy cows with high metabolic clearance rates or when the CL is "young" (Day 5–7 of the cycle).

Interactive Troubleshooting Modules

Module A: Pharmacokinetic & Administration Failures

Diagnosing delivery-side errors preventing the luteolytic threshold.

Q: We observed a transient P4 drop, but it rebounded within 24 hours. Is the drug degraded? A: Likely not degraded, but metabolically cleared too fast.

  • The Science: this compound requires a sustained pulsatile effect to induce irreversible apoptosis in luteal cells. If the injection enters a fat depot (intrafat) rather than muscle, absorption is delayed and peak plasma concentration (

    
    ) may never reach the threshold to trigger the PKC/Calcium cascade required for luteolysis.
    
  • Protocol Validation:

    • Site Verification: Ensure deep intramuscular (IM) injection in the neck muscles. Avoid the rump (excessive fat alters pharmacokinetics).

    • Needle Length: Use 1.5-inch (3.8 cm) needles for mature cows to penetrate subcutaneous fat.

Q: Does the salt form (tromethamine) affect stability? A: Yes. This compound tromethamine is water-soluble and generally stable. However, if mixed in potential "cocktails" with GnRH or vaccines, pH changes can alter dissociation.

  • Rule: Never mix this compound in the same syringe with other reproductive hormones.

Module B: Physiological Refractoriness (The "Young CL" Problem)

Addressing biological non-responders.

Q: Why are our Day 7 cows failing to regress despite confirmed ovulation? A: You are encountering the "Refractory Window."

  • Mechanism: A CL < 5 days old lacks sufficient FP receptors (Prostaglandin F receptor) and has high vascular protection. A CL between Days 5–7 has acquired receptors but may not have fully established the apoptotic machinery (caspase-3 activation) to commit to death after a single short-duration spike of this compound.

  • Data Insight: A single dose of this compound induces complete luteolysis in only ~60-70% of cows with a Day 5-6 CL, compared to >90% for a mature CL (Day 8+).

Module C: The "Double-Tap" Solution (Protocol Optimization)

The gold-standard fix for incomplete luteolysis in Ovsynch.

Q: How do we mitigate incomplete luteolysis in high-stakes cohorts? A: Implement a Second PGF Treatment .

  • The Protocol: Administer a second dose of this compound 24 hours after the first (during the Ovsynch breakdown phase).

  • The Logic: The first dose initiates functional luteolysis (P4 drop) and sensitizes the CL. The second dose, delivered 24 hours later, hits the CL when P4 is already suppressing LH support, ensuring structural regression (irreversible death).

  • Evidence: Research indicates a second PGF injection increases luteolysis rates from ~83% to ~97% in multiparous cows.[5]

Data Visualization & Pathways

Figure 1: The Luteolytic Signaling Cascade & Failure Points

This diagram illustrates the molecular pathway of this compound and where "Incomplete Luteolysis" occurs due to rapid metabolism.

LuteolysisPath This compound This compound (Exogenous PGF2a) FP_Receptor FP Receptor (Luteal Cell Surface) This compound->FP_Receptor Binds Metabolism Rapid Metabolism (Half-life ~7 min) This compound->Metabolism Cleared by Lungs Calcium Intracellular Ca++ Influx FP_Receptor->Calcium Signaling PKC PKC Activation Calcium->PKC StAR StAR Protein (Cholesterol Transport) PKC->StAR Inhibits P4_Drop Functional Luteolysis (P4 Drop) StAR->P4_Drop Reduced Synthesis Apoptosis Structural Luteolysis (Cell Death) P4_Drop->Apoptosis If Sustained > 12-24h Recovery CL Recovery (Luteolysis Failure) P4_Drop->Recovery Rebound if Apoptosis not triggered Metabolism->Recovery Premature Clearance Recovery->StAR Restores Function

Caption: Figure 1. Mechanism of this compound action. The critical failure point is "Rapid Metabolism," which allows the CL to recover functional capacity (StAR protein activity) before irreversible apoptosis occurs.

Figure 2: Troubleshooting Decision Tree

A logic flow for diagnosing low conception rates in this compound protocols.

TroubleshootingTree Start Issue: Low Conception Rate (CR) Check_Heat Is Heat Detection Rate > 60%? Start->Check_Heat Check_Protocol Is Protocol Compliance > 95%? Check_Heat->Check_Protocol Yes Action_Mgmt Investigate Semen Quality, Embryo Loss, or Nutrition Check_Heat->Action_Mgmt No (Fix Management) Analyze_P4 Measure P4 at AI (Time 0) Check_Protocol->Analyze_P4 Yes Check_Protocol->Action_Mgmt No (Retrain Staff) Result_LowP4 P4 < 0.5 ng/mL (Luteolysis Successful) Analyze_P4->Result_LowP4 Result_HighP4 P4 > 0.5 ng/mL (Incomplete Luteolysis) Analyze_P4->Result_HighP4 Result_LowP4->Action_Mgmt Action_Double IMPLEMENT SOLUTION: Add 2nd this compound dose (24h after first) Result_HighP4->Action_Double Primary Cause Identified

Caption: Figure 2. Diagnostic workflow. Elevated Progesterone (P4) at the time of Artificial Insemination (AI) is the definitive marker for this compound synchronization failure.

Comparative Data: this compound vs. Analogues

FeatureThis compound Tromethamine (Natural Salt)Cloprostenol Sodium (Synthetic Analogue)Impact on Protocol
Half-Life ~7–8 Minutes ~3 HoursThis compound requires precise timing; less "forgiveness" for missed injection sites.
Metabolism Rapid (Lungs)Slow (Resistant to endogenous metabolism)This compound mimics natural pulses; fewer residual effects.
Luteolysis (Single Dose) ~80–85% (Mature CL)~85–90% (Mature CL)Comparable in mature CLs; Cloprostenol slightly better in "young" CLs.
Luteolysis (Double Dose) >95% >95%Double this compound neutralizes the half-life disadvantage.
Clearance Extremely FastSlowerThis compound has zero milk withdrawal (check local labels).

Self-Validating Protocol: The "P4 Audit"

Do not guess. Verify.

To determine if Incomplete Luteolysis is your root cause, perform a P4 Audit on a subgroup of 20 cows:

  • Sample: Draw blood at the time of the final GnRH injection (or at AI).[5]

  • Assay: ELISA for Progesterone.

  • Threshold:

    • Target: < 0.5 ng/mL (Ideal environment for sperm transport and ovulation).

    • Failure: > 0.5 ng/mL (Indicates the CL is still producing progesterone, blocking fertilization).

  • Interpretation: If >15% of cows are above threshold, switch to a Double-PGF protocol immediately.

References

  • Martins, J. P. N., et al. (2011). Impact of a second treatment with prostaglandin F2α during the Ovsynch protocol on luteolysis and pregnancy in dairy cows.[7][8]Journal of Dairy Science .

  • Seguin, B., et al. (1985).[9] Cloprostenol and this compound Tromethamine in Experimental and Field Trials.[4][9]The Bovine Practitioner .

  • Zoetis US. (2023).[10] Lutalyse® (this compound tromethamine) Prescribing Information.[3][10]

Sources

Technical Support Center: Dinoprost-Induced Behavioral Changes in Mares

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing Dinoprost tromethamine in their experimental protocols with equine subjects. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common behavioral changes and other observational phenomena in mares following this compound injection. Our goal is to equip you with the necessary knowledge to anticipate, interpret, and manage these responses effectively, ensuring the integrity of your research and the welfare of the animals.

Introduction: Understanding this compound's Mechanism of Action

This compound tromethamine is a synthetic analogue of the naturally occurring prostaglandin F2 alpha (PGF2α)[1]. Its primary function in equine reproductive management is to induce luteolysis, which is the regression of the corpus luteum (CL)[2]. The corpus luteum is responsible for producing progesterone, a hormone crucial for maintaining pregnancy[1]. By causing the breakdown of the CL, this compound lowers progesterone levels, prompting the mare to return to estrus (heat)[3]. This controlled induction of the estrous cycle is invaluable for timed breeding and research protocols[2].

Beyond its luteolytic effects, PGF2α is a potent stimulator of smooth muscle contraction[1][2]. This action is not confined to the reproductive tract and is the primary cause of the observable behavioral and physiological side effects following injection.

Frequently Asked Questions (FAQs)

Q1: What are the most common behavioral and physiological changes observed in mares after this compound injection?

A1: The most frequently reported side effects are transient and typically appear within 15 minutes of injection and resolve within an hour.[4][5][6] These include:

  • Sweating: This is one of the most common reactions.

  • Decreased Rectal Temperature: A transient drop in body temperature is often observed.[4][5][6]

  • Increased Heart Rate (Tachycardia) and Respiration Rate: The mare's vital signs may temporarily elevate.[4][5][6][7]

  • Abdominal Discomfort: Signs of mild, cramping-type colic are common, such as pawing, looking at the flank, crouching, or lying down.[7]

  • Locomotor Incoordination (Ataxia): The mare may appear slightly wobbly or uncoordinated.[4][5][6][7]

  • Muscle Trembling: Fine muscle tremors may be visible.[7]

  • Changes in Urination and Defecation: Increased frequency may occur.

Q2: How long do these side effects typically last?

A2: The behavioral and physiological changes are generally short-lived, appearing within 15 minutes of injection and subsiding within one hour.[4][5][6] Most mares will continue to eat during this period.[4][5][6]

Q3: Are the observed side effects dose-dependent?

A3: Yes, the intensity of the side effects is dose-dependent.[3] Lower doses have been shown to induce luteolysis with fewer and less severe side effects.[3][8] For instance, research has indicated that two 0.5 mg doses of this compound administered 24 hours apart can effectively induce luteolysis without the common side effects like sweating and colic.[3]

Q4: Can this compound be administered intravenously?

A4: No, intravenous (IV) administration should be avoided as it can potentiate adverse reactions.[4] this compound is intended for intramuscular (IM) or subcutaneous (SQ) injection.

Q5: What should I do if a mare shows severe or prolonged side effects?

A5: While severe reactions are rare, if a mare exhibits signs of severe colic, respiratory distress, or if the side effects persist for more than an hour, it is crucial to consult a veterinarian immediately.[9]

Q6: Why did the mare not come into estrus after the this compound injection?

A6: The most common reason for a lack of response is the absence of a functional corpus luteum at the time of injection. This compound is ineffective when administered before day 5 post-ovulation.[4] It is also ineffective in mares that are in anestrus (not cycling).[8] To ensure efficacy, the mare's cycle should be carefully monitored to confirm the presence of a mature CL.

Troubleshooting Guide

This section provides a structured approach to common issues encountered during experiments involving this compound injection in mares.

Issue 1: Unexpectedly Severe or Atypical Behavioral Reactions

Symptoms:

  • Intense, unrelenting colic signs.

  • Profuse, prolonged sweating.

  • Severe ataxia or inability to stand.

  • Signs of respiratory distress (flared nostrils, exaggerated breathing).[9]

Possible Causes & Solutions:

Possible Cause Explanation Recommended Action
Individual Hypersensitivity Some mares may be more sensitive to the effects of prostaglandins.Consult a veterinarian. For future protocols with this individual, consider a reduced dose or the use of a different prostaglandin analogue like cloprostenol, which is associated with fewer side effects.[10][11]
Incorrect Dosage An accidental overdose can lead to more pronounced side effects.Immediately contact a veterinarian for supportive care. Review your protocol and calculations to prevent future errors.
Intravenous Administration Accidental injection into a blood vessel can cause a rapid and severe systemic reaction.[4]This is a veterinary emergency. Provide immediate supportive care and contact a veterinarian. Always aspirate before injecting to ensure you are not in a blood vessel.
Issue 2: Lack of Luteolysis or Return to Estrus

Symptoms:

  • The mare does not show signs of estrus within the expected 2-4 days post-injection.[4][6]

  • Progesterone levels remain elevated.

Possible Causes & Solutions:

Possible Cause Explanation Recommended Action
Immature Corpus Luteum This compound is not effective on a CL that is less than 5 days old.[4]Confirm the timing of ovulation through ultrasonography before administering this compound. Ensure at least 5 days have passed.
Anestrus or Transitional Phase The mare is not cycling and therefore does not have a functional CL.[8]Use transrectal ultrasonography and palpation to assess ovarian activity and confirm the presence of a CL before treatment.
Recent Undetected Ovulation A mare can ovulate a second follicle during diestrus. If this has occurred recently, the new CL will not be responsive to this compound.[8]A thorough veterinary examination of the ovaries is recommended before treatment to rule out the presence of a new, unresponsive CL.
Concurrent NSAID Administration Non-steroidal anti-inflammatory drugs (NSAIDs) can inhibit prostaglandin synthesis and may interfere with the action of this compound.[4]Avoid concurrent administration of NSAIDs with this compound.

Data Presentation

Table 1: Summary of Common Behavioral and Physiological Responses to this compound in Mares

Response Typical Onset Typical Duration Severity Notes
SweatingWithin 15 minutes< 1 hourMild to ModerateOne of the most frequently observed side effects.[4][5][6]
Decreased Rectal Temp.Within 15 minutes< 1 hourTransientA common physiological response.[4][5][6]
Increased Heart RateWithin 15 minutes< 1 hourMild to ModerateReturns to baseline as other effects subside.[4][5][6][7]
Increased RespirationWithin 15 minutes< 1 hourMild to ModerateOften accompanies the increased heart rate.[4][5][6][7]
Abdominal DiscomfortWithin 15 minutes< 1 hourMildUsually presents as cramping, not severe colic.[7]
Locomotor IncoordinationWithin 15 minutes< 1 hourMildMare may appear slightly unsteady.[4][5][6][7]

Experimental Protocols

Protocol 1: Standard this compound Administration and Behavioral Observation
  • Pre-treatment Assessment:

    • Confirm the mare is in diestrus (at least 5 days post-ovulation) via transrectal ultrasonography and palpation to ensure the presence of a mature corpus luteum.[4][8]

    • Record baseline physiological parameters: rectal temperature, heart rate, and respiratory rate.

    • Observe and note the mare's baseline behavior in a quiet environment for at least 15 minutes.

  • Administration:

    • Aseptically prepare the injection site (typically the semimembranosus or semitendinosus muscle).

    • Administer a single intramuscular injection of this compound at the recommended dose (1 mg per 100 lbs/45.5 kg body weight, which is usually 1-2 mL).[4]

    • Use a sterile needle and syringe for each injection.[6]

  • Post-treatment Monitoring:

    • Continuously observe the mare for the first hour post-injection.

    • At 15-minute intervals, record rectal temperature, heart rate, respiratory rate, and any observed behavioral changes using a standardized scoring system (see Table 2).[11][12]

    • Note the onset and cessation of any side effects.

    • Monitor for signs of estrus over the following 2-4 days.[4][6]

Table 2: Example Behavioral Scoring System

Behavior Score 0 (Absent) Score 1 (Mild) Score 2 (Moderate) Score 3 (Severe)
SweatingNo visible sweatDampness on neck/flanksVisible sweat on large areasProfuse sweating over entire body
Abdominal DiscomfortCalm, no signsOccasional flank watchingPawing, stretching, circlingLying down and getting up, rolling
AtaxiaNormal coordinationSlight swaying or stumblingObvious difficulty walkingUnable to stand

Visualizations

Diagram 1: Mechanism of Action of this compound (PGF2α)

Dinoprost_Mechanism This compound This compound (PGF2α) Injection Receptor Prostaglandin F2α Receptor (on Luteal Cells) This compound->Receptor Binds to Luteolysis Luteolysis (Regression of Corpus Luteum) Receptor->Luteolysis Initiates Progesterone Decreased Progesterone Production Luteolysis->Progesterone Estrus Return to Estrus Progesterone->Estrus Permits

Caption: this compound binds to receptors on the corpus luteum, initiating luteolysis and reducing progesterone, which allows the mare to return to estrus.

Diagram 2: Troubleshooting Workflow for Lack of Estrus Post-Dinoprost

Sources

Technical Support Center: Mitigating Useline Rupture Risk with Dinoprostone in Labor Induction

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, scientists, and drug development professionals investigating the use of Dinoprostone (Prostaglandin E2) for labor induction. It provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) to support experimental design and execution while prioritizing subject safety by minimizing the risk of uterine rupture.

Section 1: Foundational Knowledge & Mechanism of Action

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Dinoprostone in promoting labor induction?

Dinoprostone, a synthetic analog of naturally occurring Prostaglandin E2 (PGE2), plays a dual role in initiating labor.[1][2][3] Firstly, it induces cervical ripening by acting on smooth muscle cells of the cervix, causing them to relax.[1][2] This process involves increasing collagenase activity, which breaks down collagen fibers, leading to softening, effacement (thinning), and dilation of the cervix.[4] Secondly, Dinoprostone stimulates uterine contractions by increasing intracellular calcium levels in the myometrial (uterine smooth muscle) cells, mimicking the natural process of labor.[4]

Q2: What are the different formulations of Dinoprostone available for research and clinical use?

Dinoprostone is available in several formulations, each with distinct pharmacokinetic profiles. It is crucial to note that these formulations are not bioequivalent and should not be used interchangeably.[1] Common formulations include:

  • Vaginal Inserts (e.g., Cervidil®): These are designed for controlled, slow release of Dinoprostone (approximately 0.3 mg/hour) over a 12 to 24-hour period.[1][5]

  • Vaginal Gel (e.g., Prepidil®, Prostin E2®): This formulation allows for more rapid absorption and is typically administered in single or repeated doses.[1][3][6]

  • Vaginal Suppositories: Used for the termination of pregnancy.[3]

  • Intravenous Solution: Used in specific clinical situations for induction of labor or termination of pregnancy.[1]

Q3: How does the risk of uterine rupture with Dinoprostone compare to other labor induction agents?

While effective, Dinoprostone use is associated with a risk of uterine hyperstimulation, which can lead to uterine rupture, a rare but serious complication.[7][8] The risk is influenced by the dosage, formulation, and individual patient factors. Some studies suggest that vaginal Dinoprostone may have a lower risk of uterine hyperstimulation compared to higher doses of misoprostol (a Prostaglandin E1 analog).[8] It is essential to adhere to strict monitoring protocols to mitigate this risk.

Section 2: Experimental Design & Protocol Validation

Troubleshooting Guide: Common Experimental Issues

Issue 1: Unexpected Uterine Hyperstimulation in an Animal Model.

  • Potential Cause: The dose of Dinoprostone may be too high for the specific animal model or individual subject. There is significant inter-subject variability in response to prostaglandins.

  • Troubleshooting Steps:

    • Immediate Action: If uterine hyperstimulation (tachysystole) is observed, immediately discontinue the Dinoprostone administration.[9][10] For vaginal inserts, this involves removal of the device.[9]

    • Pharmacological Intervention: In a clinical or pre-clinical setting, administration of a beta-adrenergic agonist, such as terbutaline, can be considered to relax the uterus.[7]

    • Dose Adjustment: For subsequent experiments, consider a dose-response study to determine the optimal dose that induces effective contractions without hyperstimulation.

    • Review Subject Characteristics: Re-evaluate the inclusion and exclusion criteria for your study. Factors such as parity and previous uterine surgery can significantly impact the risk of hyperstimulation.[11]

Issue 2: Lack of Cervical Ripening or Uterine Response.

  • Potential Cause: The administered dose of Dinoprostone may be insufficient, or the subject may have a lower sensitivity to prostaglandins. The Bishop score, a pre-induction assessment of cervical status, is a key predictor of success.[11]

  • Troubleshooting Steps:

    • Verify Administration Technique: Ensure the Dinoprostone formulation was administered correctly (e.g., high in the posterior vaginal fornix for inserts and gels).[6]

    • Consider a Repeat Dose: Depending on the formulation and protocol, a repeat dose of the vaginal gel may be administered after a specified interval (e.g., 6 hours).[3][6] A second dose of the vaginal insert is generally not recommended.[6]

    • Evaluate Cervical Status: Re-assess the Bishop score to monitor for any changes in cervical ripening.

    • Alternative Induction Agents: If there is no response after an adequate trial of Dinoprostone, consider alternative or adjunctive methods as per your experimental protocol, such as oxytocin administration. Note that Dinoprostone should be discontinued for at least 30 minutes before initiating oxytocin.[10][12]

Detailed Experimental Protocol: Administration and Monitoring of Dinoprostone Vaginal Insert

This protocol is a generalized guideline and should be adapted to specific experimental designs and institutional guidelines.

  • Subject Selection:

    • Inclusion Criteria: Subjects with a medical or obstetrical indication for labor induction and an unfavorable cervix (low Bishop score).[11]

    • Exclusion Criteria: History of cesarean section or major uterine surgery, unexplained vaginal bleeding, fetal distress, hypersensitivity to prostaglandins, and grand multiparity (six or more previous term pregnancies).[11][12]

  • Baseline Assessment:

    • Record maternal vital signs (blood pressure, pulse, temperature).[13]

    • Perform continuous electronic fetal heart rate and uterine activity monitoring for at least 20-30 minutes prior to insertion to establish a baseline.[5][13]

    • Determine the Bishop score through a vaginal examination.[13]

  • Dinoprostone Administration:

    • The Dinoprostone vaginal insert should be administered by trained personnel.[10]

    • Position the subject in a recumbent position.[9]

    • Insert the device transversely high into the posterior vaginal fornix.[6]

    • The subject should remain recumbent for at least 30 minutes to 2 hours following insertion to ensure proper placement and initial absorption.[3][6][9]

  • Continuous Monitoring:

    • Continuously monitor uterine activity and fetal heart rate.[10][14]

    • Monitor for signs of uterine hyperstimulation, defined as more than five contractions in 10 minutes over a 30-minute period.[11]

    • Be vigilant for any non-reassuring fetal heart rate patterns.

  • Removal of the Insert:

    • The insert should be removed after a maximum of 12-24 hours, or sooner if:

      • Labor commences.[9]

      • Uterine hyperstimulation occurs.[9][11]

      • There are signs of fetal distress.[12]

      • Spontaneous rupture of membranes occurs.[11]

      • Prior to amniotomy.[9]

      • At least 30 minutes before initiating an oxytocin infusion.[10][12]

Section 3: Risk Factor Analysis and Data Interpretation

Quantitative Data Summary: Uterine Rupture Risk Factors
Risk FactorAssociated Risk of Uterine RuptureCitation(s)
Previous Cesarean Section Induction of labor in women with a prior cesarean section is associated with a significantly increased risk of uterine rupture compared to spontaneous labor (e.g., 1.5% vs. 0.8%).[15]
Type of Induction Agent Some studies suggest that the risk of uterine rupture may be higher with certain prostaglandins compared to mechanical methods.[16][17]
Parity Multiparous women may have a different response to induction agents compared to nulliparous women.[11]
Uterine Tachysystole The presence of uterine hyperstimulation is a direct precursor to potential uterine rupture.[12][18]

Note: The absolute risk of uterine rupture remains low, but a thorough risk-benefit analysis is crucial for each subject.

Section 4: Visualizing Pathways and Workflows

Signaling Pathway of Dinoprostone-Induced Uterine Contraction

G Dinoprostone Dinoprostone (PGE2) EP_Receptor Prostaglandin E Receptor (EP) Dinoprostone->EP_Receptor Binds to G_Protein G-Protein Coupled Receptor EP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates Ca_Release Ca²⁺ Release from Sarcoplasmic Reticulum IP3->Ca_Release Stimulates MLCK Myosin Light Chain Kinase (MLCK) Ca_Release->MLCK Activates Contraction Myometrial Contraction MLCK->Contraction Phosphorylates Myosin Light Chains

Caption: Dinoprostone signaling pathway leading to uterine muscle contraction.

Experimental Workflow for Dinoprostone Administration and Monitoring

G Start Start: Subject Selection Baseline Baseline Assessment (Vitals, FHR, Uterine Activity, Bishop Score) Start->Baseline Administer Administer Dinoprostone (Vaginal Insert/Gel) Baseline->Administer Monitor Continuous Monitoring (FHR & Uterine Activity) Administer->Monitor Decision Evaluate for: - Labor Progression - Hyperstimulation - Fetal Distress Monitor->Decision Continue Continue Monitoring Decision->Continue No Actionable Events Remove Remove Dinoprostone Decision->Remove Actionable Event Occurs Continue->Monitor End End of Protocol Remove->End

Caption: Workflow for safe administration and monitoring of Dinoprostone.

References

  • ACOG Develops Guidelines for Induction of Labor. (2000, July 15). American Academy of Family Physicians.[Link]

  • Cervidil, Prepidil (dinoprostone) dosing, indications, interactions, adverse effects, and more. Medscape.[Link]

  • Dinoprostone. (2022, August 2). Women and Newborns Health Service.[Link]

  • Dinoprostone: Package Insert / Prescribing Information. (2025, March 24). Drugs.com.[Link]

  • Dinoprostone (vaginal route) - Side effects & dosage. (2025, April 1). Mayo Clinic.[Link]

  • Induction of Labor with Vaginal Dinoprostone (PGE2) in Patients with a Previous Cesarean Section: Obstetric and Neonatal Outcomes. National Center for Biotechnology Information.[Link]

  • Labour Induction: Dinoprostone Vaginal Insertion. My Health Alberta.[Link]

  • Maternal and Fetal Factors Affecting the Effectiveness of Vaginal Dinoprostone in Labor Induction. (2025, April 17). Cyprus Journal of Medical Sciences.[Link]

  • PRACTICE BULLETIN. American College of Obstetricians and Gynecologists.[Link]

  • Prostaglandin E2 (Dinoprostone). (2023, June 5). National Center for Biotechnology Information.[Link]

  • Use of Vaginal Dinoprostone (PGE 2 ) in Patients with Premature Rupture of Membranes (PROM) Undergoing Induction of Labor: A Comparative Study. MDPI.[Link]

  • What is the mechanism of Dinoprostone? (2024, July 17). Patsnap Synapse.[Link]

  • What is the likelihood of uterine rupture in a primiparous (first-time mother) woman, with and without the use of a balloon and prostaglandins (e.g. dinoprostone)? (2025, April 18). Dr. Oracle.[Link]

  • Dinoprostone Vaginal Insert for Induction of Labor in Women with Low-Risk Pregnancies: A Prospective Study. National Center for Biotechnology Information.[Link]

  • Dinoprostone: Uses, Dosage, Side Effects and More. MIMS Philippines.[Link]

  • PHARMACOLOGY OF Dinoprostone (Cervidil, Prepidil); Overview, Pharmacokinetics, Mechanism of action. (2024, November 24). YouTube.[Link]

  • Uterine rupture during induced or augmented labor in gravid women with one prior cesarean delivery. PubMed.[Link]

  • What are the guidelines for administering dinoprostone (prostaglandin E2) gel to a pregnant woman for labor induction, considering her medical history and potential complications? (2026, January 5). Dr. Oracle.[Link]

  • Evaluating misoprostol and mechanical methods for induction of labour (Scientific Impact Paper No. 68). Royal College of Obstetricians & Gynaecologists.[Link]

  • Induction of labour - full guidance (published by the RCOG). (2001, June 12). Professor Janesh Gupta.[Link]

Sources

Validation & Comparative

Cross-validation of Dinoprost ELISA results with liquid chromatography-mass spectrometry

Dinoprost (PGF2 ) Quantification: Cross-Validation of ELISA vs. LC-MS/MS

A Technical Comparison and Validation Guide

Executive Summary: The "Trust Gap" in Lipidomics

In the quantification of this compound (Prostaglandin F2


This guide is not merely a comparison of two instruments; it is a protocol for bridging the "trust gap" between high-throughput screening (ELISA) and molecular specificity (LC-MS/MS). While ELISA offers speed and accessibility, it measures "total immunoreactivity," often conflating PGF2


Part 1: The Biological Challenge

To validate results, one must understand the molecule. This compound is biologically unstable and structurally promiscuous.

  • Rapid Metabolism: In vivo, PGF2

    
     has a half-life of minutes, rapidly converting to 15-keto-dihydro-PGF2
    
    
    (PGFM)
    .[1]
    • Implication: For plasma samples, measuring PGFM is often more reliable than PGF2

      
      . If your ELISA detects high PGF2
      
      
      in plasma without stabilization, you are likely measuring cross-reacting metabolites or artifacts.
  • Isomeric Interference: Oxidative stress generates 8-iso-PGF2

    
      (an isoprostane), a stereoisomer of enzymatic PGF2
    
    
    .
    • Implication: Many PGF2

      
       antibodies exhibit 10-40% cross-reactivity with isoprostanes. In samples with high oxidative stress (e.g., inflammation models), ELISA will significantly overestimate enzymatic PGF2
      
      
      .

Part 2: Methodological Comparison

The following table summarizes the operational divergence between the two platforms.

FeatureELISA (Colorimetric/Chemiluminescent)LC-MS/MS (Triple Quadrupole)
Principle Antibody-Antigen Binding (Steric fit)Mass-to-Charge Ratio (

) + Retention Time
Specificity Moderate (Prone to Matrix Effects)High (Separates isomers chromatographically)
Sensitivity (LLOQ) ~2–10 pg/mL~0.5–2 pg/mL (Method dependent)
Throughput High (96/384 wells simultaneously)Low/Medium (Serial injection, 5–15 min/sample)
Primary Failure Mode Positive Bias (Overestimation due to cross-reactivity)Ion Suppression (Signal loss due to matrix)
Cost Per Sample Low ($)High (

$)

Part 3: The Cross-Validation Workflow

To scientifically validate ELISA results, you cannot simply run the same raw sample on both machines. The matrix effects that plague ELISA (proteins, salts) also cause ion suppression in LC-MS. Solid Phase Extraction (SPE) is the non-negotiable bridge between these methods.

Visualizing the Workflow

ValidationWorkflowSampleBiological Sample(Plasma/Urine/Media)SpikeInternal Standard Spike(d4-PGF2α)Sample->SpikeSPESolid Phase Extraction (SPE)(Removal of Proteins/Salts)Spike->SPE Acidify (pH 4.0)SplitSplit EluateSPE->Split Elute in Ethyl AcetateELISA_PathELISA WorkflowSplit->ELISA_Path Evaporate -> Reconstitute in EIA BufferLCMS_PathLC-MS/MS WorkflowSplit->LCMS_Path Evaporate -> Reconstitute in Mobile PhaseELISA_ReadAbsorbance Read(Total Immunoreactivity)ELISA_Path->ELISA_ReadLCMS_ReadMRM Quantitation(Specific m/z 353 > 193)LCMS_Path->LCMS_ReadAnalysisBland-Altman Analysis& CorrelationELISA_Read->AnalysisLCMS_Read->Analysis

Figure 1: The "Split-Sample" validation workflow. Note that SPE is performed BEFORE splitting the sample to ensure the matrix is identical for both assays.

Detailed Protocol: The "Bridge" Method

1. Sample Purification (Crucial for Both Methods) Direct measurement of plasma/urine in ELISA often yields false positives.

  • Acidification: Adjust sample pH to 4.0 using 1M Acetate buffer. This protonates the carboxyl group of PGF2

    
    , increasing hydrophobicity for column retention.
    
  • SPE Column: Use C18 or HLB (Hydrophilic-Lipophilic Balance) cartridges.

  • Wash: Water followed by 15% Ethanol (removes polar impurities).

  • Elution: Ethyl Acetate with 1% Methanol.

  • Drying: Evaporate under nitrogen stream.

2. Reconstitution & Splitting

  • Resuspend the dried residue in a neutral solvent (e.g., Ethanol).

  • Aliquot A (ELISA): Dilute 1:10 into the kit-specific Assay Buffer.

  • Aliquot B (LC-MS): Dilute into Mobile Phase A (Water + 0.1% Formic Acid).

3. LC-MS/MS Parameters (The "Truth" Set)

  • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7µm).

  • Separation: Isocratic or shallow gradient is required to separate PGF2

    
     from 8-iso-PGF2
    
    
    .
  • Transitions (MRM):

    • Quantifier:

      
       353.2 
      
      
      193.1
    • Qualifier:

      
       353.2 
      
      
      309.2

Part 4: Data Analysis & Interpretation

Do not rely solely on the Correlation Coefficient (


The Bland-Altman Plot

Use this instead of a simple linear regression.

  • X-Axis: Average of the two methods

    
    .
    
  • Y-Axis: Difference between methods

    
    .
    
  • Interpretation:

    • If the points drift upward as concentration increases, the ELISA has a proportional bias (likely cross-reactivity).

    • If the points are scattered evenly but centered above zero, there is a fixed bias (background interference).

Correction Factors

If your validation study (n > 20 samples) establishes a consistent bias (e.g., ELISA is consistently 1.4x higher with

Part 5: Decision Matrix

When is ELISA sufficient, and when is LC-MS mandatory?

DecisionMatrixStartStart: Define GoalSampleTypeSample Matrix?Start->SampleTypePlasmaPlasma/Urine(Complex)SampleType->Plasma Dirty MatrixMediaCell Culture Media(Simple)SampleType->Media Clean MatrixMetaboliteTarget: PGFMPlasma->Metabolite Stable MarkerParentTarget: PGF2αPlasma->Parent Unstable MarkerScreeningHigh ThroughputScreeningMedia->ScreeningMechMechanistic/PKStudyMedia->MechUseELISAUse ELISA(with Validation)Metabolite->UseELISA AcceptableUseLCMSUse LC-MS/MS(Mandatory)Parent->UseLCMS High Risk ofArtifactsScreening->UseELISAMech->UseLCMS

Figure 2: Decision matrix for selecting the appropriate analytical platform.

References

  • Basu, S. (1998). "Radioimmunoassay of 8-iso-prostaglandin F2alpha: an index for oxidative injury via free radical catalysed lipid peroxidation." Prostaglandins, Leukotrienes and Essential Fatty Acids. Link

  • Cayman Chemical. (2023). "Prostaglandin F2α ELISA Kit Booklet - Cross Reactivity Data." Cayman Chemical Product Documentation. Link

  • Bland, J. M., & Altman, D. G. (1986). "Statistical methods for assessing agreement between two methods of clinical measurement." The Lancet. Link

  • Wang, Y., et al. (2016). "Simultaneous quantification of prostaglandins... by LC-MS/MS." Journal of Chromatography B. Link

  • Thermo Fisher Scientific. "Solid Phase Extraction (SPE) Guide for Lipidomics." Thermo Fisher Technical Notes. Link

Head-to-head comparison of Dinoprost and its synthetic analogues on receptor binding

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Head-to-head comparison of Dinoprost and its synthetic analogues on receptor binding Content Type: Technical Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This compound (PGF2


)  is the endogenous ligand for the Prostaglandin F receptor (FP). While highly potent, its utility is limited by rapid metabolic degradation (half-life < 10 min) and a lack of receptor selectivity, leading to off-target effects on EP1 and EP3 receptors (smooth muscle contraction in GI and respiratory tracts).

Synthetic analogues were engineered to solve two specific problems: metabolic stability (e.g., Carboprost, Cloprostenol) and corneal penetration/selectivity (e.g., Latanoprost, Travoprost).

  • For Luteolysis/Uterine Contraction: Cloprostenol and Carboprost are superior to this compound due to resistance to 15-hydroxyprostaglandin dehydrogenase (15-PGDH), sustaining receptor occupancy longer.

  • For Glaucoma (IOP Reduction): Travoprost and Latanoprost (active free acids) exhibit superior selectivity for the FP receptor over EP subtypes compared to this compound, minimizing local irritation and systemic side effects.

Scientific Foundation: Structural Evolution & Receptor Biology

To understand the binding data, one must appreciate the structural modifications. The FP receptor is a Gq-coupled GPCR.[1] Binding triggers a conformational change activating the G


q subunit, leading to the PLC-


IP3

Ca

cascade.
Structural Evolution Logic
  • This compound (Parent): Rapidly oxidized at C-15.

  • Carboprost: Methylation at C-15 blocks oxidation. Result: Increased half-life, maintained non-selective profile (High FP, High EP3).

  • Cloprostenol: Chlorine-substituted phenyl ring at the omega chain. Result: High potency, resistant to metabolism.

  • Latanoprost/Travoprost: Phenyl-substituted omega chains + Esterification (Prodrugs). Result: Esters penetrate the cornea; hydrolyzed free acids bind FP with high selectivity.

Visualization: FP Receptor Signaling Pathway

FP_Signaling Ligand Ligand (this compound/Analogue) FP_Rec FP Receptor (GPCR) Ligand->FP_Rec Binding (Ki) Gq Gαq Protein FP_Rec->Gq Activation PLC PLC-β Gq->PLC Stimulation IP3 IP3 PLC->IP3 Hydrolysis DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Substrate ER Endoplasmic Reticulum IP3->ER Binds IP3R PKC PKC Activation DAG->PKC Ca Ca2+ Release ER->Ca Efflux Ca->PKC

Figure 1: The canonical Gq-signaling pathway activated by this compound and its analogues upon binding to the FP receptor.

Head-to-Head Receptor Binding Profile

The following data compares the Affinity (


)  and Selectivity  of the compounds.
Note: For ocular prostaglandins (Latanoprost, Travoprost, Bimatoprost), data refers to the biologically active Free Acid (FA)  form, as the ester prodrugs have negligible receptor affinity.
Table 1: Comparative Binding Affinity ( in nM)

Lower


 indicates higher affinity.
CompoundFormFP Receptor (

)
EP1 Receptor (

)
EP3 Receptor (

)
Selectivity Profile
This compound Free Acid~ 1.0 - 5.0 ~ 20 - 100~ 10 - 50Non-Selective (Binds FP, EP1, EP3)
Cloprostenol Free Acid0.5 - 2.0 ~ 50~ 40High Potency FP Agonist
Carboprost Free Acid~ 1.0 - 5.0 High AffinityHigh Affinity Non-Selective (Similar to this compound)
Travoprost Free Acid35 9,5403,500Highly Selective (FP >> EP)
Latanoprost Free Acid98 119> 1,000Moderate Selectivity (FP > EP1)
Bimatoprost Free Acid83 95387Mixed Profile (Prostamide activity debated)
Critical Analysis of Binding Data
  • The Selectivity Shift: Travoprost Free Acid is the most selective FP agonist listed.[2] Its

    
     for FP (35 nM) is orders of magnitude lower than for EP receptors. This explains why it effectively lowers IOP with fewer smooth muscle side effects compared to systemic this compound.
    
  • The Side Effect Correlation: Carboprost and this compound show high affinity for EP3 . The EP3 receptor mediates smooth muscle contraction in the GI tract and bronchi. This correlates directly with the clinical side effects of Carboprost (severe diarrhea, bronchoconstriction) used in postpartum hemorrhage.

  • Latanoprost vs. Bimatoprost: While Latanoprost is highly selective for FP, Bimatoprost shows significant binding to EP1 and EP3.[3] Some literature suggests Bimatoprost may also interact with a distinct "prostamide" receptor, though it acts as a potent FP agonist in functional assays.[4]

Experimental Protocols

Protocol A: Membrane Preparation (The Foundation)

GPCRs are membrane-bound.[5] Poor membrane prep yields high noise.

  • Harvest: Adherent cells (e.g., HEK-293 stably expressing human FP receptor) are scraped in ice-cold PBS.

  • Lysis: Resuspend in hypotonic buffer (5 mM Tris-HCl, 2 mM EDTA, pH 7.4) with protease inhibitors.[6] Homogenize using a Dounce homogenizer (20 strokes).

  • Fractionation: Centrifuge at 1,000 x g for 10 min (4°C) to remove nuclei/debris.

  • Collection: Ultracentrifuge supernatant at 40,000 x g for 60 min (4°C).

  • Storage: Resuspend pellet in storage buffer (50 mM Tris-HCl, 10 mM MgCl2, pH 7.4). Flash freeze in liquid N2. Do not refreeze multiple times.

Protocol B: Radioligand Competition Binding Assay

Determines


.
  • Ligand:

    
    -PGF2
    
    
    
    (Specific Activity ~150-180 Ci/mmol).
  • Non-specific Control: 10

    
    M Unlabeled Cloprostenol (saturates FP sites).
    

Workflow:

  • Incubation: Mix 50

    
    g membrane protein + 1 nM 
    
    
    
    -PGF2
    
    
    + Test Compound (10
    
    
    to 10
    
    
    M) in binding buffer (10 mM MES, 10 mM MnCl2, pH 6.0).
    • Note: MnCl2 is preferred over MgCl2 for some prostanoid receptors to enhance coupling.

  • Equilibrium: Incubate for 60 mins at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI (reduces non-specific binding of lipid ligands to glass fiber).

  • Wash: 3x washes with ice-cold buffer.

  • Detection: Liquid Scintillation Counting.

Protocol C: Functional Calcium Mobilization (FLIPR)

Verifies if binding leads to agonism (Efficacy).

  • Loading: Load cells with Fluo-4 AM or Fura-2 (calcium-sensitive dyes) for 45 min at 37°C.

  • Baseline: Measure fluorescence for 10 seconds.

  • Injection: Add this compound/Analogue.

  • Readout: Monitor spike in fluorescence (Ca

    
     release) for 120 seconds.
    
  • Data Analysis: Plot Max-Min fluorescence vs. Log[Concentration] to determine

    
    .
    
Visualization: Assay Workflow

Assay_Workflow cluster_0 Prep cluster_1 Binding cluster_2 Analysis Membrane Membrane Prep (HEK-FP) Incubate Incubate 60 min @ 25°C Membrane->Incubate Ligand [3H]-PGF2α + Analogue Ligand->Incubate Filter Filter (GF/B) + 0.3% PEI Incubate->Filter Wash Wash 3x Ice-Cold Buffer Filter->Wash Count Scintillation Counting Wash->Count Data Calculate Ki (Cheng-Prusoff) Count->Data

Figure 2: Step-by-step workflow for Radioligand Competition Binding Assay.

Conclusion: Selection Guide

  • Choose this compound if you are studying the baseline endogenous physiology or require a short-acting agent where rapid clearance is beneficial.

  • Choose Cloprostenol for veterinary synchronization protocols where high potency and a predictable luteolytic window are required (due to metabolic stability).

  • Choose Travoprost or Latanoprost (Free Acid) for research involving the FP receptor where selectivity is paramount to rule out EP-mediated artifacts (e.g., inflammation, vasodilation).

  • Choose Carboprost only when modeling potent, sustained uterine contraction where side-effect profiles (GI/Respiratory) are acceptable or part of the study model.

References

  • Sharif, N. A., et al. (2003). "Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells." Journal of Ocular Pharmacology and Therapeutics.

  • Abramovitz, M., et al. (2000).[7] "Cloning and expression of a cDNA for the human prostanoid FP receptor." Journal of Biological Chemistry.

  • Stjernschantz, J. (2001). "From PGF2alpha-isopropyl ester to latanoprost: a review of the development of Xalatan." Investigative Ophthalmology & Visual Science.

  • IUPHAR/BPS Guide to PHARMACOLOGY. "Prostanoid FP receptor."

  • Cole, N. M., et al. (2024). "Second-Line Uterotonics for Postpartum Hemorrhage: Is Methylergonovine or Carboprost Better?" Obstetrics & Gynecology.

Sources

Dinoprost vs. Alfaprostol: a comparative study on reproductive parameters

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Dinoprost vs. Alfaprostol: A Comparative Study on Reproductive Parameters Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Natural vs. Synthetic Paradigm

In the development of reproductive management protocols for livestock, the choice between This compound (natural Prostaglandin F2α) and Alfaprostol (a synthetic PGF2α analogue) represents a fundamental decision between physiological mimicry and pharmacological optimization.

While both agents target the FP receptor to induce luteolysis and myometrial contraction, their utility diverges significantly based on pharmacokinetics and species-specific tolerability . This compound is characterized by a rapid metabolic clearance (minutes), necessitating higher doses that often trigger smooth muscle side effects. Alfaprostol, engineered for resistance to enzymatic degradation, offers a prolonged half-life and higher potency, which translates to a superior safety profile in sensitive species like equines.

This guide analyzes the mechanistic, pharmacokinetic, and clinical differences between these two compounds, providing a self-validating experimental framework for researchers.

Pharmacokinetics & Mechanism of Action

The Core Mechanism

Both this compound and Alfaprostol function as agonists at the FP receptor (Prostaglandin F receptor). Binding initiates a G-protein coupled cascade that results in the hydrolysis of phosphoinositides, calcium mobilization, and the activation of Protein Kinase C (PKC). This pathway ultimately leads to:

  • Luteolysis: Regression of the Corpus Luteum (CL) and a drop in progesterone.

  • Myometrial Contraction: Induction of labor or expulsion of uterine contents.

The Metabolic Differentiator

The critical difference lies in metabolic stability .

  • This compound (Natural): Is rapidly degraded by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) in the lungs. Its plasma half-life is extremely short (~1-3 minutes in cattle/horses).

  • Alfaprostol (Synthetic): Contains structural modifications (often at the C-15 or C-16 position) that sterically hinder 15-PGDH. This resistance extends its half-life significantly, allowing for lower dosage and sustained receptor occupancy.

Figure 1: PGF2α Signaling & Luteolytic Pathway

G Drug This compound / Alfaprostol Receptor FP Receptor (Gq-coupled) Drug->Receptor Binding PLC Phospholipase C (PLC) Receptor->PLC Activation PIP2 PIP2 Hydrolysis PLC->PIP2 IP3 IP3 Generation PIP2->IP3 Ca Intracellular Ca2+ Release IP3->Ca ER Release PKC Protein Kinase C (PKC) Activation Ca->PKC Outcome2 Myometrial Contraction Ca->Outcome2 Outcome1 Luteolysis (CL Regression) PKC->Outcome1

Caption: Signal transduction pathway shared by this compound and Alfaprostol. The primary differentiation occurs upstream in metabolic clearance rates, not receptor affinity.

Comparative Efficacy & Safety Profile

The following data synthesizes findings from equine and swine studies, where the differences between these two compounds are most pronounced.

Table 1: Technical Comparison of this compound vs. Alfaprostol
ParameterThis compound (Natural PGF2α) Alfaprostol (Synthetic Analogue) Implication for Research
Chemical Nature Tromethamine salt of natural PGF2αSynthetic analogue (18,19,20-trinor-17-cyclohexyl...)[1]Alfaprostol is structurally distinct.
Half-Life (Plasma) Minutes (Rapid lung clearance)Hours (Resistant to 15-PGDH)Alfaprostol requires lower molar doses.
Typical Dose (Mare) 5 - 10 mg1 - 3 mgHigher potency of the analogue.
Side Effects (Equine) High: Sweating (Sudoresis), Colic, CrampingLow/Negligible: Often "no side effects observed"Alfaprostol is preferred for sensitive mares.
Luteolytic Efficacy High (requires functional CL >5 days)High (requires functional CL >5 days)Comparable efficacy for cycle control.
Parturition (Sows) Effective; shorter half-life may require split dosingEffective; single dose often sufficientAlfaprostol simplifies induction protocols.
Case Study: Equine Safety (The "Sweating" Factor)

In mares, this compound is notorious for causing immediate, transient side effects due to smooth muscle stimulation in the GI tract and sweat glands.

  • Evidence: Studies comparing natural PGF2α (this compound) to analogues (like Cloprostenol/Alfaprostol) consistently show that natural PGF2α induces significantly higher scores of abdominal discomfort and sweating [1, 5].

  • Alfaprostol Advantage: Clinical trials with Alfaprostol (2-3 mg) in mares reported no observed side effects while maintaining high conception rates (72.6%) and effective luteolysis [2]. This makes Alfaprostol the superior candidate for researchers working with valuable or sensitive broodmares.

Case Study: Parturition Induction in Sows

In swine production, precise timing of farrowing is critical.

  • Alfaprostol Performance: A single intramuscular injection of 2 mg Alfaprostol at day 111-115 of gestation induced parturition with a mean interval of ~25 hours . 83% of sows farrowed during working hours (22-30 hours post-injection) [3, 4].[2]

  • Comparison: While this compound is also effective, its rapid clearance sometimes necessitates higher doses or split-dosing regimens to ensure complete luteolysis in all animals, whereas the sustained action of Alfaprostol often allows for a reliable single-dose protocol.

Experimental Protocol: The Split-Herd Assay

Objective: To validate the comparative luteolytic efficiency and side-effect profile of this compound vs. Alfaprostol in a controlled herd (Equine or Bovine).

Rationale: This protocol is self-validating because it uses Progesterone (P4) clearance as an objective biomarker for efficacy, and a blinded scoring system for safety.

Methodology
  • Selection: Select

    
     clinically healthy females with a functional Corpus Luteum (confirmed via Ultrasound or P4 > 1.0 ng/mL).
    
  • Stratification: Block animals by age and parity, then randomize into two groups:

    • Group A (Control): this compound (Label Dose, e.g., 25mg Cattle / 5mg Horse).

    • Group B (Test): Alfaprostol (Label Dose, e.g., 2mg Horse).[2]

  • Sampling Timeline:

    • T=0: Blood draw (P4 baseline) + Administer Treatment.

    • T+15 min to T+2 hrs: Continuous observation for side effects.

    • T+24 hrs & T+48 hrs: Blood draw (P4 clearance).

  • Side Effect Scoring (0-3 Scale):

    • 0: None.

    • 1: Mild (slight sweating/restlessness).

    • 2: Moderate (visible sweating, pawing).

    • 3: Severe (profuse sweating, rolling/colic).

Figure 2: Experimental Workflow & Timeline

Experiment Start Start: Day 0 Confirm CL Presence Treat Randomization & Treatment (this compound vs Alfaprostol) Start->Treat Obs Safety Phase (0 - 2 Hours) Treat->Obs Immediate Lysis Efficacy Phase (24 - 48 Hours) Obs->Lysis Wait Analysis Data Analysis (P4 Levels + Side Effect Score) Lysis->Analysis Collect Serum

Caption: The "Split-Herd" assay timeline designed to capture both immediate safety data and delayed physiological efficacy.

Conclusion

For the application scientist, the choice between this compound and Alfaprostol is a trade-off between cost/availability and precision/safety .

  • Select this compound when: Cost is the primary driver, and the species is less sensitive to smooth muscle stimulation (e.g., routine bovine synchronization).

  • Select Alfaprostol when: Working with equines (to avoid colic/sweating), requiring precise parturition induction in swine (single-dose reliability), or when a longer half-life is needed to ensure complete luteolysis in difficult breeders.

The experimental data confirms that while both drugs share a mechanism, the metabolic resistance of Alfaprostol confers a distinct advantage in safety and dosing convenience for specific high-value applications.

References

  • Luteal tissue blood flow and side effects of horse-recommended luteolytic doses of this compound and cloprostenol in donkeys. Source: Journal of Equine Veterinary Science (via PubMed/ResearchGate)

  • Evaluation of clinical and luteolytic effects of a novel prostaglandin analogue (Alfaprostol) in normal and problem mares. Source: New Zealand Veterinary Journal (via PubMed)

  • Induction of parturition in sows with prostaglandin analog Alfaprostol. Source: Agricultural Science and Technology / CABI

  • Parturition control in sows with a prostaglandin analogue (alfaprostol). Source: Theriogenology (via PubMed)

  • Prostaglandins: Reducing Drug Costs and Side Effects (Comparison of this compound vs Analogues). Source: The Horse

Sources

A Comparative Guide to the Validation of Dinoprost's Role in Follicular Dynamics Through Ultrasound Monitoring

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in reproductive science and drug development, precise control over ovarian function is paramount. Dinoprost, a synthetic analogue of Prostaglandin F2α (PGF2α), is a cornerstone of reproductive management, primarily valued for its potent luteolytic activity.[1][2] Its administration induces the regression of the corpus luteum (CL), effectively shortening the luteal phase and enabling the synchronization of estrus.[1][3] However, the narrative of this compound's function extends beyond simple luteolysis. Emerging evidence and physiological understanding suggest a significant, albeit often indirect, role in modulating the wave-like patterns of ovarian follicular growth.

This guide provides an in-depth, objective comparison of this compound's performance in influencing follicular dynamics against other key hormonal alternatives. We will delve into the mechanistic underpinnings, present supporting experimental data validated by transrectal ultrasonography, and offer detailed protocols to empower researchers to rigorously assess these agents in their own studies.

Section 1: The Foundation - Understanding Follicular Waves and Hormonal Control

Ovarian function in cattle is characterized by follicular waves, a process where a cohort of small antral follicles begins to grow, followed by the selection of a single dominant follicle that suppresses the growth of the others.[4] Typically, a bovine estrous cycle consists of two or three such waves.[4] The fate of the dominant follicle is dictated by the hormonal environment, specifically the presence or absence of progesterone produced by the CL.[5]

  • In the presence of high progesterone , the dominant follicle will become atretic (regress) due to the negative feedback of progesterone on Luteinizing Hormone (LH) pulse frequency.[5]

  • Following luteolysis , the decline in progesterone releases the hypothalamus and pituitary from this negative feedback, allowing for increased LH pulse frequency, which supports the final maturation and ovulation of the dominant follicle of the last wave.

This intricate hormonal interplay is the target for pharmacological intervention. The goal of synchronization protocols is to take control of both the luteal and follicular phases to predict and manage the timing of ovulation.

Section 2: Comparative Analysis of Hormonal Agents for Follicular Wave Management

While this compound is a key player, it is often used in combination with other hormones, particularly Gonadotropin-releasing hormone (GnRH), to achieve tighter synchrony. Understanding their distinct and synergistic mechanisms is crucial for experimental design.

Hormonal Agent Primary Mechanism of Action Effect on Follicular Wave Ultrasound-Validated Observations
This compound (PGF2α) Induces luteolysis (regression of a mature corpus luteum), causing a sharp drop in progesterone.[1][2][6]Indirectly initiates a new follicular wave. By removing the progesterone block, it allows for the necessary increase in LH pulsatility for the final growth and ovulation of a dominant follicle.[5]Ultrasound confirms CL regression (decrease in size and echogenicity) followed by growth of a dominant follicle. The timing of the new wave emergence is dependent on the stage of the cycle when administered.
GnRH Agonists (e.g., Gonadorelin, Buserelin) Causes a surge of endogenous FSH and LH from the pituitary.[7]Directly synchronizes follicular wave emergence. The LH surge will either ovulate or cause atresia of a present dominant follicle, leading to the synchronous emergence of a new follicular wave 3 to 4 days later.[7]Transrectal ultrasound can verify the ovulation or atresia of the dominant follicle post-GnRH injection, followed by the appearance of a new cohort of small follicles.[7][8]
Progestins (e.g., CIDR, MGA) Exogenously supplies progesterone, mimicking a functional CL.Suppresses estrus and ovulation. It prevents the final maturation of dominant follicles and holds the follicular wave in a state of turnover until the progestin is removed.Upon progestin removal, ultrasound can track the rapid growth of the subsequent dominant follicle leading to ovulation, often in conjunction with a PGF2α injection to regress the endogenous CL.

Causality in Experimental Choice : The selection of a hormonal agent depends on the desired outcome. This compound is the tool of choice when the primary goal is to induce luteolysis in a cycling animal with a mature CL. However, for fixed-time artificial insemination (AI) protocols where precision is key, combining GnRH and PGF2α (as in Ovsynch protocols) is superior. The initial GnRH injection "resets" follicular development, ensuring that the subsequent PGF2α injection is administered at a time when a new, growing dominant follicle is present and responsive.[7][8]

Section 3: Validating Follicular Dynamics - The Ultrasound Monitoring Protocol

Transrectal ultrasonography is the gold standard for non-invasively monitoring the real-time changes in ovarian structures.[4][9][10] A robust protocol is essential for generating reliable, quantitative data.

A Self-Validating Experimental Protocol for Comparing this compound and GnRH-PGF2α

This protocol is designed to be self-validating by including control groups and clear, measurable endpoints.

1. Animal Selection and Acclimation:

  • Select 30 healthy, cycling beef or dairy cows.

  • House animals under uniform nutritional and environmental conditions for at least two weeks prior to the experiment.

  • Confirm cyclicity by detecting a CL via ultrasound in all animals.

2. Treatment Groups (n=10 per group):

  • Group 1 (this compound): Administer a single intramuscular (IM) injection of this compound on Day 7 of the estrous cycle (Day 0 = estrus).

  • Group 2 (GnRH-PGF2α): Administer an IM injection of GnRH on a random day of the cycle (Day 0). Seven days later (Day 7), administer an IM injection of this compound.

  • Group 3 (Control): Administer a single IM injection of sterile saline on Day 7 of the estrous cycle.

3. Ultrasound Monitoring and Data Collection:

  • Equipment: Use a portable ultrasound scanner equipped with a 5.0-7.0 MHz linear transrectal probe.[11]

  • Schedule: Perform ultrasound examinations every 24 hours from two days before the start of treatment until ovulation is confirmed, or for 10 days post-treatment.[12]

  • Procedure:

    • Restrain the animal appropriately.

    • Don a clean palpation sleeve and apply sterile lubricant.

    • Gently introduce the probe into the rectum.

    • Systematically scan both ovaries, identifying and recording all follicles >5 mm in diameter and the corpus luteum.

    • Measure the diameter of the CL and the two largest follicles on each ovary at their maximum cross-section.

    • Record all measurements on a standardized mapping sheet for each animal.

  • Key Endpoints:

    • Interval from treatment to CL regression.

    • Interval from treatment to emergence of a new follicular wave.

    • Maximum diameter of the dominant follicle.[13]

    • Growth rate of the dominant follicle (mm/day).

    • Ovulation rate (%).

    • Synchrony of ovulation (standard deviation of the time of ovulation).

4. Blood Sampling and Hormonal Analysis:

  • Collect blood samples via coccygeal venipuncture immediately before each ultrasound scan.

  • Process samples to harvest serum and store at -20°C.

  • Analyze serum for progesterone and estradiol concentrations using validated radioimmunoassay (RIA) or ELISA kits.

5. Data Analysis:

  • Use appropriate statistical software to analyze the data.

  • Compare continuous variables (e.g., follicle diameter, hormone concentrations) between groups using ANOVA for repeated measures.

  • Compare rates (e.g., ovulation rate) using Chi-square analysis.

Section 4: Visualizing the Mechanisms and Workflows

Diagram 1: Experimental Workflow

This diagram outlines the logical flow of the comparative validation study.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Monitoring & Data Collection cluster_3 Phase 4: Analysis A Animal Selection & Acclimation B Baseline Ultrasound & CL Confirmation A->B C Group 1: this compound (Day 7) D Group 2: GnRH (Day 0) -> this compound (Day 7) E Group 3: Saline Control (Day 7) F Daily Ultrasound Scanning C->F D->F E->F G Daily Blood Sampling F->G I Follicular & Luteal Measurements F->I H Hormone Assays (P4, E2) G->H J Statistical Analysis & Comparison H->J I->J

A flowchart of the comparative experimental design.

Diagram 2: Signaling Pathways - Luteolysis and Follicular Wave Initiation

This diagram illustrates the critical signaling events following this compound administration and the subsequent hormonal cascade that drives a new follicular wave.

G cluster_0 This compound (PGF2α) Action on Luteal Cell cluster_1 Systemic Hormonal Cascade PGF This compound (PGF2α) FP_Receptor FP Receptor PGF->FP_Receptor Gq Gq Protein FP_Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Ca ↑ Intracellular Ca²⁺ ER->Ca Ca->PKC Apoptosis Induction of Apoptosis (Caspase-3) Ca->Apoptosis Steroidogenesis Inhibition of Progesterone Synthesis PKC->Steroidogenesis Progesterone ↓ Progesterone Steroidogenesis->Progesterone Hypothalamus Hypothalamus Progesterone->Hypothalamus Removes Negative Feedback GnRH_pulse ↑ GnRH Pulsatility Hypothalamus->GnRH_pulse Pituitary Anterior Pituitary FSH_LH ↑ FSH & LH Release Pituitary->FSH_LH GnRH_pulse->Pituitary Follicle_Wave New Follicular Wave Emergence FSH_LH->Follicle_Wave

This compound-induced luteolysis and subsequent follicular wave initiation.

The primary signaling cascade for this compound involves binding to its Gq-protein coupled receptor, leading to increased intracellular calcium and Protein Kinase C activation.[1] This cascade acutely inhibits progesterone synthesis and ultimately induces apoptosis in luteal cells.[1] The resulting systemic drop in progesterone is the critical permissive signal that allows the hypothalamic-pituitary axis to increase gonadotropin support for the emergence of a new follicular wave.[9]

Section 5: Conclusion and Future Directions

Ultrasound validation provides unequivocal evidence that while this compound's primary mechanism is luteolytic, its role as an initiator of follicular dynamics is profound and predictable. Its effect, however, is indirect, contingent on the removal of progesterone's negative feedback. For research and development requiring the highest degree of precision in follicular wave control, combination protocols involving GnRH to directly reset the follicular wave, followed by this compound to control the luteal lifespan, offer superior performance.[7][8]

Future research should focus on refining these protocols, potentially exploring the effects of different doses or formulations of this compound on the characteristics of the ensuing follicular wave and oocyte quality. Advanced ultrasound techniques, such as color-Doppler imaging to assess ovarian blood flow, can provide further layers of validation and insight into the physiological responses to these powerful reproductive tools.

References

  • Twagiramungu, H., Guilbault, L. A., & Dufour, J. J. (1995). Synchronization of ovarian follicular waves with a gonadotropin-releasing hormone agonist to increase the precision of estrus in cattle: a review. Journal of Animal Science, 73(10), 3141-3151. Available at: [Link]

  • Kanitz, W., Tuchscherer, A., & Tuchscherer, M. (2002). Follicular dynamic and ovulation in cattle – a review. Archiv für Tierzucht, 45(4), 309-323. Available at: [Link]

  • Boiti, C., Canali, C., & Giammarco, M. (2008). Ultrasound evaluation of ovarian follicular dynamics during early pseudopregnancy as a tool to inquire into the high progesterone syndrome in rabbit does. 9th World Rabbit Congress. Available at: [Link]

  • Rekawiecki, R., Kowalik, M. K., Slonina, D., & Kotwica, J. (2019). Effects of prostaglandin F2α (PGF2α) on cell-death pathways in the bovine corpus luteum (CL). Theriogenology, 142, 33-42. Available at: [Link]

  • Wikipedia. (n.d.). Prostaglandin F2alpha. Available at: [Link]

  • Khan, M. I., & Lauria, A. (1984). Mechanism of action of prostaglandin F2 alpha-induced luteolysis: evidence for a rapid effect on the guanine nucleotide binding regulatory component of adenylate cyclase in rat luteal tissue. Molecular and Cellular Endocrinology, 36(3), 187-194. Available at: [Link]

  • Wayne, S. I., & Norman, S. T. (2010). FSH signaling pathways in immature granulosa cells that regulate target gene expression: branching out from protein kinase A. Molecular and Cellular Endocrinology, 328(1-2), 1-10. Available at: [Link]

  • Clinical Theriogenology. (2026). Ovarian follicular dynamics in cattle: a comprehensive review. Clinical Theriogenology. Available at: [Link]

  • IMV imaging. (n.d.). Bovine Reproductive Ultrasound Guide. Available at: [Link]

  • Behrman, H. R. (1979). Mechanisms of PGF2 Alpha Action in Functional Luteolysis. Advances in Experimental Medicine and Biology, 112, 557-575. Available at: [Link]

  • Cuervo-Arango, J., & Newcombe, J. R. (2016). Follicle Diameter and Systemic Hormone Interrelationships during Induction of Follicle Collapse with Intrafollicular Prostaglandin E2 and F2α in Mares. Reproduction in Domestic Animals, 51(5), 741-748. Available at: [Link]

  • Driancourt, M. A. (2001). Regulation of ovarian follicular dynamics in farm animals. Implications for manipulation of reproduction. Theriogenology, 55(6), 1211-1239. Available at: [Link]

  • Said, M. A. (2023). The Use of Ultrasound for Monitoring the Relationship Between the Diameter of the Dominant Follicle, The Inter-ovulatory Interval. Journal of Advanced Veterinary Research, 13(5), 909-913. Available at: [Link]

  • Veterian Key. (2016). Ovulation Synchronization Strategies in Dairy Cattle Using PGF2α and GnRH. Available at: [Link]

  • Bleach, E. C. L., Glencross, R. G., & Knight, P. G. (2004). Oestrus Synchronization by PGF and GnRH in Intervals according to Stage of Follicular Development at Time of Initial Treatment in Cattle. Journal of Dairy Science, 87(11), 3851-3859. Available at: [Link]

  • van der Schoot, P. (1999). Monitoring follicular development in cattle by real-time ultrasonography: a review. The Veterinary Record, 145(12), 334-340. Available at: [Link]

  • Wayne, C. M., & Richards, J. S. (2007). Follicle-Stimulating Hormone Induces Multiple Signaling Cascades: Evidence that Activation of Rous Sarcoma Oncogene, RAS, and the Epidermal Growth Factor Receptor Are Critical for Granulosa Cell Differentiation. Molecular Endocrinology, 21(8), 1940-1955. Available at: [Link]

  • Lopes, A. S., et al. (2021). Field comparison of GnRH and PGF2α treatments in cows not expressing estrus at timed-AI. Theriogenology, 161, 127-133. Available at: [Link]

  • International Journal of Veterinary Science. (2023). Dynamics of growth of subdominant and dominant follicles in Holstein cows. International Journal of Veterinary Science, 12(5), 680-689. Available at: [Link]

  • Veterian Key. (2017). Ovarian Follicular and Luteal Dynamics in Cattle. Available at: [Link]

  • Jones, A. L., & Beal, W. E. (2003). Reproductive Applications of Ultrasound in the Cow. The Bovine Practitioner, 37(1), 1-9. Available at: [Link]

  • Liu, J., et al. (2020). Role of OCT4 in the Regulation of FSH-Induced Granulosa Cells Growth in Female Mice. Frontiers in Endocrinology, 11, 589. Available at: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Dinoprost

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety of your laboratory environment. When handling potent compounds like Dinoprost, a synthetic prostaglandin, a comprehensive understanding and rigorous application of personal protective equipment (PPE) protocols are not just procedural formalities; they are the bedrock of responsible science. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of why each protective measure is critical.

The Critical Nature of this compound: Understanding the Hazard

This compound and its tromethamine salt are potent pharmacological agents.[1] The primary hazards associated with this compound exposure in a laboratory setting are:

  • Reproductive Toxicity: this compound is classified as a substance that may damage fertility or the unborn child.[2][3][4][5] Exposure, particularly for women of childbearing age, must be meticulously avoided.[5]

  • Acute Toxicity: It is harmful if swallowed.[2][3]

  • Skin Absorption and Systemic Effects: this compound tromethamine is readily absorbed through the skin and can cause systemic effects.[5][6] These effects can include hormonal regulation changes that impact fertility and pregnancy.[5]

  • Respiratory Effects: It can induce bronchospasms, posing a significant risk to individuals with asthma or other respiratory conditions.[5]

  • Irritation: this compound may cause skin and eye irritation.[4][6][7]

Given these significant risks, a multi-layered approach to PPE is non-negotiable. The selection of appropriate PPE is contingent on the specific procedure being performed and the potential for exposure.

Core Principles of PPE Selection for this compound

The overarching principle when working with this compound is to establish multiple barriers between the researcher and the compound. Engineering controls, such as fume hoods or ventilated balance enclosures, are the first line of defense. PPE serves as the critical final barrier.

Hazard Category Primary Routes of Exposure Health Effects Key Engineering Controls
Reproductive Toxin Skin absorption, inhalation, ingestionMay damage fertility or the unborn child[2][3][4][5]Ventilated enclosure, fume hood
Acute Toxin IngestionHarmful if swallowed[2][3]Good laboratory hygiene, no eating/drinking
Skin Absorption Dermal contactSystemic effects, hormonal disruption[5][6]Glove box, ventilated enclosure
Respiratory Hazard Inhalation of aerosolized particlesBronchospasms[5]Fume hood, ventilated balance enclosure

A Risk-Based Approach to PPE for this compound Handling

The level of PPE required directly correlates with the risk of exposure for a given task.

Low-Risk Activities: Handling Sealed Containers and Dilute Solutions
  • Primary Gloves: Nitrile or latex gloves are the minimum requirement.

  • Eye Protection: Safety glasses with side shields.

  • Lab Coat: A standard laboratory coat.

Moderate-Risk Activities: Preparing Solutions and Performing Assays
  • Double Gloves: Wearing two pairs of nitrile gloves is essential. This provides a safeguard against accidental tears or punctures in the outer glove.

  • Eye Protection: Chemical splash goggles are necessary to protect against splashes and aerosols.

  • Lab Coat: A cuffed laboratory coat provides a better seal at the wrist.

  • Respiratory Protection: If there is a risk of aerosol generation and the work is not being performed in a certified chemical fume hood, a NIOSH-approved respirator may be necessary.

High-Risk Activities: Weighing and Handling Powdered this compound
  • Double Gloves: Impervious gloves, such as double-layered nitrile gloves, are mandatory.[5][8]

  • Eye and Face Protection: A face shield worn over chemical splash goggles offers the most comprehensive protection.

  • Protective Clothing: A disposable, solid-front gown with elastic cuffs should be worn over a lab coat.[5]

  • Respiratory Protection: A NIOSH-approved respirator with a particulate filter is required when handling the powder outside of a ventilated balance enclosure or similar containment system.

The following diagram illustrates the decision-making process for selecting appropriate PPE when handling this compound.

PPE_Selection_Workflow This compound PPE Selection Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_disposal Disposal Protocol start Start: Handling this compound assess_task Assess Task: - Weighing Powder? - Preparing Solution? - Handling Sealed Container? start->assess_task weighing High Risk: Weighing Powder - Double Gloves (Nitrile) - Face Shield & Goggles - Disposable Gown - Respirator (if not in enclosure) assess_task->weighing Weighing Powder solution_prep Moderate Risk: Solution Prep - Double Gloves (Nitrile) - Goggles - Cuffed Lab Coat assess_task->solution_prep Preparing Solution sealed_container Low Risk: Sealed Container - Single Gloves (Nitrile) - Safety Glasses - Lab Coat assess_task->sealed_container Sealed Container disposal Dispose of all PPE as hazardous waste in a sealed, labeled container. weighing->disposal solution_prep->disposal sealed_container->disposal

Caption: PPE selection workflow for handling this compound.

Step-by-Step Protocols for PPE Management

Adherence to a strict protocol for donning and doffing PPE is as crucial as the selection of the equipment itself.

Donning PPE (Putting On)
  • Gown/Lab Coat: Put on your lab coat or disposable gown, ensuring it is fully fastened.

  • Respiratory Protection (if required): Perform a fit check for your respirator.

  • Eye and Face Protection: Put on your goggles and, if necessary, your face shield.

  • Gloves: Don your first pair of gloves, ensuring the cuffs are pulled over the cuffs of your lab coat or gown. If double-gloving, don the second pair over the first.

Doffing PPE (Taking Off)

The principle of doffing is to avoid contaminating yourself with any this compound that may be on the exterior of your PPE.

  • Outer Gloves: If double-gloved, remove the outer pair by grasping the outside of one glove with the other gloved hand and peeling it off. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove.

  • Gown/Lab Coat: Unfasten your gown or lab coat. Peel it away from your body, turning it inside out as you remove it.

  • Face and Eye Protection: Remove your face shield and goggles from the back of your head, avoiding touching the front surfaces.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[2][9]

Disposal of Contaminated Materials

All disposable PPE and any materials that have come into contact with this compound must be considered hazardous waste.

  • Collection: Place all contaminated items, including gloves, gowns, bench paper, and pipette tips, into a designated, sealed, and clearly labeled hazardous waste container.[6]

  • Disposal: The sealed container should be disposed of in accordance with local, regional, and national regulations for hazardous chemical waste.[2][3][6][7] Do not mix with general laboratory trash.

Emergency Procedures: In Case of Exposure

In the event of an accidental exposure, immediate action is critical.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[5] Remove any contaminated clothing.

  • Eye Contact: Flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.

  • Ingestion: Seek immediate medical attention.[2][3]

  • In all cases of exposure, seek medical advice and report the incident to your institution's environmental health and safety office. [2][3]

By integrating these robust PPE protocols into your daily laboratory practices, you not only ensure your personal safety but also uphold the highest standards of scientific integrity and responsibility.

References

  • Covetrus. (2013, October 18). SAFETY DATA SHEET. Retrieved from [Link]

  • Covetrus North America. (2015, March 11). SAFETY DATA SHEET. Retrieved from [Link]

  • The Pharmavision. (2025, May 17). SOP for personal protective equipment selection and usage. Retrieved from [Link]

  • AWS. (2018, November 12). SAFETY DATA SHEET. Retrieved from [Link]

  • YouTube. (2022, September 8). Personal Protective Equipment for Pesticide Application. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, September 15). Prostaglandins - StatPearls - NCBI Bookshelf. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.